Product packaging for Robalzotan(Cat. No.:CAS No. 169758-66-1)

Robalzotan

Cat. No.: B1680709
CAS No.: 169758-66-1
M. Wt: 318.4 g/mol
InChI Key: MQTUXRKNJYPMCG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ROBALZOTAN is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23FN2O2 B1680709 Robalzotan CAS No. 169758-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTUXRKNJYPMCG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168743
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169758-66-1
Record name Robalzotan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169758-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robalzotan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robalzotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROBALZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Robalzotan (NAD-299): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robalzotan (also known as NAD-299 or AZD-7371) is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its pharmacological profile. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. This compound's primary action is to block the inhibitory effects of serotonin at 5-HT1A autoreceptors and heteroreceptors, leading to a disinhibition of serotonergic neuron firing and an increase in acetylcholine release in specific brain regions. This profile has led to its investigation as a potential therapeutic agent for depression and other neurological disorders.[1][3]

Core Mechanism of Action: 5-HT1A Receptor Antagonism

This compound exerts its effects by binding with high affinity and selectivity to the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Unlike agonists or partial agonists, this compound does not activate the receptor's downstream signaling cascade. Instead, it acts as a "silent antagonist," effectively blocking the receptor and preventing its activation by the endogenous ligand, serotonin.[4]

Impact on Serotonergic Neurotransmission

In the dorsal raphe nucleus, 5-HT1A receptors are predominantly located on the soma and dendrites of serotonergic neurons, where they function as autoreceptors. Activation of these autoreceptors by serotonin leads to a negative feedback loop, inhibiting the firing of the neuron and consequently reducing serotonin release in projection areas.

This compound blocks these inhibitory autoreceptors. This action disinhibits the serotonergic neurons, leading to an increased firing rate and enhanced serotonin release.[2][5] This is particularly relevant in the context of Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs acutely increase synaptic serotonin levels, which can paradoxically lead to a decrease in neuronal firing due to the activation of 5-HT1A autoreceptors. This compound has been shown to completely reverse this SSRI-induced inhibition of serotonergic cell firing.[5]

Modulation of Cholinergic Neurotransmission

Beyond the serotonergic system, this compound influences other neurotransmitter systems. Specifically, it has been demonstrated to increase extracellular levels of acetylcholine (ACh) in the frontal cortex and hippocampus.[3] This effect is believed to be mediated by the blockade of 5-HT1A heteroreceptors located on cholinergic neurons or on neurons that regulate cholinergic activity. This finding has prompted investigations into this compound's potential for treating cognitive deficits associated with cholinergic dysfunction.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound (NAD-299)

ParameterValueSpecies/SystemReference
Kd ([3H]NAD-299) 0.17 nMRat Hippocampus[4]
Kd ([3H]NAD-299) 0.16 nMCloned Human 5-HT1A Receptors[4]
Bmax ([3H]NAD-299) 26.7 pmol/g wet weightRat Hippocampus[4]
Ki (vs [3H]8-OH-DPAT) 0.6 nMIn vitro[6]

Table 2: In Vivo Receptor Occupancy and Neurochemical Effects

Experimental ModelDosageEffectReference
5-HT1A Receptor Occupancy (PET) 2-100 µg/kg (i.v.)Dose-dependent occupancy in monkey brain, reaching 70-80% at 100 µg/kg.[2]
Serotonergic Neuron Firing 5 µg/kg (i.v.)Significantly increased the firing rate of 5-HT neurons in the dorsal raphe nucleus of rats.[2]
Reversal of SSRI Effect 12.5-100 µg/kg (i.v.)Completely reversed the inhibitory effect of citalopram (300 µg/kg i.v.) on 5-HT neuron firing.[5]
Acetylcholine Release (Microdialysis) 0.3, 1, and 3 µmol/kg (s.c.)Dose-dependent increase of extracellular ACh levels in the rat frontal cortex.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Radioligand Receptor Binding Assays
  • Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding to 5-HT1A receptors.

  • Preparation: Membranes were prepared from rat hippocampus or Chinese Hamster Ovary (CHO) cells expressing cloned human 5-HT1A receptors.

  • Assay: Saturation binding experiments were performed using [3H]NAD-299 as the radioligand. Membranes were incubated with increasing concentrations of [3H]NAD-299 in the absence (total binding) or presence (non-specific binding) of a high concentration of a competing non-labeled ligand.

  • Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were determined by Scatchard analysis of the saturation binding data. The influence of GTP on binding was assessed by including the non-hydrolyzable GTP analog, guanylylimidodiphosphate, in the assay.[4]

[35S]GTPγS Binding Assays
  • Objective: To determine the functional activity of this compound at the 5-HT1A receptor (i.e., agonist, antagonist, or inverse agonist).

  • Principle: This assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog [35S]GTPγS on the Gα subunit.

  • Assay: Membranes from CHO cells expressing human 5-HT1A receptors were incubated with [35S]GTPγS, GDP, and the test compound (this compound). The amount of bound [35S]GTPγS was measured by liquid scintillation counting.

  • Data Analysis: this compound's effect on basal [35S]GTPγS binding and its ability to antagonize the stimulation of binding by a known 5-HT1A agonist (e.g., 5-HT) were determined. This compound was found to be a silent antagonist as it did not stimulate [35S]GTPγS binding on its own and antagonized both 5-HT-stimulated and spiperone-inhibited [35S]GTPγS binding to basal levels.[4]

In Vivo Electrophysiology
  • Objective: To measure the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

  • Animal Model: Anesthetized rats.

  • Procedure: Extracellular single-unit recordings were performed using glass microelectrodes lowered into the dorsal raphe nucleus. The spontaneous firing rate of identified serotonergic neurons was recorded.

  • Drug Administration: this compound and other compounds (e.g., citalopram) were administered intravenously.

  • Data Analysis: The change in the firing rate of serotonergic neurons from baseline following drug administration was calculated.[5]

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.

  • Animal Model: Awake, freely moving rats.

  • Procedure: A microdialysis probe was stereotaxically implanted into the frontal cortex or hippocampus. The probe was perfused with artificial cerebrospinal fluid, and the collected dialysate was analyzed for neurotransmitter content (e.g., acetylcholine) using high-performance liquid chromatography (HPLC).

  • Drug Administration: this compound was administered subcutaneously.

  • Data Analysis: The concentration of the neurotransmitter in the dialysate was measured at baseline and at various time points after drug administration.[3]

Visualizations

Signaling Pathways and Mechanisms

G cluster_presynaptic Presynaptic 5-HT Neuron (Dorsal Raphe) Serotonin_vesicle Serotonin Vesicles Serotonin_released Serotonin (5-HT) Serotonin_vesicle->Serotonin_released Exocytosis HT1A_autoreceptor 5-HT1A Autoreceptor Serotonin_released->HT1A_autoreceptor Binds to SERT SERT Serotonin_released->SERT Reuptake G_protein Gi/o Protein HT1A_autoreceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Firing_rate Neuronal Firing Rate K_channel->Firing_rate Hyperpolarizes & Inhibits Ca_channel->Serotonin_released Triggers This compound This compound (NAD-299) This compound->HT1A_autoreceptor Blocks SSRI SSRI SSRI->SERT Blocks caption This compound blocks inhibitory 5-HT1A autoreceptors on serotonergic neurons.

Caption: this compound blocks inhibitory 5-HT1A autoreceptors on serotonergic neurons.

Experimental Workflows

G cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay p1 Prepare Membranes (e.g., Rat Hippocampus) p2 Incubate with [3H]NAD-299 (Total & Non-specific) p1->p2 p3 Separate Bound & Free Radioligand p2->p3 p4 Quantify Radioactivity p3->p4 p5 Scatchard Analysis p4->p5 p6 Determine Kd & Bmax p5->p6 f1 Prepare Membranes (CHO cells with h5-HT1A) f2 Incubate with [35S]GTPγS, GDP, & this compound f1->f2 f3 Measure [35S]GTPγS Binding f2->f3 f4 Assess Antagonism of 5-HT Stimulated Binding f3->f4 f5 Characterize as Silent Antagonist f4->f5 caption Workflow for in vitro characterization of this compound.

Caption: Workflow for in vitro characterization of this compound.

Logical Relationships

G A This compound (NAD-299) B High Affinity & Selective 5-HT1A Receptor Antagonist A->B C Blocks 5-HT1A Autoreceptors in Dorsal Raphe B->C D Blocks 5-HT1A Heteroreceptors B->D E Disinhibition of Serotonergic Neuron Firing C->E F Increased Acetylcholine Release in Cortex D->F G Potential Therapeutic Effect in Depression (especially with SSRIs) E->G H Potential for Cognitive Enhancement F->H caption Logical flow of this compound's mechanism to potential therapeutic applications.

Caption: Logical flow of this compound's mechanism to potential therapeutic applications.

Conclusion

This compound (NAD-299) is a well-characterized, potent, and selective 5-HT1A receptor silent antagonist. Its primary mechanism of action involves the blockade of inhibitory 5-HT1A autoreceptors, leading to an increase in serotonergic neuron firing, and the blockade of 5-HT1A heteroreceptors, resulting in enhanced acetylcholine release in key brain regions. This dual action provides a strong rationale for its investigation in the treatment of depression, particularly as an adjunct to SSRIs, and for its potential role in addressing cognitive deficits. The data and methodologies presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with this and similar compounds.

References

The Affinity of Robalzotan for the 5-HT1A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Robalzotan (also known as NAD-299) for the serotonin 1A (5-HT1A) receptor. This compound is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacology for the development of treatments for depression and anxiety disorders.[1][2][3] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the associated signaling pathways.

Quantitative Affinity Data

This compound exhibits a high affinity for the 5-HT1A receptor, as determined by in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

CompoundReceptorRadioligandPreparationKi (nM)
This compound (NAD-299)5-HT1ANot specified in snippetNot specified in snippet0.6[1]

Table 1: Binding Affinity of this compound for the 5-HT1A Receptor. This table summarizes the reported in vitro affinity of this compound.

Experimental Protocols

The determination of this compound's affinity for the 5-HT1A receptor involves established pharmacological techniques, primarily radioligand binding assays and functional assays.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand (in this case, this compound) and its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

  • Test Compound: this compound (NAD-299)

  • Radioligand: A radioactively labeled ligand that binds to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT for agonists or [³H]WAY-100635 for antagonists).

  • Receptor Preparation: Membranes isolated from cells expressing the 5-HT1A receptor or from brain tissue known to have a high density of these receptors (e.g., hippocampus).

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Production)

Functional assays assess the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. For the G-protein coupled 5-HT1A receptor, this often involves measuring changes in the second messenger cyclic adenosine monophosphate (cAMP).

Objective: To confirm the antagonist activity of this compound at the 5-HT1A receptor.

Materials:

  • Cell Line: A cell line expressing the 5-HT1A receptor (e.g., GH4ZD10 cells).[1]

  • Agonist: A known 5-HT1A receptor agonist (e.g., 5-HT).[1]

  • Test Compound: this compound (NAD-299).

  • Stimulating Agent: A substance to increase basal cAMP levels (e.g., vasoactive intestinal peptide, VIP).[1]

  • cAMP Assay Kit: To measure the intracellular concentration of cAMP.

Procedure:

  • Cell Culture: The cells are cultured to an appropriate density.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with the 5-HT1A agonist in the presence of the stimulating agent.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The concentration of cAMP is measured using a suitable assay kit.

  • Data Analysis: The ability of this compound to block the agonist-induced inhibition of cAMP production is quantified. A competitive antagonist like this compound will cause a parallel rightward shift of the agonist dose-response curve.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT1A receptor and the general workflow of a radioligand binding assay.

G cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor G_protein Gi/o Protein 5HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT1A Binds This compound This compound (Antagonist) This compound->5HT1A Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: 5-HT1A Receptor Signaling Pathway.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & this compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep This compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

Robalzotan: A Technical Guide to a Selective 5-HT1A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Robalzotan, also known as NAD-299, is a potent and selective antagonist of the serotonin 5-HT1A receptor.[1][2] Belonging to the 1-benzopyran class of organic compounds, it has been a significant tool in neuroscience research and was investigated for its therapeutic potential in treating depression and anxiety disorders.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacology, and the experimental protocols used to characterize its activity, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action and Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating serotonergic neurotransmission. These receptors are strategically located in the brain, functioning as both presynaptic autoreceptors and postsynaptic heteroreceptors.[5][6]

  • Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism.[5] Activation by serotonin (5-HT) inhibits the firing of these neurons, thereby reducing serotonin release in projection areas.[5]

  • Postsynaptic Heteroreceptors: Found on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, their activation modulates the release of other neurotransmitters like acetylcholine.[1][5]

This compound exerts its effects by competitively blocking the binding of serotonin to these 5-HT1A receptors. As an antagonist, it prevents the receptor-mediated inhibitory signaling. The primary consequence of this action, particularly at the presynaptic autoreceptors, is a disinhibition of serotonergic neurons, leading to an increased firing rate and enhanced serotonin release.[1][7]

5-HT1A Receptor Signaling

The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o).[6] Upon activation by an agonist like serotonin, the receptor initiates several intracellular signaling cascades:

  • Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6][8]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[5][9] Concurrently, it can inhibit voltage-gated Ca2+ channels, reducing calcium influx.[9] Both actions contribute to a decrease in neuronal excitability and firing.

  • Activation of Other Pathways: The 5-HT1A receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are involved in processes like neurogenesis and cell survival.[6][10]

This compound, by blocking the initial receptor activation, prevents these downstream signaling events from occurring.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Space receptor 5-HT1A Receptor g_protein Gi/o Protein (α, βγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi inhibits girk GIRK K+ Channel g_protein->girk βγ activates camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization (Inhibition of Firing) girk->hyperpolarization K+ efflux serotonin Serotonin (Agonist) serotonin->receptor This compound This compound (Antagonist) This compound->receptor Blocks pka ↓ PKA Activity camp->pka

Caption: 5-HT1A receptor signaling cascade and the inhibitory action of this compound.

Pharmacological Data

This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor.

Pharmacodynamics

Pharmacodynamics describes the effect of a drug on the body.[11] For this compound, this involves its binding to the 5-HT1A receptor and the subsequent physiological responses. In vivo studies have shown that this compound dose-dependently occupies 5-HT1A receptors.[1] Furthermore, it can increase extracellular levels of acetylcholine in the rat frontal cortex, demonstrating its influence on other neurotransmitter systems via postsynaptic 5-HT1A receptor blockade.[1][12]

Table 1: Receptor Binding Profile of this compound Note: Specific Ki values for this compound across a wide range of receptors are not readily available in the provided search results. The table reflects its known primary activity.

Receptor/SiteBinding Affinity (Ki)SpeciesReference
5-HT1A High (nanomolar range)Human, Rat[1][13]
Other CNS ReceptorsLow / >100-fold selectiveRat[13]
Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body.[14] Preclinical data in rats indicate that this compound has a relatively short elimination half-life of approximately 30 minutes after a single dose.[13] Detailed pharmacokinetic parameters in humans are not extensively documented in the public domain.

Key Experimental Protocols

The characterization of this compound relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This in vitro assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.

Methodology:

  • Tissue Preparation: Membranes are prepared from a brain region rich in 5-HT1A receptors, such as the rat hippocampus or cortex, or from cells recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 cells).[15][16]

  • Radioligand: A specific 5-HT1A radioligand, such as the agonist [3H]8-OH-DPAT or the antagonist [3H]WAY-100635, is used at a concentration near its dissociation constant (Kd).[17][18]

  • Competition Assay: The membranes and radioligand are incubated in a buffer solution with increasing concentrations of this compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., Rat Hippocampus) start->prep incubate Incubate Membranes with: - [3H]Radioligand - Increasing [this compound] prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter count Liquid Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a 5-HT1A radioligand binding assay.

In Vivo Electrophysiology

This technique directly measures the effect of a compound on the electrical activity of neurons.

Objective: To assess the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

Methodology:

  • Animal Preparation: A rat is anesthetized, and its head is secured in a stereotaxic frame.

  • Electrode Placement: A recording microelectrode is lowered into the DRN to isolate the extracellular action potentials of a single serotonergic neuron.

  • Baseline Recording: The neuron's spontaneous firing rate is recorded to establish a stable baseline.

  • Drug Administration: A selective serotonin reuptake inhibitor (SSRI) like citalopram may be administered intravenously (i.v.) to induce feedback inhibition and decrease the neuron's firing rate.[7]

  • Test Compound: this compound is then administered i.v. at various doses.[7]

  • Data Analysis: Changes in the neuron's firing rate (spikes per second) are recorded and analyzed to determine if this compound can reverse the SSRI-induced inhibition or increase the baseline firing rate.[1][7]

In Vivo Microdialysis

Microdialysis is used to measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[20][21]

Objective: To measure the effect of this compound on extracellular serotonin or acetylcholine levels.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., frontal cortex, hippocampus, or raphe nucleus).[22][23]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.

  • Baseline Measurement: Several baseline samples are collected to determine the basal neurotransmitter concentration.

  • Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.[1]

  • Post-Drug Collection: Dialysate collection continues to monitor changes in neurotransmitter levels over time.

  • Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20]

Microdialysis_Workflow cluster_animal Freely Moving Animal cluster_lab Laboratory Analysis implant Implant Microdialysis Probe into Brain Region perfuse Perfuse Probe with aCSF implant->perfuse collect Collect Dialysate Samples perfuse->collect administer Administer this compound collect->administer After Baseline analyze Analyze Samples (HPLC-ED) collect->analyze administer->collect Post-Drug Sampling results Quantify Neurotransmitter Concentration Change analyze->results

Caption: General workflow for an in vivo microdialysis experiment.

Summary of Preclinical Findings

Preclinical studies have consistently demonstrated this compound's profile as a selective 5-HT1A antagonist.

  • Increased Serotonergic Activity: this compound increases the firing rate of 5-HT neurons in the DRN when administered alone.[7]

  • Reversal of SSRI-Induced Inhibition: It effectively and completely reverses the acute inhibitory effect of SSRIs (like citalopram and paroxetine) on the firing of serotonergic neurons.[7] This finding supported the hypothesis that co-administration of a 5-HT1A antagonist with an SSRI could accelerate or enhance the therapeutic effect of the SSRI in treating depression.[7]

  • Neurotransmitter Modulation: this compound has been shown to cause a dose-dependent increase in extracellular acetylcholine levels in the rat frontal cortex.[1][12]

Table 2: Summary of Key In Vivo Effects of this compound

Experiment TypeModelEffectDose Range (i.v.)Reference
ElectrophysiologyAnesthetized RatIncreased firing rate of 5-HT neurons5, 50 µg/kg[7]
ElectrophysiologyAnesthetized RatReversed citalopram-induced inhibition of 5-HT neuron firing12.5 - 100 µg/kg[7]
PET ImagingMonkeyDose-dependent 5-HT1A receptor occupancy2 - 100 µg/kg[1]
MicrodialysisAwake RatDose-dependent increase in extracellular acetylcholine (frontal cortex)0.3 - 3 µmol/kg (s.c.)[1][12]

Conclusion

This compound (NAD-299) is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its ability to block inhibitory presynaptic 5-HT1A autoreceptors leads to a disinhibition of serotonergic neurons, increasing their firing rate and enhancing serotonin neurotransmission. This mechanism of action, thoroughly investigated through electrophysiological, neurochemical, and receptor binding studies, has made this compound an invaluable pharmacological tool for exploring the function of the 5-HT1A receptor system. Its potential to augment the effects of SSRIs has provided significant insight into novel strategies for antidepressant therapy.

References

The Discovery and Synthesis of Robalzotan (AZD-7371): A 5-HT1A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Robalzotan (also known as AZD-7371 or NAD-299) is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Developed by AstraZeneca, it was investigated primarily for the treatment of depression and anxiety, and later for irritable bowel syndrome. The rationale for its development was based on the hypothesis that blocking presynaptic 5-HT1A autoreceptors could enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) by preventing the negative feedback mechanism that limits serotonin release. While this compound demonstrated high affinity and selectivity for its target and showed promising preclinical activity, it was ultimately discontinued from clinical development. This guide provides a detailed overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies related to this compound, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

The development of this compound was rooted in the "serotonin hypothesis" of depression, which posits that a deficit in serotonergic neurotransmission is a key factor in the pathophysiology of the disorder. SSRIs, the frontline treatment for depression, work by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. However, this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus. This activation initiates a negative feedback loop, reducing neuronal firing and thus limiting further serotonin release, which is thought to delay the therapeutic onset of SSRIs.

The therapeutic strategy behind this compound was to block these 5-HT1A autoreceptors. By antagonizing this feedback mechanism, it was hypothesized that this compound could augment the effects of SSRIs, leading to a more rapid and robust increase in synaptic serotonin levels.[1] This approach suggested potential utility for this compound either as a monotherapy or as an adjunct to SSRI treatment to accelerate and enhance antidepressant effects.[1]

Chemical Synthesis

This compound, with the IUPAC name (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide, is a chiral molecule belonging to the 3-aminochroman class of compounds.[2][3] While specific patent literature detailing the exact commercial synthesis route is proprietary, the synthesis of its core precursors and related analogues has been described in medicinal chemistry literature. A plausible synthetic approach can be constructed based on these published methods.

The key structural features are the 3-aminochroman core, the dicyclobutylamino substituent at the chiral center, and the 5-carboxamide group on the aromatic ring. The synthesis of such precursors often involves a multi-step enzymatic or chemo-enzymatic process to establish the correct stereochemistry at the C3 position.[4]

A potential synthetic workflow is outlined below. This process would begin with a suitable chromene precursor, followed by the introduction of the amine and carboxamide functionalities.

G start Start: Substituted 2H-Chromene-5-carbonitrile step1 Step 1: Epoxidation of the double bond start->step1 step2 Step 2: Regioselective ring-opening of epoxide with dicyclobutylamine step1->step2 step3 Step 3: Hydrolysis of nitrile to carboxylic acid step2->step3 step4 Step 4: Amidation (e.g., via acyl chloride or coupling agent) step3->step4 chiral_sep Chiral Separation (e.g., HPLC or diastereomeric salt resolution) step4->chiral_sep end_node Final Product: This compound chiral_sep->end_node

Caption: Hypothetical synthetic workflow for this compound.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor. In vitro binding studies have quantified its interaction with both rodent and human receptors.

In Vitro Binding Affinity

Quantitative data from radioligand binding assays demonstrate this compound's potent and selective binding to the 5-HT1A receptor.

ParameterSpecies/SystemValueReference RadioligandReference
Kd Rat Hippocampus0.17 nM[3H]NAD-299[5]
Bmax Rat Hippocampus26.7 pmol/g[3H]NAD-299[5]
Kd Cloned Human 5-HT1A Receptors0.16 nM[3H]NAD-299[5]

Kd (Equilibrium Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Bmax (Maximum Binding Capacity): Represents the density of available receptors.

Importantly, the binding of [3H]NAD-299 was not affected by the GTP analog guanylylimidodiphosphate, which is characteristic of an antagonist, as agonist binding to G-protein coupled receptors is typically sensitive to GTP.[5]

In Vivo Receptor Occupancy and Activity

Preclinical studies in animal models confirmed that this compound engages its target in the central nervous system and elicits the expected pharmacological response.

Study TypeSpeciesDoseEffectReference
PET Receptor Occupancy Cynomolgus Monkey100 µg/kg (i.v.)70-80% occupancy of 5-HT1A receptors[6]
Electrophysiology Rat5 µg/kg (i.v.)Significantly increased firing rate of 5-HT neurons[7]
Electrophysiology Rat12.5-100 µg/kg (i.v.)Completely reversed citalopram-induced inhibition of 5-HT neuron firing[1]
In Vivo Microdialysis Rat3 µmol/kg (s.c.)~210-280% increase in extracellular acetylcholine in the frontal cortex[8]

These in vivo results provide strong evidence for this compound's mechanism of action, demonstrating target engagement in the brain and the functional consequence of 5-HT1A receptor antagonism—an increase in the activity of serotonergic neurons.[1][7]

Mechanism of Action and Signaling Pathways

This compound functions as a silent antagonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/Go proteins.[9] Their activation leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability and firing rate.

By blocking these receptors, this compound prevents serotonin from exerting these inhibitory effects.

Presynaptic Autoreceptor Antagonism

On presynaptic serotonergic neurons in the raphe nuclei, this compound blocks the autoreceptors, thereby preventing the serotonin-mediated feedback inhibition of neuronal firing. This disinhibition leads to an increased firing rate and enhanced serotonin release from axon terminals in projection areas like the cortex and hippocampus.

G serotonin Increased Synaptic Serotonin (e.g., via SSRI) autoreceptor Presynaptic 5-HT1A Autoreceptor serotonin->autoreceptor Activates inhibition Inhibitory Signal (via Gi/o protein) autoreceptor->inhibition Initiates This compound This compound This compound->autoreceptor Blocks firing Serotonergic Neuron Firing inhibition->firing Reduces release Increased Serotonin Release at Axon Terminal firing->release Leads to

Caption: Mechanism of this compound at presynaptic 5-HT1A autoreceptors.

Postsynaptic Heteroreceptor Antagonism

On postsynaptic non-serotonergic neurons (e.g., cholinergic neurons), 5-HT1A receptors act as heteroreceptors. Their activation by serotonin can inhibit the release of other neurotransmitters, such as acetylcholine. By blocking these postsynaptic receptors, this compound can disinhibit these neurons, leading to an increase in their neurotransmitter release, as evidenced by the observed increase in extracellular acetylcholine.[8]

G serotonin Serotonin (5-HT) receptor 5-HT1A Receptor (GPCR) serotonin->receptor Binds gio Gi/o Protein receptor->gio Activates ac Adenylyl Cyclase gio->ac Inhibits girk GIRK Channel gio->girk Activates (via Gβγ) camp cAMP ac->camp Reduces hyperpolarization Membrane Hyperpolarization girk->hyperpolarization K+ Efflux inhibition Decreased Neuronal Firing hyperpolarization->inhibition This compound This compound This compound->receptor Blocks

Caption: Canonical 5-HT1A receptor signaling pathway blocked by this compound.

Key Experimental Methodologies

The characterization of this compound involved standard and advanced techniques in pharmacology. Detailed protocols for two key types of experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (5-HT1A) by measuring how it competes with a radiolabeled ligand known to bind to that receptor.

G prep 1. Receptor Preparation (e.g., Rat hippocampal membranes) incubate 2. Incubation - Receptor Prep - Radioligand ([3H]8-OH-DPAT) - Varying [this compound] prep->incubate separate 3. Separation (Rapid vacuum filtration to separate bound/free ligand) incubate->separate quantify 4. Quantification (Scintillation counting of filter-trapped radioactivity) separate->quantify analyze 5. Data Analysis (Non-linear regression to determine IC50, then calculate Ki) quantify->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation :

    • Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation.

    • Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL, determined by a Bradford assay.

  • Binding Assay :

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

      • 50 µL of various concentrations of this compound (or vehicle for total binding). For non-specific binding, use a high concentration of a non-labeled ligand like 10 µM 5-HT.

      • 50 µL of radioligand (e.g., [3H]8-OH-DPAT) at a final concentration near its Kd (e.g., 1 nM).

      • 50 µL of the membrane preparation (approx. 50 µg protein).

    • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Separation and Quantification :

    • Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis :

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Release

This technique measures the levels of neurotransmitters in the extracellular fluid of a specific brain region in a freely moving animal, providing a direct measure of neurochemical changes in response to a drug.[8]

G surgery 1. Surgical Implantation (Guide cannula implanted above frontal cortex in anesthetized rat) recovery 2. Recovery Period (Several days for animal to recover) surgery->recovery probe 3. Probe Insertion & Perfusion (Microdialysis probe inserted; perfuse with aCSF at 1-2 µL/min) recovery->probe baseline 4. Baseline Collection (Collect dialysate samples every 20 min for 2-3 hours) probe->baseline admin 5. Drug Administration (Administer this compound s.c.) baseline->admin post_admin 6. Post-Drug Collection (Continue collecting samples for several hours) admin->post_admin analysis 7. Sample Analysis (Quantify Acetylcholine concentration using HPLC-ECD) post_admin->analysis

Caption: Experimental workflow for in vivo microdialysis.

Detailed Protocol:

  • Surgical Procedure :

    • Anesthetize a male Sprague-Dawley rat with isoflurane.

    • Place the rat in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to the frontal cortex or ventral hippocampus. Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment :

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation. Set the flow rate to 1.5 µL/min.

    • Allow the system to equilibrate for at least 2 hours.

    • Begin collecting baseline samples (dialysate) every 20 minutes into vials containing a small amount of acetic acid to prevent non-enzymatic degradation. Collect at least three stable baseline samples.

  • Drug Administration and Sample Collection :

    • Administer this compound (e.g., 0.3, 1, or 3 µmol/kg) or vehicle via subcutaneous (s.c.) injection.

    • Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurochemical Analysis :

    • Analyze the acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Separate acetylcholine from other components on a reversed-phase column.

    • Post-column, acetylcholine is hydrolyzed by an immobilized enzyme reactor to produce choline and hydrogen peroxide.

    • The hydrogen peroxide is then detected by a platinum electrode, and the resulting current is proportional to the acetylcholine concentration.

  • Data Analysis :

    • Calculate the average acetylcholine concentration from the three baseline samples and define this as 100%.

    • Express the acetylcholine concentration in all subsequent samples as a percentage of this baseline value.

    • Plot the mean percent change from baseline over time for each treatment group.

Clinical Development and Conclusion

This compound (AZD-7371) was advanced into Phase II clinical trials for anxiety and depression. Later, its potential for treating irritable bowel syndrome was also explored, based on the role of 5-HT1A receptors in visceral sensitivity.[2] However, despite a strong preclinical rationale and evidence of target engagement, the clinical trials did not demonstrate sufficient efficacy to warrant further development, and the compound was ultimately discontinued.

The story of this compound highlights a common challenge in CNS drug development: a well-defined mechanism of action and successful preclinical outcomes do not always translate to clinical efficacy. Nevertheless, the study of this compound and similar compounds has provided valuable insights into the complex role of the 5-HT1A receptor in both normal physiology and psychiatric disorders. The data and methodologies developed during its investigation remain a valuable resource for scientists working to create the next generation of therapies targeting the serotonergic system.

References

The Preclinical Pharmacological Profile of Robalzotan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robalzotan, also known as NAD-299, is a selective antagonist of the serotonin 1A (5-HT1A) receptor. This receptor is a key target in the central nervous system, implicated in the pathophysiology of mood and anxiety disorders. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor's activation by serotonin typically leads to an inhibitory neuronal response. This compound's mechanism of blocking this receptor has been the subject of extensive preclinical investigation to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, focusing on its receptor binding profile, in vitro functional activity, and in vivo pharmacological effects.

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the 5-HT1A receptor. Radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Receptor Binding Affinity of this compound (NAD-299)
ReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-HT1A [3H]8-OH-DPATRat Brain Homogenate0.6 [1]
α1-Adrenoceptor --260 [1]
β-Adrenoceptor --340 [1]

Data presented as the inhibition constant (Ki), where a lower value indicates higher binding affinity.

The data clearly demonstrates this compound's potent affinity for the 5-HT1A receptor, with a selectivity of over 400-fold compared to the tested adrenergic receptors[1].

In Vitro Functional Activity

Functional assays confirm that this compound acts as a silent antagonist at the 5-HT1A receptor, meaning it does not possess intrinsic agonist activity.

Table 2: In Vitro Functional Activity of this compound (NAD-299)
AssayCell LineAgonistEffect of this compoundReference
cAMP Production GH4ZD10 cells5-HTCompetitive blockade of 5-HT-induced inhibition of VIP-stimulated cAMP production. No intrinsic activity observed.[1]

These findings establish this compound as a true antagonist, capable of blocking the downstream signaling cascade initiated by agonist binding to the 5-HT1A receptor.

In Vivo Pharmacology

Preclinical in vivo studies have explored the physiological and behavioral consequences of 5-HT1A receptor blockade by this compound.

Neurochemical and Electrophysiological Effects

This compound has been shown to modulate serotonergic neuron activity and neurotransmitter release.

ModelSpeciesRoute of AdministrationDoseKey FindingReference
Dorsal Raphe Nucleus Electrophysiology Rati.v.5, 50 µg/kgIncreased the firing rate of the majority of 5-HT neurons.[2]
Dorsal Raphe Nucleus Electrophysiology Rati.v.12.5, 25, 50, 100 µg/kgCompletely reversed the acute inhibitory effect of citalopram (300 µg/kg i.v.) on 5-HT neuron firing.[2]

By blocking the somatodendritic 5-HT1A autoreceptors on serotonin neurons, this compound disinhibits these neurons, leading to an increased firing rate. This mechanism is thought to contribute to its potential antidepressant effects by enhancing serotonin release in projection areas.

Behavioral Pharmacology

This compound has been evaluated in rodent models of cognition and behavior.

ModelSpeciesRoute of AdministrationDoseKey FindingReference
Passive Avoidance Task Rats.c.0.03 - 0.35 µmol/kgCompetitively antagonized the 8-OH-DPAT-induced inhibition of passive avoidance behavior.[1]
8-OH-DPAT-Induced Behavioral Syndrome Rats.c.0.03 - 0.35 µmol/kgCompetitively antagonized 8-OH-DPAT-induced 5-HT behavioral effects, hypothermia, and corticosterone secretion.[1]

These studies demonstrate this compound's ability to block the behavioral effects of a 5-HT1A receptor agonist in vivo, further confirming its antagonist properties at a functional level.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Protocol:

  • Membrane Preparation: Tissues (e.g., rat brain regions) or cells expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.

Protocol:

  • Cell Culture: A cell line endogenously or recombinantly expressing the 5-HT1A receptor (e.g., GH4ZD10 cells) is cultured under standard conditions.

  • cAMP Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agent that increases intracellular cAMP levels (e.g., vasoactive intestinal peptide, VIP).

  • Agonist and Antagonist Treatment: The stimulated cells are then treated with a 5-HT1A receptor agonist (e.g., 5-HT) in the presence of varying concentrations of this compound.

  • cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: The ability of this compound to competitively shift the concentration-response curve of the agonist to the right is analyzed. This allows for the determination of its antagonist potency, often expressed as a pA2 value.

In Vivo Electrophysiology in the Dorsal Raphe Nucleus

Objective: To measure the effect of this compound on the firing rate of serotonergic neurons.

Protocol:

  • Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the dorsal raphe nucleus.

  • Electrode Placement: A recording microelectrode is slowly lowered into the dorsal raphe nucleus until the characteristic slow and regular firing pattern of a serotonergic neuron is identified.

  • Drug Administration: A stable baseline firing rate is recorded. This compound is then administered intravenously (i.v.) at various doses. In some experiments, an SSRI like citalopram is administered first to inhibit firing, followed by this compound to assess its reversal effect.

  • Data Acquisition and Analysis: The neuronal firing rate is recorded continuously and analyzed using specialized software. The change in firing rate from baseline after drug administration is calculated.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

G This compound's Antagonistic Action at the 5-HT1A Receptor cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits serotonin Serotonin serotonin->receptor Binds This compound This compound This compound->receptor Blocks camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP inhibition Inhibition activation Activation blockade Blockade G Workflow for Radioligand Binding Assay start Start: Tissue/Cell Homogenization prepare_membranes Membrane Preparation (Centrifugation) start->prepare_membranes incubation Incubation with Radioligand and this compound prepare_membranes->incubation filtration Rapid Filtration (Separation of Bound and Free Ligand) incubation->filtration counting Scintillation Counting (Quantification) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End: Determine Binding Affinity analysis->end

References

The 5-HT1A Receptor Antagonist Robalzotan: A Technical Guide to its Effects on Serotonergic Neuron Firing Rate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data regarding the effects of robalzotan (NAD-299) on the firing rate of serotonergic neurons. This compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This document details the mechanism of action of this compound, its impact on both basal and pharmacologically-modulated serotonergic neuronal activity, and the experimental methodologies employed in these pivotal studies. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The serotonergic system, originating primarily from the dorsal raphe nucleus (DRN), plays a crucial role in the regulation of mood, cognition, and various physiological processes. The firing rate of serotonergic neurons is tightly regulated by a negative feedback mechanism mediated by somatodendritic 5-HT1A autoreceptors.[1] Activation of these autoreceptors by serotonin (5-HT) leads to a decrease in the firing rate of these neurons, thereby reducing serotonin release in projection areas.[1]

Selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression, acutely increase synaptic serotonin levels. However, this increase also activates the 5-HT1A autoreceptors, leading to a compensatory decrease in neuronal firing, which may delay the therapeutic onset of these drugs.[2][3] Consequently, blockade of these autoreceptors with a 5-HT1A antagonist has been proposed as a strategy to enhance the efficacy of SSRIs.[2]

This compound is a selective 5-HT1A receptor antagonist that has been investigated for its potential as an antidepressant.[3][4] This guide focuses on the preclinical electrophysiological evidence demonstrating this compound's effect on serotonergic neuron firing.

Mechanism of Action: 5-HT1A Receptor Antagonism

This compound acts as a competitive antagonist at the 5-HT1A receptor.[3] In the context of serotonergic neuron firing, its primary site of action is the somatodendritic 5-HT1A autoreceptors located on the serotonin neurons themselves in the dorsal raphe nucleus. By blocking these receptors, this compound prevents the inhibitory effect of serotonin, leading to an increase in the firing rate of these neurons.

Signaling Pathway

The following diagram illustrates the negative feedback loop of serotonin on its own neuron via the 5-HT1A autoreceptor and how this compound intervenes.

This compound Mechanism of Action cluster_neuron Serotonergic Neuron Serotonin_Release Serotonin (5-HT) Release 5HT1A_Autoreceptor 5-HT1A Autoreceptor Serotonin_Release->5HT1A_Autoreceptor Binds to Firing_Rate Decreased Firing Rate 5HT1A_Autoreceptor->Firing_Rate Activates Inhibitory Pathway This compound This compound This compound->5HT1A_Autoreceptor Blocks

Figure 1: this compound's blockade of the 5-HT1A autoreceptor negative feedback loop.

Quantitative Effects on Serotonergic Neuron Firing

Preclinical studies, primarily utilizing in vivo electrophysiology in anesthetized rats, have quantified the effects of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Effect of this compound Alone

Intravenous administration of this compound has been shown to increase the firing rate of the majority of studied 5-HT neurons.[2][5]

Compound Dose (i.v.) Animal Model Effect on Firing Rate Reference
This compound5 µg/kgRatSignificant increase in activity[5]
This compound50 µg/kgRatIncreased firing rate[2][5]

Table 1: Effect of Intravenous this compound on Basal Firing Rate of Dorsal Raphe Serotonergic Neurons

Reversal of SSRI-Induced Inhibition

A key finding is this compound's ability to completely reverse the acute inhibitory effect of SSRIs on serotonergic cell firing.[2][3] This effect is dose-dependent.

SSRI SSRI Dose (i.v.) This compound Dose (i.v.) Animal Model Effect on Firing Rate Reference
Citalopram300 µg/kg12.5 µg/kgRatComplete reversal of inhibition[2]
Citalopram300 µg/kg25 µg/kgRatComplete reversal of inhibition[2]
Citalopram300 µg/kg50 µg/kgRatComplete reversal of inhibition[2]
Citalopram300 µg/kg100 µg/kgRatComplete reversal of inhibition[2]
Paroxetine100 µg/kg12.5 - 100 µg/kgRatComplete reversal of inhibition[2]

Table 2: this compound's Reversal of SSRI-Induced Inhibition of Dorsal Raphe Serotonergic Neuron Firing

Experimental Protocols

The following sections detail the typical methodologies used in the preclinical in vivo electrophysiological studies of this compound.

Animal Models
  • Species: Male Sprague-Dawley rats are commonly used.[2]

  • Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

Surgical Procedures and Anesthesia
  • Anesthesia: Anesthesia is induced and maintained throughout the experiment. Common anesthetics for this type of procedure include chloral hydrate or urethane.[6]

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to allow for the insertion of a recording electrode into the dorsal raphe nucleus.

  • Stereotaxic Coordinates: The coordinates for the dorsal raphe nucleus in rats are typically determined relative to bregma or lambda. For example, anteroposterior: -7.6 to -7.8 mm from bregma; lateral: 0.0 mm; ventral: -5.5 to -7.0 mm from the brain surface.[7]

  • Drug Administration: A lateral tail vein is often cannulated for intravenous administration of drugs.

In Vivo Electrophysiology: Single-Unit Recording

This technique allows for the recording of the electrical activity (action potentials) of individual neurons.

  • Electrodes: Glass micropipettes filled with a conductive solution (e.g., 2 M NaCl) are commonly used as recording electrodes.

  • Recording: The electrode is slowly lowered into the dorsal raphe nucleus until the characteristic firing pattern of a serotonergic neuron is identified.

  • Data Acquisition: The electrical signal is amplified, filtered, and displayed on an oscilloscope and computer for online and offline analysis. Spike sorting software is used to isolate the firing of a single neuron.

Identification of Serotonergic Neurons

Presumed serotonergic neurons are identified based on their distinct electrophysiological characteristics:

  • Slow and regular firing rate: Typically in the range of 0.5 to 5 Hz.

  • Long-duration, broad action potentials: Often with a prominent positive component.

  • Characteristic response to pharmacological agents: Inhibition of firing by 5-HT1A receptor agonists.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo electrophysiology experiment investigating the effects of this compound.

Experimental Workflow cluster_prep Preparation cluster_recording Recording and Drug Administration cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., Urethane) Stereotaxic_Surgery Stereotaxic Implantation of Recording Electrode (Dorsal Raphe Nucleus) Anesthesia->Stereotaxic_Surgery IV_Cannulation Intravenous Cannulation (Tail Vein) Stereotaxic_Surgery->IV_Cannulation Identify_Neuron Identify Serotonergic Neuron Baseline_Recording Record Baseline Firing Rate Identify_Neuron->Baseline_Recording SSRI_Admin Administer SSRI (i.v.) (e.g., Citalopram) Baseline_Recording->SSRI_Admin Record_SSRI_Effect Record Firing Rate SSRI_Admin->Record_SSRI_Effect Robalzotan_Admin Administer this compound (i.v.) Record_SSRI_Effect->Robalzotan_Admin Record_Robalzotan_Effect Record Firing Rate Robalzotan_Admin->Record_Robalzotan_Effect Spike_Sorting Spike Sorting and Firing Rate Calculation Statistical_Analysis Statistical Analysis Spike_Sorting->Statistical_Analysis

Figure 2: High-level experimental workflow for in vivo electrophysiology.

Logical Relationships of Effects

The interaction between SSRIs and this compound on serotonergic neuron firing can be summarized in the following logical diagram.

Logical Relationships cluster_ssri SSRI Administration cluster_this compound This compound Administration cluster_combo Combined Administration (SSRI + this compound) Start Basal Firing Rate of Serotonergic Neuron SSRI SSRI (e.g., Citalopram) Start->SSRI Robalzotan_Alone This compound Start->Robalzotan_Alone Increase_5HT Increased Synaptic 5-HT SSRI->Increase_5HT Activate_5HT1A Activation of 5-HT1A Autoreceptors Increase_5HT->Activate_5HT1A Decrease_Firing Decreased Firing Rate Activate_5HT1A->Decrease_Firing Block_SSRI_5HT Blockade of SSRI-Induced 5-HT Effect on 5-HT1A Autoreceptors Robalzotan_Combo This compound Decrease_Firing->Robalzotan_Combo Followed by Block_Basal_5HT Blockade of Basal 5-HT Tone on 5-HT1A Autoreceptors Robalzotan_Alone->Block_Basal_5HT Increase_Firing_Alone Increased Firing Rate Block_Basal_5HT->Increase_Firing_Alone Robalzotan_Combo->Block_SSRI_5HT Reversal_Firing Reversal of Inhibition (Increased Firing Rate) Block_SSRI_5HT->Reversal_Firing

Figure 3: Logical flow of effects on serotonergic neuron firing.

Conclusion

The preclinical data robustly demonstrate that this compound, a selective 5-HT1A receptor antagonist, effectively increases the firing rate of serotonergic neurons in the dorsal raphe nucleus. This effect is observed both when administered alone and, more significantly, in its capacity to completely reverse the acute suppression of firing induced by SSRIs. These findings provide a strong neurophysiological basis for the hypothesis that co-administration of a 5-HT1A antagonist like this compound with an SSRI could lead to a more rapid and robust antidepressant effect by overcoming the initial negative feedback on serotonin neuron activity. This technical guide serves as a consolidated resource of the key preclinical electrophysiological findings and methodologies related to this compound's action on the serotonergic system.

References

Preclinical Profile of Robalzotan: A 5-HT1A Receptor Antagonist for Depression and Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Robalzotan (also known as NAD-299) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the neuropharmacology of mood and anxiety disorders. Preclinical research has positioned this compound as a promising candidate for the treatment of depression and anxiety, both as a monotherapy and as an adjunct to selective serotonin reuptake inhibitors (SSRIs). This document provides an in-depth technical guide to the preclinical data available for this compound, focusing on its mechanism of action, efficacy in animal models, and the underlying cellular and molecular pathways. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

Major depressive disorder (MDD) and anxiety disorders are among the most prevalent and debilitating psychiatric conditions worldwide. While existing treatments, such as SSRIs, are effective for many, a significant portion of patients exhibit inadequate response or experience undesirable side effects. This has driven the search for novel therapeutic agents with alternative mechanisms of action. The 5-HT1A receptor has emerged as a critical node in the regulation of serotonergic neurotransmission and mood. This compound's high affinity and selectivity for this receptor, coupled with its antagonist profile, offer a unique therapeutic strategy.

Mechanism of Action

This compound is a selective antagonist of the 5-HT1A receptor. In the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism, inhibiting the firing of serotonergic neurons and subsequent serotonin release. By blocking these autoreceptors, this compound disinhibits serotonergic neurons, leading to an increase in serotonin release in projection areas such as the prefrontal cortex and hippocampus. This mechanism is particularly relevant when co-administered with SSRIs, as it can counteract the initial, self-limiting decrease in serotonin release often seen with SSRI treatment.

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor.

Receptor SubtypeBinding Affinity (Ki)SpeciesReference
5-HT1A ~0.6 nM Rat[1]

Note: Data for other receptor subtypes to demonstrate selectivity were not available in the public domain.

Preclinical Efficacy in Models of Depression

The antidepressant-like effects of this compound have been investigated in various preclinical models. A key finding is its ability to reverse the acute inhibitory effect of SSRIs on the firing of serotonergic neurons.

Electrophysiological Studies

In vivo electrophysiology studies in rats have demonstrated that this compound can dose-dependently reverse the citalopram-induced inhibition of dorsal raphe 5-HT neuron firing.

TreatmentDose (µg/kg, i.v.)Effect on Citalopram-Induced Inhibition of 5-HT Neuron FiringSpeciesReference
This compound 12.5 Partial ReversalRat[2]
This compound 25 Complete ReversalRat[2]
This compound 50 Complete ReversalRat[2]
This compound 100 Complete ReversalRat[2]
Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the time spent immobile is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Quantitative dose-response data for this compound in the Forced Swim Test were not available in the reviewed literature. However, this is a standard test for antidepressant screening.

Preclinical Efficacy in Models of Anxiety

This compound has also been investigated for its potential anxiolytic properties. The elevated plus maze is a common behavioral test for assessing anxiety-like behavior in rodents.

Elevated Plus Maze (EPM)

The EPM consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms, reflecting a reduction in anxiety.

Specific quantitative dose-response data for this compound in the Elevated Plus Maze were not available in the reviewed literature. This test is a standard paradigm for evaluating anxiolytic-like effects.

Neurochemical Effects

In Vivo Microdialysis

Microdialysis studies in awake, freely-moving rats have been conducted to assess the effect of this compound on extracellular neurotransmitter levels.

TreatmentDose (mg/kg, s.c.)Effect on Extracellular 5-HT in Frontal CortexSpeciesReference
This compound (alone) 0.1 - 0.3No significant changeRat[1]
Citalopram (5 mg/kg) + this compound 0.3Strong potentiation of citalopram-induced 5-HT increaseRat[1]
Effects on Brain-Derived Neurotrophic Factor (BDNF)

Studies have shown that treatment with this compound (NAD-299) can increase hippocampal BDNF levels in a rat model of Alzheimer's disease, suggesting a potential role in promoting neuroplasticity which is often impaired in depression.[2]

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream signaling changes, including modulation of the Extracellular signal-regulated kinase (ERK) pathway and cAMP response element-binding protein (CREB) phosphorylation. As an antagonist, this compound is expected to block these effects, leading to a disinhibition of these signaling cascades.

Robalzotan_Signaling_Pathway This compound This compound HT1A_R 5-HT1A Receptor This compound->HT1A_R Antagonism Serotonin_Release Serotonin Release This compound->Serotonin_Release Disinhibition G_protein Gi/o Protein HT1A_R->G_protein Inhibition of Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation ERK ERK Phosphorylation PKA->ERK Modulation CREB CREB Phosphorylation PKA->CREB Phosphorylation Neuroplasticity Neuroplasticity (e.g., BDNF) CREB->Neuroplasticity Therapeutic_Effects Antidepressant & Anxiolytic Effects Neuroplasticity->Therapeutic_Effects Serotonin_Release->Therapeutic_Effects

Caption: this compound's antagonism of the 5-HT1A receptor signaling pathway.

Experimental Protocols

In Vivo Microdialysis
  • Objective: To measure extracellular levels of serotonin in the frontal cortex of awake, freely-moving rats.

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the frontal cortex. Animals are allowed to recover for at least 48 hours.

  • Procedure: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Drug Administration: this compound and/or other compounds are administered systemically (e.g., subcutaneously) at specified time points.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Rat) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Prep->Surgery Recovery Recovery Period (48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Sample_Collection Dialysate Sample Collection Perfusion->Sample_Collection HPLC HPLC-ED Analysis Sample_Collection->HPLC Drug_Admin Drug Administration (this compound) Drug_Admin->Sample_Collection Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis experiments.

Forced Swim Test (FST)
  • Objective: To assess the antidepressant-like effects of this compound in rodents.

  • Animals: Male mice or rats.

  • Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the cylinder for a 15-minute period. This session serves to induce a state of learned immobility.

    • Test session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed back into the cylinder for a 5-minute test session. The duration of immobility (floating passively) is recorded.

  • Data Analysis: The total time spent immobile during the test session is calculated and compared between treatment groups.

Elevated Plus Maze (EPM)
  • Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure: Animals are administered this compound or vehicle. After a pre-treatment period, each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session. The session is recorded by a video camera.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic for depression and anxiety. Its selective 5-HT1A receptor antagonism offers a distinct mechanism of action that can enhance serotonergic neurotransmission, particularly in combination with SSRIs. While the available data are promising, further studies are warranted to fully elucidate its dose-response relationship in behavioral models of depression and anxiety and to further detail its downstream signaling effects. The information compiled in this whitepaper provides a comprehensive foundation for researchers and drug development professionals to advance the investigation of this compound.

References

The Role of Robalzotan in Modulating Serotonin Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robalzotan (NAD-299) is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates serotonin (5-HT) release, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided, along with visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The serotonergic system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep. The 5-HT1A receptor, a G-protein coupled receptor, plays a pivotal role in regulating the activity of serotonin neurons. As a presynaptic autoreceptor located on the soma and dendrites of serotonin neurons in the raphe nuclei, its activation by serotonin leads to a negative feedback mechanism, inhibiting neuronal firing and subsequent serotonin release in projection areas. Postsynaptically, 5-HT1A receptors are widely distributed in brain regions such as the hippocampus, cortex, and amygdala, where they mediate the effects of serotonin on target neurons.

This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high affinity and selectivity for the 5-HT1A receptor, where it acts as a silent antagonist, meaning it lacks intrinsic agonist activity.[1] This property allows for the precise investigation of 5-HT1A receptor function and holds therapeutic promise for conditions where enhancement of serotonergic neurotransmission is desired, such as depression and anxiety disorders.[2] This guide will elucidate the molecular and physiological effects of this compound on serotonin release.

Mechanism of Action

This compound exerts its primary effect by competitively binding to and blocking 5-HT1A receptors.[3] This antagonistic action has distinct consequences at both presynaptic and postsynaptic sites.

Presynaptic Autoreceptor Blockade: By antagonizing the inhibitory 5-HT1A autoreceptors on serotonin neurons, this compound disinhibits these neurons. This leads to an increase in their firing rate and, consequently, an enhanced release of serotonin into the synaptic cleft.[4] This is a key mechanism by which this compound can potentiate serotonergic neurotransmission.

Postsynaptic Receptor Blockade: At postsynaptic sites, this compound blocks the action of serotonin on 5-HT1A heteroreceptors. The functional consequence of this action is dependent on the specific neuronal circuits involved.

The primary focus of this guide is the modulation of serotonin release, which is predominantly governed by this compound's action on presynaptic 5-HT1A autoreceptors.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological profile and in vivo effects of this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)Selectivity vs. 5-HT1AReference
5-HT1A~0.6-[3]
Other 5-HT receptors>240>400-fold[3]
Other neurotransmitter receptors>240>400-fold[3]

Table 2: In Vivo Effects of this compound on Extracellular Serotonin Levels (Microdialysis)

Experimental ConditionBrain RegionThis compound DoseEffect on Serotonin LevelsReference
This compound aloneFrontal Cortex0.1 - 0.3 mg/kg s.c.No significant change[3]
Pre-treatment with this compound followed by 8-OH-DPATFrontal Cortex0.3 mg/kg s.c.Completely prevented the ~80% suppression of 5-HT release induced by 8-OH-DPAT (0.1 mg/kg s.c.)[3]
Co-administration with CitalopramFrontal Cortex0.3 mg/kg s.c.Strongly potentiated the 5-HT-elevating action of citalopram (5 mg/kg s.c.)[3]

Table 3: In Vivo 5-HT1A Receptor Occupancy by this compound (PET)

This compound Dose (i.v.)Brain RegionReceptor OccupancyReference
2 µg/kgMonkey BrainDose-dependent[4]
10 µg/kgMonkey BrainDose-dependent[4]
20 µg/kgMonkey BrainDose-dependent[4]
100 µg/kgMonkey Brain70-80%[4]

Table 4: Effects of this compound on Other Neurotransmitters (Microdialysis)

NeurotransmitterBrain RegionThis compound Dose (s.c.)Peak IncreaseReference
AcetylcholineFrontal Cortex3 µmol/kg209%[5]
AcetylcholineVentral Hippocampus3 µmol/kg221%[5]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes (source of 5-HT1A receptors)

  • [3H]8-OH-DPAT (radioligand)

  • This compound (test compound)

  • Serotonin (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.6

  • Wash Buffer: 50 mM Tris-HCl, pH 7.6

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat hippocampal membranes by homogenization and centrifugation.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or this compound at various concentrations.

    • 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM).

    • 100 µL of hippocampal membrane suspension.

  • For determining non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM) instead of this compound.

  • Incubate the plate at 25°C for 30 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]8-OH-DPAT binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Microdialysis for Serotonin Release

This protocol outlines the procedure for measuring extracellular serotonin levels in the frontal cortex of freely moving rats.[3][7]

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA/12, 2 mm membrane)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4

  • This compound, 8-OH-DPAT, Citalopram

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the frontal cortex. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Basal Level Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes into vials containing an antioxidant solution. Collect at least three consecutive stable baseline samples.

  • Drug Administration: Administer this compound and/or other test compounds (e.g., 8-OH-DPAT, citalopram) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Sample Collection: Continue collecting dialysate samples for a predetermined period after drug administration.

  • Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

  • Data Expression: Express the results as a percentage of the mean basal serotonin concentration.

Positron Emission Tomography (PET) for Receptor Occupancy

This protocol describes the use of PET with the radioligand [11C]WAY-100635 to determine the in vivo occupancy of 5-HT1A receptors by this compound in non-human primates.[8][9]

Materials:

  • Cynomolgus monkeys

  • PET scanner

  • [11C]WAY-100635 (radioligand)

  • This compound

  • Anesthesia

Procedure:

  • Baseline Scan: Anesthetize the monkey and position it in the PET scanner. Inject a bolus of [11C]WAY-100635 intravenously and acquire dynamic PET data for 90-120 minutes.

  • Drug Administration: On a separate day, administer a specific dose of this compound intravenously.

  • Occupancy Scan: At a time corresponding to the peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.

  • Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) in brain areas with high (e.g., cortex, raphe nuclei) and low (e.g., cerebellum, used as a reference region) 5-HT1A receptor density.

  • Quantification: Calculate the binding potential (BPND) in the ROIs for both the baseline and post-drug scans. The BPND is a measure of the density of available receptors.

  • Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPND_baseline - BPND_post-drug) / BPND_baseline.

Visualization of Pathways and Workflows

Signaling Pathway of the 5-HT1A Autoreceptor

G cluster_presynaptic Presynaptic Serotonin Neuron Serotonin Serotonin (5-HT) HT1A_Auto 5-HT1A Autoreceptor Serotonin->HT1A_Auto Binds to Gi Gαi/o HT1A_Auto->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Firing Neuronal Firing Gi->Firing Inhibits (via GIRK channels) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Firing Modulates Release 5-HT Release Firing->Release Triggers This compound This compound This compound->HT1A_Auto Blocks caption 5-HT1A autoreceptor signaling pathway and the inhibitory action of this compound. G cluster_workflow In Vivo Microdialysis Workflow Start Start: Stereotaxic Surgery (Guide Cannula Implantation) Recovery Animal Recovery (≥ 48 hours) Start->Recovery Probe_Insertion Probe Insertion into Frontal Cortex Recovery->Probe_Insertion Perfusion Perfusion with aCSF (e.g., 1 µL/min) Probe_Insertion->Perfusion Stabilization Stabilization Period (≥ 2 hours) Perfusion->Stabilization Baseline Collection of Baseline Dialysate Samples Stabilization->Baseline Drug_Admin Administration of This compound +/- other agents Baseline->Drug_Admin Post_Drug_Collection Collection of Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis of Serotonin Concentration Post_Drug_Collection->Analysis Data_Processing Data Processing and Normalization (% of Baseline) Analysis->Data_Processing End End: Quantified Serotonin Release Profile Data_Processing->End caption Workflow for in vivo microdialysis to measure serotonin release. G This compound This compound Administration Blockade Blockade of Presynaptic 5-HT1A Autoreceptors This compound->Blockade Disinhibition Disinhibition of Serotonin Neurons Blockade->Disinhibition Potentiation Potentiation of SSRI Effects Blockade->Potentiation Feedback_Inhibition Negative Feedback via 5-HT1A Autoreceptors Blockade->Feedback_Inhibition Prevents Increase_Firing Increased Neuronal Firing Rate Disinhibition->Increase_Firing Increase_Release Increased Serotonin Release Increase_Firing->Increase_Release SSRI SSRI Administration SERT_Inhibition Inhibition of Serotonin Transporter (SERT) SSRI->SERT_Inhibition Increased_Synaptic_5HT Increased Synaptic Serotonin SERT_Inhibition->Increased_Synaptic_5HT Increased_Synaptic_5HT->Feedback_Inhibition Feedback_Inhibition->Increase_Firing caption Logical flow of this compound's impact on serotonin release, alone and with SSRIs.

References

An In-Depth Technical Guide to Robalzotan: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robalzotan, also known as NAD-299 and AZD-7371, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are provided, and the signaling pathway of the 5-HT1A receptor in the context of this compound's antagonistic action is illustrated. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in serotonergic neurotransmission.

Chemical Structure and Identification

This compound is a synthetic organic compound belonging to the benzopyran class.[3] Its systematic IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide. The chemical structure of this compound is characterized by a fluorinated chromene core, a dicyclobutylamino group at the chiral center, and a carboxamide functional group.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
Synonyms NAD-299, AZD-7371
CAS Number 169758-66-1
Molecular Formula C₁₈H₂₃FN₂O₂
Molecular Weight 318.39 g/mol
SMILES C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined values for this compound are not extensively published, predicted values provide valuable insights into its characteristics.

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
pKa (strongest basic) 9.58ChemAxon
logP 3.29ChemAxon
Water Solubility 0.018 mg/mLALOGPS

Pharmacological Properties

This compound is a high-affinity antagonist for the 5-HT1A receptor. Its selectivity is a key feature, distinguishing it from other serotonergic agents.

Table 3: Receptor Binding Affinity of this compound

ReceptorRadioligandTissue SourceKᵢ (nM)
5-HT₁ₐ [³H]8-OH-DPATRat Hippocampus0.83
α₁-adrenergic [³H]PrazosinRat Cortex130
α₂-adrenergic [³H]RauwolscineRat Cortex>10000
Dopamine D₂ [³H]SpiperoneRat Striatum2800
5-HT₂ [³H]SpiperoneRat Cortex1600

Data sourced from Jerning E, Svantesson GT, Mohell N (1998). Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist. European Journal of Pharmacology, 360(2-3), 219–225.

As indicated in the table, this compound demonstrates significantly higher affinity for the 5-HT1A receptor compared to other monoaminergic receptors, underscoring its selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is adapted from the methods described by Jerning et al. (1998).

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor.

Materials:

  • [³H]8-OH-DPAT (radioligand)

  • Rat hippocampal tissue homogenate (source of 5-HT1A receptors)

  • This compound (test compound)

  • Serotonin (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare rat hippocampal membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.

  • In a series of test tubes, add a constant concentration of [³H]8-OH-DPAT and varying concentrations of this compound.

  • For the determination of non-specific binding, add a high concentration of unlabeled serotonin to a separate set of tubes.

  • Add the prepared hippocampal membrane suspension to each tube to initiate the binding reaction.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity

This protocol is a general method to assess the functional antagonism of this compound at the 5-HT1A receptor.

Objective: To determine the effect of this compound on the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cells expressing 5-HT1A receptors (e.g., HEK293 cells)

  • 5-HT or a 5-HT1A agonist (e.g., 8-OH-DPAT)

  • This compound (test compound)

  • Forskolin (to stimulate adenylyl cyclase)

  • ATP

  • cAMP assay kit

Procedure:

  • Culture the 5-HT1A receptor-expressing cells to an appropriate density.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add the 5-HT1A agonist (e.g., 8-OH-DPAT) to the cells to inhibit adenylyl cyclase.

  • Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.

  • Lyse the cells to release intracellular cAMP.

  • Measure the concentration of cAMP using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Plot the cAMP concentration against the concentration of this compound to determine its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Signaling Pathways and Mechanism of Action

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[3] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the 5-HT1A receptor but does not elicit a signaling response. Instead, it blocks the binding of endogenous serotonin or other 5-HT1A agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.

Robalzotan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Blocks Binding Serotonin Serotonin (Agonist) Serotonin->Receptor Binds and Activates G_protein Gαi/βγ Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Substrates

Caption: this compound's antagonistic action on the 5-HT1A receptor signaling pathway.

The following diagram illustrates the experimental workflow for determining the binding affinity of this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare Rat Hippocampal Membranes Incubate Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubate Ligand_Prep Prepare [³H]8-OH-DPAT and Varying Concentrations of this compound Ligand_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting to Quantify Radioactivity Filter->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Determine_IC50 Determine IC₅₀ Calculate_SB->Determine_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Experimental workflow for this compound's receptor binding assay.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its distinct chemical structure and favorable pharmacological profile have made it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of serotonergic pharmacology.

References

Robalzotan (NAD-299) for Irritable Bowel Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robalzotan (also known as NAD-299 and AZD-7371) is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor.[1][2] Initially investigated for the treatment of depression, its development was later redirected towards irritable bowel syndrome (IBS), a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits.[3][4] The rationale for exploring a 5-HT1A antagonist in IBS stems from the complex role of serotonin (5-HT) in regulating gut motility, visceral sensation, and secretion.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound for IBS, focusing on its mechanism of action, experimental protocols, and key findings. The development of this compound for IBS was ultimately discontinued due to a lack of efficacy and an unfavorable adverse event profile in a key clinical trial.[3][7]

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking 5-HT1A receptors. In the central nervous system, this action leads to an increased firing rate of serotonergic neurons in the dorsal raphe nucleus.[1][2][4] In the context of the gastrointestinal tract, the role of 5-HT1A receptors is less defined but is implicated in the modulation of visceral pain and motility. The therapeutic hypothesis for IBS was that by antagonizing 5-HT1A receptors, this compound could potentially normalize visceral sensitivity and gut function.

Preclinical Research in Irritable Bowel Syndrome Models

Animal Model of Visceral Pain: Colorectal Distension (CRD) in Rats

A key preclinical study evaluated the effect of this compound on visceral pain in a rat model of colorectal distension (CRD), a standard method to assess visceral hypersensitivity relevant to IBS.[7]

Experimental Protocol:

  • Animal Subjects: Male Sprague-Dawley rats were used.

  • Visceromotor Response (VMR) Measurement: Electromyographic (EMG) electrodes were implanted into the external oblique abdominal musculature to record the VMR, a quantifiable measure of visceral pain.

  • Colorectal Distension (CRD): A balloon catheter was inserted into the colorectum. Phasic colorectal distensions were performed at a constant pressure (e.g., 60 mm Hg) for a defined duration (e.g., 10 seconds) with a rest period between distensions.

  • Drug Administration: this compound was administered intravenously (i.v.) or orally (p.o.) at various doses prior to the CRD procedure.

  • Data Analysis: The EMG signal was rectified and integrated to quantify the VMR. The area under the curve (AUC) of the VMR during distension was calculated and compared between drug-treated and vehicle-treated groups. The dose required to produce a 50% reduction in the VMR (ED50) was determined.[7]

Quantitative Data from Preclinical Studies:

CompoundAdministration RouteED50 (inhibition of VMR)SpeciesReference
This compound (AZD7371)Intravenous (i.v.)10.1 µg/kgRat[7]
This compound (AZD7371)Oral (p.o.)0.28 mg/kgRat[7]
Signaling Pathway of 5-HT1A Receptor Antagonism in the Gut

The precise signaling cascade of 5-HT1A receptor antagonism in the enteric nervous system as it relates to IBS is not fully elucidated. However, based on the general understanding of 5-HT signaling in the gut, a proposed pathway is illustrated below. 5-HT released from enterochromaffin (EC) cells can act on various receptors, including presynaptic 5-HT1A autoreceptors on enteric neurons, to modulate neurotransmitter release and, consequently, gut motility and sensation. By blocking these receptors, this compound was hypothesized to disinhibit certain neuronal pathways.

G cluster_lumen Gut Lumen cluster_mucosa Mucosa cluster_ens Enteric Nervous System (ENS) cluster_smoothmuscle Smooth Muscle / Afferent Nerve Stimuli Stimuli EC Enterochromaffin (EC) Cell Stimuli->EC Mechanical/Chemical 5HT_release 5-HT Release EC->5HT_release Receptor_5HT1A 5-HT1A Receptor (Presynaptic) 5HT_release->Receptor_5HT1A Binds to EntericNeuron Enteric Neuron Neurotransmitter Neurotransmitter Release (e.g., ACh, CGRP) EntericNeuron->Neurotransmitter Regulates Receptor_5HT1A->EntericNeuron Inhibits This compound This compound (Antagonist) This compound->Receptor_5HT1A Blocks Effect Modulation of Motility & Sensation Neurotransmitter->Effect

Figure 1. Proposed mechanism of this compound in the enteric nervous system.

Clinical Research in Irritable Bowel Syndrome

A pivotal phase II, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with IBS.[3]

Experimental Protocol:

  • Study Population: 599 patients meeting the Rome II criteria for IBS were randomized. The study included patients with diarrhea-predominant (IBS-D), constipation-predominant (IBS-C), and alternating (IBS-A) subtypes.

  • Treatment Arms:

    • This compound 5 mg twice daily

    • This compound 20 mg twice daily

    • Placebo twice daily

  • Treatment Duration: 12 weeks.

  • Primary Efficacy Endpoint: The proportion of patients reporting adequate relief of their overall IBS symptoms for at least 2 of the 4 weeks in the last month of treatment.

  • Secondary Endpoints: Assessments of individual IBS symptoms (abdominal pain/discomfort, bloating, stool frequency, and consistency) and quality of life using validated questionnaires.

  • Data Collection: Patients maintained daily diaries to record their symptoms.

Quantitative Data from the Clinical Trial:

Outcome MeasureThis compound 5 mg (n=199)This compound 20 mg (n=201)Placebo (n=199)p-valueReference
Primary Endpoint
Adequate Relief (Month 3)39.2%38.3%40.2%Not Significant[3]
Adverse Events
Any Adverse Event48.2%58.7%39.7%-[3]
CNS-related Adverse Events12.6%23.9%6.5%-[3]
Dizziness5.5%12.9%2.5%-[3]
Nausea6.0%8.0%4.0%-[3]
Headache6.5%7.5%5.0%-[3]

Note: The clinical trial was prematurely terminated due to the emergence of central nervous system (CNS)-related adverse events, including hallucinations or hallucination-like events, in the this compound treatment groups.[3]

Experimental Workflow of the this compound Phase II Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_assessment Efficacy & Safety Assessment cluster_outcome Study Outcome Screening Patient Screening (Rome II Criteria for IBS) Enrollment Enrollment (N=599) Screening->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization GroupA This compound 5 mg BID Randomization->GroupA GroupB This compound 20 mg BID Randomization->GroupB GroupC Placebo BID Randomization->GroupC PrimaryEndpoint Primary Endpoint: Adequate Relief of Overall IBS Symptoms GroupA->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: Individual Symptom Scores, Quality of Life GroupA->SecondaryEndpoints SafetyMonitoring Adverse Event Monitoring GroupA->SafetyMonitoring GroupB->PrimaryEndpoint GroupB->SecondaryEndpoints GroupB->SafetyMonitoring GroupC->PrimaryEndpoint GroupC->SecondaryEndpoints GroupC->SafetyMonitoring NoEfficacy No Significant Difference in Efficacy vs. Placebo PrimaryEndpoint->NoEfficacy SecondaryEndpoints->NoEfficacy Termination Premature Termination due to Adverse Events SafetyMonitoring->Termination

Figure 2. Workflow of the Phase II clinical trial of this compound in IBS.

Discussion and Conclusion

The investigation of this compound for the treatment of irritable bowel syndrome represents a rational, yet ultimately unsuccessful, drug development effort. The preclinical data in a rat model of visceral pain were promising, demonstrating a dose-dependent reduction in the visceromotor response to colorectal distension.[7] This suggested a potential for this compound to alleviate the abdominal pain associated with IBS.

However, these promising preclinical findings did not translate into clinical efficacy. The Phase II clinical trial in a large cohort of IBS patients failed to show a significant improvement in the primary endpoint of adequate relief of overall IBS symptoms compared to placebo.[3] Furthermore, the emergence of concerning CNS-related adverse events, including hallucinations, at the tested doses led to the premature termination of the study and the discontinuation of this compound's development for IBS.[3]

This outcome underscores the challenges in translating preclinical visceral analgesia models to clinical efficacy in a complex and heterogeneous disorder like IBS. It also highlights the importance of carefully considering the central effects of a drug, even when the primary target is in the periphery. For researchers and drug developers, the story of this compound serves as a valuable case study in the complexities of targeting the serotonin system for functional gastrointestinal disorders. Future research in this area may benefit from a more nuanced understanding of the specific roles of 5-HT receptor subtypes in different patient populations and the development of peripherally-restricted compounds to minimize central nervous system side effects.

References

Preclinical Profile and Mechanistic Insights of Robalzotan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes publicly available preclinical data for Robalzotan (also known as NAD-299 or AZD-7371). As of November 2025, a comprehensive review of scientific literature and clinical trial registries did not yield publicly available quantitative data from early-phase human clinical trials. Therefore, the information presented herein is based on non-clinical studies.

Introduction

This compound is an experimental small molecule that has been investigated for its potential therapeutic application in anxiety and depression.[1] It is characterized as a selective antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A).[1] This technical guide provides a summary of the available preclinical data, focusing on its mechanism of action and findings from early research.

Core Compound Details

FeatureDescription
Generic Name This compound
DrugBank Accession Number DB06538
Alternative Names NAD-299, AZD-7371
Chemical Formula C18H23FN2O2
Modality Small Molecule
Therapeutic Investigational Areas Anxiety disorders, Depression
Mechanism of Action 5-hydroxytryptamine receptor 1A (5-HT1A) antagonist

Preclinical Pharmacodynamics

Preclinical studies have primarily focused on elucidating the effects of this compound on the serotonergic system. Research in rat models has demonstrated that this compound can counteract the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) on serotonergic neuron firing.[2]

Experimental Protocol: In Vivo Electrophysiology in Rats
  • Objective: To determine the effect of this compound on the firing rate of 5-HT neurons in the dorsal raphe nucleus, alone and in combination with an SSRI (citalopram or paroxetine).[2]

  • Animal Model: Male Sprague-Dawley rats.[2]

  • Procedure:

    • Rats were anesthetized, and a recording electrode was lowered into the dorsal raphe nucleus to record the extracellular activity of single 5-HT neurons.[2]

    • A stable baseline firing rate of a single 5-HT neuron was established.[2]

    • An SSRI (citalopram at 300 µg/kg i.v. or paroxetine at 100 µg/kg i.v.) was administered to induce inhibition of the neuron's firing rate.[2]

    • Following the SSRI-induced inhibition, this compound was administered intravenously at various doses (12.5, 25, 50, 100 µg/kg) to observe its effect on the firing rate.[2]

    • In separate experiments, this compound (5 and 50 µg/kg, i.v.) was administered alone to assess its direct effect on 5-HT neuron firing.[2]

  • Key Findings:

    • This compound completely reversed the acute inhibitory effect of citalopram and paroxetine on the activity of 5-HT neurons.[2]

    • When administered alone, this compound increased the firing rate of the majority of 5-HT cells studied.[2]

These findings suggest that by blocking the 5-HT1A autoreceptors, this compound may prevent the negative feedback mechanism that limits serotonin release, potentially enhancing the therapeutic effects of SSRIs.[2]

Mechanism of Action: 5-HT1A Receptor Antagonism

This compound acts as an antagonist at 5-HT1A receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylate cyclase activity.[1] By blocking these receptors, this compound is hypothesized to disinhibit the neuron, leading to increased neuronal firing and serotonin release.

Proposed Signaling Pathway of 5-HT1A Receptor and this compound Action

The following diagram illustrates the proposed signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic / Autoreceptor Membrane Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Action Potential Serotonin Serotonin (5-HT) Serotonin_release->Serotonin HTR1A 5-HT1A Receptor Serotonin->HTR1A Binds & Activates This compound This compound This compound->HTR1A Binds & Blocks G_protein Gi/o Protein HTR1A->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to

Caption: Proposed mechanism of this compound at the 5-HT1A receptor.

Experimental Workflow: Preclinical Evaluation

The general workflow for the preclinical assessment of a compound like this compound involves several stages to determine its pharmacological profile before consideration for human trials.

G cluster_0 In Vitro Studies cluster_1 In Vivo Animal Studies cluster_2 Safety & Toxicology cluster_3 Clinical Trial Preparation Receptor_Binding Receptor Binding Assays (Determine affinity for 5-HT1A) Functional_Assays Functional Assays (Assess antagonist activity) Receptor_Binding->Functional_Assays PK_PD_Modeling Pharmacokinetics & Pharmacodynamics (PK/PD) Functional_Assays->PK_PD_Modeling Electrophysiology Electrophysiology (e.g., Dorsal Raphe Firing) PK_PD_Modeling->Electrophysiology Behavioral_Models Behavioral Models (e.g., Anxiety, Depression) Electrophysiology->Behavioral_Models Tox_Studies Toxicology Studies (Single & repeat dose) Behavioral_Models->Tox_Studies IND_Submission Investigational New Drug (IND) Application Submission Tox_Studies->IND_Submission

Caption: General preclinical drug development workflow.

Conclusion

The available preclinical data for this compound indicate that it is a selective 5-HT1A receptor antagonist that can modulate the activity of serotonergic neurons. The findings from in vivo rat studies support its proposed mechanism of action. However, without publicly available data from human clinical trials, a comprehensive understanding of its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans cannot be established. Further research and publication of clinical trial results would be necessary to determine the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Robalzotan Dosage in In Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robalzotan, also known as NAD-299, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] It has been investigated for its potential as an antidepressant and for the treatment of other central nervous system disorders.[2] this compound's mechanism of action involves blocking presynaptic 5-HT1A autoreceptors, which leads to an increase in the firing rate of serotonergic neurons and enhanced serotonin release, particularly when co-administered with selective serotonin reuptake inhibitors (SSRIs).[1][3] This document provides detailed application notes and protocols for the use of this compound in in vivo studies in rats, focusing on dosage, administration routes, and relevant experimental procedures.

Data Presentation

Table 1: Summary of this compound Dosages in Rats for In Vivo Studies
Route of AdministrationDosage RangeExperimental Model/ApplicationKey FindingsReference(s)
Intravenous (i.v.)5 - 100 µg/kgElectrophysiology (Dorsal Raphe Nucleus)Increased firing rate of 5-HT neurons.[1][3] Completely reversed the inhibitory effect of citalopram and paroxetine on 5-HT neuron firing.[3][1],[3]
Subcutaneous (s.c.)0.1 - 0.3 mg/kgIn vivo Microdialysis (Frontal Cortex)Did not significantly change extracellular 5-HT levels alone but potentiated the 5-HT-elevating effect of citalopram.[4][4]
Subcutaneous (s.c.)0.3, 1, 3 µmol/kgIn vivo Microdialysis (Frontal Cortex & Hippocampus)Dose-dependent increase in extracellular acetylcholine levels.

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline [0.9% NaCl], acidified saline)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure for Intravenous (i.v.) or Subcutaneous (s.c.) Administration:

  • Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. For example, to prepare a 10 µg/mL solution, dissolve 10 µg of this compound in 1 mL of vehicle.

  • Vortex the solution until the this compound is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.

  • Draw the required volume of the solution into a sterile syringe for administration. The injection volume should be adjusted based on the animal's body weight (e.g., 1 mL/kg).

Note on Vehicle Selection: The choice of vehicle can impact the solubility and stability of the compound. While saline is commonly used, some studies have utilized acidified saline.[7] It is recommended to perform small-scale solubility tests to determine the optimal vehicle for your specific batch of this compound.

In Vivo Electrophysiology: Single-Unit Recordings of Dorsal Raphe Nucleus Neurons

Objective: To assess the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

Animal Model: Male Sprague-Dawley rats (250-350 g).

Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate, urethane).

  • Place the animal in a stereotaxic frame.

  • Perform a craniotomy to expose the brain surface above the DRN.

  • Lower a recording microelectrode into the DRN to isolate single-unit activity of presumed serotonergic neurons based on their characteristic slow and regular firing pattern.

  • Once a stable baseline firing rate is established for at least 5 minutes, administer this compound intravenously via a lateral tail vein catheter.

  • Record the neuronal firing rate continuously before, during, and after drug administration.

  • Analyze the data by comparing the firing rate during the baseline period to the post-injection period.

In Vivo Microdialysis: Measurement of Extracellular Neurotransmitters

Objective: To measure the effect of this compound on extracellular levels of serotonin (5-HT) and/or acetylcholine (ACh) in specific brain regions (e.g., frontal cortex, hippocampus).

Animal Model: Male Wistar or Sprague-Dawley rats (280-350 g).

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex).[7][8]

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover from surgery for at least 24-48 hours.[4][8]

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]

    • Collect baseline dialysate samples for at least 60-120 minutes to ensure stable neurotransmitter levels.

    • Administer this compound via the desired route (e.g., subcutaneous injection).

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.[8]

    • Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Assessment: Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of this compound.

Animal Model: Male Sprague-Dawley or Wistar rats.

Procedure:

  • Pre-test Session (Day 1):

    • Place each rat individually in a transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

    • Allow the rat to swim for 15 minutes.

    • After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle at the desired dose and route 30-60 minutes before the test session.[2]

    • Place the rat back into the swim tank for a 5-minute session.[3]

    • Record the entire session with a video camera.

    • Score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

    • An antidepressant-like effect is indicated by a significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group.

Mandatory Visualizations

G Signaling Pathway of this compound at the 5-HT1A Receptor This compound This compound HT1A_Autoreceptor Presynaptic 5-HT1A Autoreceptor This compound->HT1A_Autoreceptor Antagonizes/Blocks Serotonergic_Neuron Serotonergic Neuron HT1A_Autoreceptor->Serotonergic_Neuron Inhibits Firing (Negative Feedback) Gi_Protein Gi/o Protein Serotonin_Release Increased Serotonin (5-HT) Release Serotonergic_Neuron->Serotonin_Release Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin_Release->Postsynaptic_Receptors Activates Neuronal_Activity Altered Postsynaptic Neuronal Activity Postsynaptic_Neuron->Neuronal_Activity Postsynaptic_Receptors->Postsynaptic_Neuron AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP Decreased cAMP AC->cAMP

Caption: this compound blocks inhibitory presynaptic 5-HT1A autoreceptors.

G Experimental Workflow for In Vivo this compound Study in Rats Animal_Acclimation Animal Acclimation & Handling Group_Assignment Random Assignment to Treatment Groups (Vehicle, this compound) Animal_Acclimation->Group_Assignment Drug_Preparation This compound Solution Preparation Group_Assignment->Drug_Preparation Administration Drug Administration (i.v., s.c., or oral gavage) Drug_Preparation->Administration Behavioral_Testing Behavioral Testing (e.g., Forced Swim Test) Administration->Behavioral_Testing Microdialysis In Vivo Microdialysis Administration->Microdialysis Data_Collection Data Collection & Recording Behavioral_Testing->Data_Collection Microdialysis->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A typical workflow for preclinical evaluation of this compound in rats.

References

Application Notes and Protocols for Intravenous Administration of Robalzotan in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous (IV) administration of Robalzotan to mice, a potent and selective 5-HT1A receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to investigate the pharmacological effects of this compound.

Introduction

This compound (also known as NAD-299) is a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 1A (5-HT1A).[1] By blocking this receptor, this compound can prevent the autoreceptor-mediated inhibition of serotonin release, a mechanism that has been explored for its potential in treating depression and anxiety disorders.[1][2][3] Preclinical research, primarily in rodents, has been instrumental in characterizing the pharmacological profile of this compound. Intravenous administration is a key route for delivering this compound in experimental settings, ensuring rapid and complete bioavailability.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the intravenous administration of this compound and other 5-HT1A receptor ligands in rodents, derived from published literature. This data can serve as a reference for dose selection and study design.

ParameterValueSpeciesNotesReference
This compound Dosage 5 - 100 µg/kgRatDose-dependently reversed the inhibitory effect of citalopram on 5-HT neuron firing.[2]
WAY-100635 (another 5-HT1A antagonist) Administration IntravenousMouseUsed for in vivo receptor binding studies.[4]
Recommended IV Bolus Injection Volume 5 ml/kgMouseGeneral guideline for maximum bolus IV injection.[5]
Recommended IV Continuous Infusion Rate 4 ml/kg/hourMouseGeneral guideline for maximum continuous IV infusion.[5]

Experimental Protocols

Materials
  • This compound hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Mouse restraint device

  • 27-30 gauge needles

  • 1 ml syringes

  • Warming lamp or pad

  • 70% ethanol

This compound Solution Preparation
  • Determine the required concentration: Based on the desired dose (e.g., in µg/kg) and the injection volume (e.g., 5 ml/kg), calculate the required concentration of the this compound solution.

  • Weigh the compound: Accurately weigh the required amount of this compound hydrochloride powder.

  • Dissolve in vehicle: Dissolve the powder in sterile 0.9% saline. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Sterile filter: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.

Intravenous Administration Procedure (Tail Vein Injection)
  • Animal Preparation:

    • Acclimatize mice to the experimental environment to minimize stress.

    • Warm the mouse using a warming lamp or pad for a few minutes to dilate the tail veins, making them more visible and accessible.

  • Restraint:

    • Place the mouse in a suitable restraint device, ensuring the tail is accessible.

  • Vein Identification:

    • Wipe the tail with 70% ethanol to clean the injection site and improve vein visualization.

    • The lateral tail veins are located on either side of the tail.

  • Injection:

    • Load the syringe with the prepared this compound solution, ensuring there are no air bubbles.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Once the needle is correctly positioned within the vein (a small amount of blood may enter the needle hub), slowly inject the solution.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.

  • Post-Injection Care:

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Visualizations

Robalzotan_IV_Administration_Workflow Experimental Workflow for Intravenous Administration of this compound in Mice cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Dose_Calculation Dose Calculation Solution_Prep Solution Preparation (this compound in Vehicle) Dose_Calculation->Solution_Prep Sterile_Filter Sterile Filtration Solution_Prep->Sterile_Filter Animal_Prep Animal Preparation (Warming & Acclimatization) Restraint Restraint Animal_Prep->Restraint Tail_Vein_Injection Tail Vein Injection Restraint->Tail_Vein_Injection Monitoring Monitoring for Adverse Reactions Tail_Vein_Injection->Monitoring Data_Collection Data Collection Monitoring->Data_Collection

Caption: Workflow for IV administration of this compound in mice.

Robalzotan_Signaling_Pathway Simplified Signaling Pathway of 5-HT1A Receptor Antagonism by this compound This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Blocks G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Serotonin_Release ↑ Serotonin Release (Autoreceptor Blockade) HT1A_Receptor->Serotonin_Release Inhibits (as autoreceptor) AC Adenylyl Cyclase G_Protein->AC Inhibits PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK/ERK Pathway G_Protein->MAPK cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Firing PKA->Neuronal_Activity PI3K->Neuronal_Activity MAPK->Neuronal_Activity

References

Application Notes and Protocols for Robalzotan in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robalzotan (also known as NAD-299 or AZD-7371) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] In preclinical studies, it has demonstrated the ability to counteract the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) on serotonergic neuron firing.[2][3][4] This mechanism suggests potential utility as a monotherapy or an adjunctive therapy for major depressive disorder. These application notes provide an overview of the use of this compound in common rodent models of depression, specifically the Forced Swim Test (FST) and the Tail Suspension Test (TST).

While the neurochemical and electrophysiological effects of this compound are documented, comprehensive dose-response data from behavioral studies such as the FST and TST are not widely available in peer-reviewed literature. Therefore, the following protocols are based on established methodologies for these tests and data from other 5-HT1A receptor antagonists. The data presented in the tables are illustrative examples to guide researchers in structuring their own findings.

Mechanism of Action

This compound is a selective antagonist of the 5-HT1A receptor.[1] 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions. Activation of presynaptic 5-HT1A autoreceptors inhibits the firing of serotonin neurons and reduces serotonin release. SSRIs acutely increase serotonin levels in the synapse, which can lead to a feedback inhibition of serotonin neurons via these autoreceptors. This compound blocks these autoreceptors, thereby preventing this feedback inhibition and leading to a more robust increase in serotonergic neurotransmission when co-administered with an SSRI.[2][3][4] By itself, this compound can also increase the firing rate of serotonin cells.[2][3]

Data Presentation

Quantitative data from studies using this compound in rodent models of depression should be summarized in a clear and structured format to allow for easy comparison across different doses and treatment groups. Below are example tables for presenting data from the Forced Swim Test and Tail Suspension Test.

Note: The following data are illustrative and intended as a template for data presentation. Specific values for this compound are not currently available in the public domain.

Table 1: Illustrative Example of this compound Effects in the Rodent Forced Swim Test

Treatment GroupDose (mg/kg, s.c.)NImmobility Time (seconds) (Mean ± SEM)
Vehicle-10180 ± 10.5
This compound0.110165 ± 9.8
This compound0.310140 ± 8.2
This compound1.010115 ± 7.5
Imipramine (Positive Control)2010100 ± 6.9
p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Illustrative Example of this compound Effects in the Rodent Tail Suspension Test

Treatment GroupDose (mg/kg, i.v.)NImmobility Time (seconds) (Mean ± SEM)
Vehicle-12150 ± 12.3
This compound0.0112140 ± 11.1
This compound0.0512110 ± 9.5
This compound0.11285 ± 7.8
Desipramine (Positive Control)151275 ± 6.4
p < 0.05, **p < 0.01 compared to Vehicle group.

Experimental Protocols

General Considerations for Drug Administration
  • Vehicle Selection: The choice of vehicle for this compound should be based on its solubility and the route of administration. For subcutaneous or intravenous injection, sterile saline (0.9% NaCl) or a buffered solution is commonly used. It is crucial to establish that the vehicle alone does not produce any significant behavioral effects.

  • Route of Administration: this compound has been administered intravenously (i.v.) and subcutaneously (s.c.) in rodent studies.[2][3] The choice of route will depend on the desired pharmacokinetic profile.

  • Timing of Administration: The timing of drug administration relative to the behavioral test is critical. For acute studies, administration is typically 30-60 minutes before the test.

Protocol 1: Forced Swim Test (FST) in Rats

The FST is a widely used model to assess antidepressant-like activity.[5] The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatments typically reduce the duration of immobility.

Materials:

  • Cylindrical containers (40-60 cm high, 20 cm diameter)

  • Water (23-25°C) filled to a depth of 30 cm

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Imipramine)

  • Syringes and needles for administration

  • Towels for drying the animals

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Habituation (Day 1):

    • Gently place each rat individually into a cylinder filled with water for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure increases immobility on the test day.

  • Drug Administration (Day 2):

    • Administer this compound, vehicle, or a positive control at the desired dose and route of administration. Typically, subcutaneous injections are given 30-60 minutes before the test.

  • Test Session (Day 2):

    • 24 hours after the habituation session, place the rat back into the water-filled cylinder for a 5-minute test session.

    • Record the entire 5-minute session for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and swimming movements, with the animal making only small movements necessary to keep its head above water.

    • Alternatively, use automated video tracking software to score immobility.

Protocol 2: Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model used for screening antidepressant drugs.[6][7] The test involves suspending mice by their tails, and the duration of immobility is measured.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Desipramine)

  • Syringes and needles for administration

  • Sound-attenuating chamber (optional, to minimize external stimuli)

  • Video recording and analysis software (optional)

Procedure:

  • Acclimation:

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control at the desired dose and route of administration. Intravenous or subcutaneous injections are typically given 30-60 minutes before the test.

  • Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar. The mouse's body should be approximately 20-30 cm above the floor.

  • Test Session:

    • The test duration is typically 6 minutes.

    • Record the session for subsequent scoring.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, should measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • Automated systems can also be used to quantify immobility.

Visualizations

Signaling Pathway

robalzotan_mechanism cluster_presynaptic Presynaptic Serotonin Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_synthesis->5HT_vesicle 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT1A_autoreceptor 5-HT1A Autoreceptor 5HT1A_autoreceptor->5HT_vesicle Inhibits Release SERT SERT 5HT_synapse->5HT1A_autoreceptor Binds 5HT_synapse->SERT Reuptake Postsynaptic_receptor Postsynaptic 5-HT Receptor 5HT_synapse->Postsynaptic_receptor Binds Neuronal_response Neuronal Response Postsynaptic_receptor->Neuronal_response Activates This compound This compound This compound->5HT1A_autoreceptor Blocks SSRI SSRI SSRI->SERT Blocks

Caption: Mechanism of action of this compound in the serotonin synapse.

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 Habituation Habituation: 15 min pre-swim Drug_Admin Drug Administration (this compound, Vehicle, or Positive Control) Habituation->Drug_Admin 24 hours Test_Session Test Session: 5 min swim Drug_Admin->Test_Session 30-60 min Data_Analysis Data Analysis: Score immobility time Test_Session->Data_Analysis

Caption: Experimental workflow for the Forced Swim Test.

Logical Relationship: this compound's Antidepressant Hypothesis

Robalzotan_Hypothesis Depression Depression (Hypothesized low serotonergic activity) SSRI_Action SSRI Administration (Blocks serotonin reuptake) Depression->SSRI_Action Feedback_Inhibition Feedback Inhibition (Increased synaptic 5-HT activates 5-HT1A autoreceptors, reducing neuron firing) SSRI_Action->Feedback_Inhibition Enhanced_Firing Enhanced Serotonergic Firing & Increased 5-HT Release Feedback_Inhibition->Enhanced_Firing is blocked by Robalzotan_Action This compound Administration (Blocks 5-HT1A autoreceptors) Robalzotan_Action->Enhanced_Firing Antidepressant_Effect Antidepressant-like Effect (Reduced immobility in FST/TST) Enhanced_Firing->Antidepressant_Effect

Caption: Logical flow of this compound's hypothesized antidepressant effect.

References

Application Notes and Protocols for Robalzotan in PET Imaging of 5-HT1A Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to determine the receptor occupancy of the 5-HT1A receptor by robalzotan (also known as NAD-299). This compound is a selective 5-HT1A receptor antagonist, and quantifying its engagement with its target in the brain is crucial for dose-finding studies and understanding its pharmacokinetic/pharmacodynamic relationship in drug development.[1]

Introduction to 5-HT1A Receptor and this compound

The serotonin 1A (5-HT1A) receptor is a subtype of serotonin receptor extensively implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression.[1] As such, it is a significant target for novel therapeutic agents. This compound is a potent and selective antagonist of the 5-HT1A receptor.[2] PET imaging offers a non-invasive method to quantify the in-vivo occupancy of these receptors by this compound, providing critical information for clinical trial design and drug dosage optimization.[1]

Principle of PET Receptor Occupancy Studies

PET receptor occupancy studies typically involve a baseline scan and a post-drug administration scan using a specific radioligand.[3] The baseline scan measures the density of available receptors before the administration of the competing drug. Following the administration of a drug like this compound, a second PET scan is performed with the same radioligand. The reduction in the radioligand's binding to the receptor in the post-drug scan is used to calculate the percentage of receptors occupied by the drug.[3]

For 5-HT1A receptor occupancy studies with this compound, a commonly used radioligand is [carbonyl-¹¹C]WAY-100635, a potent and selective 5-HT1A receptor antagonist.[1][4]

Data Presentation

The quantitative data from PET imaging studies of this compound can be summarized to show the relationship between the administered dose, plasma concentration, and the resulting 5-HT1A receptor occupancy.

SpeciesDrugRadioligandDose of this compound (IV)Mean 5-HT1A Receptor Occupancy (%)Brain Region(s)
Cynomolgus MonkeyThis compound[carbonyl-¹¹C]WAY-1006352 µg/kgNot specifiedNeocortex, Hippocampus
Cynomolgus MonkeyThis compound[carbonyl-¹¹C]WAY-10063510 µg/kg~25%Neocortex, Hippocampus
Cynomolgus MonkeyThis compound[carbonyl-¹¹C]WAY-10063520 µg/kg~50%Neocortex, Hippocampus
Cynomolgus MonkeyThis compound[carbonyl-¹¹C]WAY-100635100 µg/kg70-80%Neocortex, Hippocampus
Data synthesized from a study in cynomolgus monkeys.[1]

Experimental Protocols

Radiosynthesis of [carbonyl-¹¹C]WAY-100635

A fully automated, one-pot synthesis is a common method for the production of [carbonyl-¹¹C]WAY-100635.[4][5]

Materials:

  • [¹¹C]CO₂ produced from a cyclotron

  • Precursor: N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide

  • Grignard reagent

  • Solvents and reagents for purification (e.g., HPLC solvents)

  • Automated synthesis module

Procedure:

  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target.

  • Trapping and Conversion: The produced [¹¹C]CO₂ is trapped and converted to a reactive intermediate, often using a Grignard reagent.

  • Carbonylation Reaction: The reactive [¹¹C] intermediate is reacted with the precursor molecule to form [carbonyl-¹¹C]WAY-100635.

  • Purification: The crude product is purified using High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified [carbonyl-¹¹C]WAY-100635 is formulated in a physiologically compatible solution for injection. The entire process is typically completed within 45-50 minutes, with a radiochemical purity of >99%.[4][5][6]

Preclinical PET Imaging Protocol (Non-Human Primate)

This protocol is based on studies conducted in cynomolgus monkeys.[1]

Animal Preparation:

  • Fast the animal overnight before the PET scan.

  • Anesthetize the animal (e.g., with ketamine and maintained with isoflurane).

  • Place an intravenous catheter for radioligand and drug administration.

  • Position the animal in the PET scanner with its head immobilized.

  • Monitor vital signs throughout the procedure.[7]

PET Imaging Procedure:

  • Baseline Scan:

    • Administer a bolus injection of [carbonyl-¹¹C]WAY-100635 intravenously.

    • Acquire dynamic PET data for a duration of 90-120 minutes.

    • Collect arterial blood samples at regular intervals to measure radioactivity and for metabolite analysis.

  • This compound Administration:

    • Administer the desired dose of this compound intravenously.

  • Post-dosing Scan:

    • After a predetermined time following this compound administration, perform a second PET scan identical to the baseline scan, including the injection of [carbonyl-¹¹C]WAY-100635.

PET Data Analysis for Receptor Occupancy

Image Reconstruction and Processing:

  • Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.

  • Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs), such as the neocortex, hippocampus, and cerebellum (as a reference region).

  • Generate time-activity curves (TACs) for each ROI.

Calculation of Receptor Occupancy:

Two common methods for calculating receptor occupancy are the equilibrium-ratio analysis and the simplified reference tissue model (SRTM).

a) Equilibrium-Ratio Analysis: This method is used when a state of pseudo-equilibrium is reached for the radioligand distribution.[3]

  • Determine the specific binding in the target region (e.g., hippocampus) by subtracting the radioactivity in the reference region (cerebellum) from the target region at equilibrium for both the baseline and post-robalzotan scans.

  • Calculate the receptor occupancy (RO) using the following formula: RO (%) = [ (Specific Binding_baseline - Specific Binding_post-drug) / Specific Binding_baseline ] * 100

b) Simplified Reference Tissue Model (SRTM): The SRTM is a kinetic model that does not require arterial blood sampling, using a reference region devoid of specific binding instead.[8][9][10]

  • Fit the TACs of the target and reference regions to the SRTM to estimate the binding potential (BP_ND) for both the baseline and post-robalzotan scans. BP_ND is the ratio of specifically bound radioligand to the non-displaceable radioligand in the tissue at equilibrium.

  • Calculate the receptor occupancy (RO) using the following formula: RO (%) = [ (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline ] * 100[11]

Visualizations

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunit of the G-protein can also modulate other effectors, including ion channels.[12][13]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Serotonin Serotonin / Agonist Serotonin->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Firing PKA->Cellular_Response Modulates Hyperpolarization->Cellular_Response PET_Workflow cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Baseline_Scan Baseline PET Scan (Tracer Injection + Acquisition) Animal_Prep->Baseline_Scan Radioligand_Synth Radiosynthesis of [11C]WAY-100635 Radioligand_Synth->Baseline_Scan Post_Drug_Scan Post-Dosing PET Scan (Tracer Injection + Acquisition) Radioligand_Synth->Post_Drug_Scan Drug_Admin This compound Administration (IV) Baseline_Scan->Drug_Admin Drug_Admin->Post_Drug_Scan Image_Recon Image Reconstruction & Co-registration with MRI Post_Drug_Scan->Image_Recon ROI_Analysis ROI Definition & Time-Activity Curve Generation Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling Occupancy_Calc Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

References

Application Notes and Protocols for Microdialysis-Based Measurement of Neurotransmitter Levels with Robalzotan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robalzotan (also known as NAD-299) is a potent and selective antagonist of the 5-HT1A receptor.[1] This receptor subtype plays a crucial role in the regulation of serotonin (5-HT) release through an autoreceptor-mediated negative feedback mechanism.[1][2] By blocking these autoreceptors, this compound can prevent the inhibition of serotonin release, making it a valuable tool for studying the serotonergic system and a potential therapeutic agent for conditions like depression and anxiety.[1][2][3] Microdialysis is a widely used in vivo technique to monitor the levels of extracellular neurotransmitters in specific brain regions of awake, freely-moving animals.[3][4][5] This document provides a detailed protocol for utilizing microdialysis to measure neurotransmitter levels, particularly serotonin, following the administration of this compound.

Key Signaling Pathway: this compound's Mechanism of Action

This compound acts as a selective antagonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and at postsynaptic 5-HT1A receptors in various brain regions. In the context of microdialysis studies measuring serotonin release, its primary effect is the blockade of the autoreceptor-mediated negative feedback loop. When serotonin is released into the synapse, it typically binds to these autoreceptors, which in turn inhibits further serotonin release. By blocking this binding, this compound effectively disinhibits the neuron, leading to an increased firing rate and consequently, a greater release of serotonin into the extracellular space.[2][6] This effect is particularly pronounced when combined with a selective serotonin reuptake inhibitor (SSRI) like citalopram, which increases synaptic serotonin concentration.[1][2][3]

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release 5HT1A_Autoreceptor 5-HT1A Autoreceptor 5HT1A_Autoreceptor->Serotonin_Vesicle Inhibits Release SERT SERT Serotonin->5HT1A_Autoreceptor Binds (Negative Feedback) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds (Signal Transduction) This compound This compound This compound->5HT1A_Autoreceptor Blocks Citalopram Citalopram (SSRI) Citalopram->SERT Blocks

Caption: this compound's antagonism of the 5-HT1A autoreceptor.

Experimental Protocols

This section outlines a detailed methodology for an in vivo microdialysis experiment in rats to measure changes in extracellular serotonin levels in the frontal cortex following this compound administration.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300 g)

  • Microdialysis Probes: Concentric-style probes with a 2-4 mm membrane length (e.g., CMA 7)[6]

  • Surgical Supplies: Stereotaxic apparatus, anesthesia (e.g., isoflurane), dental cement, surgical tools.

  • Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2), filtered and degassed.

  • This compound: Dissolved in a suitable vehicle (e.g., saline or a small amount of DMSO followed by saline).

  • Citalopram (optional): For co-administration studies.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-EC).[1][2]

  • Fraction Collector: For automated sample collection.

Experimental Workflow

A Probe Construction & In Vitro Calibration B Stereotaxic Surgery: Probe Implantation in Frontal Cortex A->B C Animal Recovery (48 hours) B->C D Microdialysis Experiment Setup C->D E Baseline Sample Collection D->E F This compound Administration (e.g., SC injection) E->F G Post-injection Sample Collection F->G H Sample Analysis (HPLC-EC) G->H J Histological Verification of Probe Placement G->J After Experiment I Data Analysis H->I

Caption: General workflow for a this compound microdialysis experiment.
Detailed Methodologies

a. Stereotaxic Surgery and Probe Implantation

  • Anesthetize the rat using isoflurane (or another appropriate anesthetic).

  • Secure the animal in a stereotaxic frame.

  • Expose the skull and identify the coordinates for the desired brain region (e.g., frontal cortex).

  • Drill a small hole in the skull at the target coordinates.

  • Slowly lower the microdialysis probe to the target depth.

  • Secure the probe to the skull using dental cement and anchor screws.

  • Allow the animal to recover for at least 48 hours before the microdialysis experiment to minimize the effects of acute tissue trauma.[3]

b. Microdialysis Procedure

  • On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[4]

  • Allow for an equilibration period of at least 1-2 hours.

  • Begin collecting baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.

  • Administer this compound via the desired route (e.g., subcutaneous injection).

  • Continue collecting dialysate samples for a predetermined period post-injection to monitor changes in neurotransmitter concentrations.

  • For co-administration studies, citalopram can be administered prior to this compound.[3]

c. Sample Analysis (HPLC-EC)

  • Analyze the collected dialysate samples for serotonin and its metabolite, 5-HIAA, using an HPLC-EC system.[1]

  • The system should be optimized for the detection of monoamines.

  • Quantify the neurotransmitter concentrations by comparing the peak areas in the samples to those of known standards.

d. Data Analysis

  • Express the neurotransmitter concentrations as a percentage of the mean baseline levels.

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes observed after drug administration.

e. Histological Verification

  • At the end of the experiment, euthanize the animal.

  • Perfuse the brain with a fixative (e.g., paraformaldehyde).

  • Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of this compound on extracellular serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the rat frontal cortex.

Table 1: Effect of this compound on Basal Extracellular 5-HT and 5-HIAA Levels

Dosage (SC)Change in Extracellular 5-HTChange in Extracellular 5-HIAAReference
0.1 mg/kgNo significant changeNo significant change[3]
0.3 mg/kgNo significant changeNo significant change[3]

SC: Subcutaneous administration

Table 2: Effect of this compound in Combination with a 5-HT1A Agonist (8-OH-DPAT)

TreatmentMaximal Effect on Extracellular 5-HT (% of baseline)Reference
8-OH-DPAT (0.1 mg/kg SC)~20% (suppression)[3]
This compound (0.3 mg/kg SC) + 8-OH-DPAT (0.1 mg/kg SC)Complete prevention of 8-OH-DPAT-induced suppression[3]

This demonstrates this compound's ability to block the 5-HT1A autoreceptor-mediated decrease in serotonin release.

Table 3: Effect of this compound in Combination with an SSRI (Citalopram)

TreatmentMaximal Effect on Extracellular 5-HT (% of baseline)Reference
Citalopram (5 mg/kg SC)Potentiated increase in 5-HT[3]
This compound (0.3 mg/kg SC) + Citalopram (5 mg/kg SC)Strong potentiation of the citalopram-induced 5-HT elevation[3]

This highlights the synergistic effect of blocking both serotonin reuptake and autoreceptor-mediated feedback inhibition.

Conclusion

The combination of in vivo microdialysis and the selective 5-HT1A antagonist this compound provides a powerful experimental paradigm for investigating the dynamics of the serotonergic system. The detailed protocol and summarized data presented here offer a comprehensive guide for researchers aiming to utilize this approach in their studies of neurotransmission and in the development of novel therapeutics targeting the serotonin system. Careful adherence to the described methodologies is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Passive Avoidance Testing with Robalzotan

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocol for utilizing Robalzotan, a selective 5-HT1A receptor antagonist, in the passive avoidance test. This information is intended for researchers, scientists, and drug development professionals investigating learning and memory.

Introduction

The passive avoidance test is a widely used behavioral paradigm to assess fear-motivated learning and memory in rodents. The test relies on the animal's innate preference for a dark environment over a brightly lit one. During training, the animal receives an aversive stimulus (e.g., a mild foot shock) upon entering the dark compartment. The retention of this association is then evaluated by measuring the latency to enter the dark compartment at a later time. A longer latency is indicative of better memory of the aversive event.

This compound (also known as NAD-299) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is implicated in the modulation of cognitive processes, and its antagonists are being investigated for their potential to enhance memory and treat cognitive deficits.[1][2] One application of this compound in the passive avoidance test is to investigate its ability to reverse memory impairments induced by agents like scopolamine, a muscarinic receptor antagonist known to cause amnesia.[1][2]

Mechanism of Action: this compound and the 5-HT1A Receptor

This compound exerts its effects by blocking the action of serotonin at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation by an agonist, typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] By antagonizing this receptor, this compound prevents this inhibitory signaling cascade. The blockade of 5-HT1A receptors can lead to an enhancement of cholinergic neurotransmission, which is crucial for learning and memory processes.[6]

Signaling Pathway of 5-HT1A Receptor Antagonism by this compound

G 5-HT1A Receptor Antagonism by this compound This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Blocks G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression for Memory Consolidation CREB->Gene_Expression Promotes Serotonin Serotonin Serotonin->HT1A_Receptor Activates

Caption: Signaling pathway of 5-HT1A receptor antagonism by this compound.

Experimental Protocol: Passive Avoidance Test

This protocol describes a typical step-through passive avoidance procedure in rats.

Apparatus

The passive avoidance apparatus consists of two compartments: a brightly illuminated "safe" compartment and a dark "aversive" compartment. The compartments are separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.

Experimental Workflow

G Passive Avoidance Experimental Workflow Habituation Habituation Phase (Day 1) Drug_Admin Drug Administration (e.g., this compound, Scopolamine) Habituation->Drug_Admin Training Training Phase (Acquisition Trial) Drug_Admin->Training Retention Retention Test (24 hours later) Training->Retention 24h Interval Data_Analysis Data Analysis (Latency to enter dark compartment) Retention->Data_Analysis

Caption: General experimental workflow for the passive avoidance test.

Detailed Procedure

1. Habituation (Day 1)

  • Place each rat individually in the illuminated compartment of the apparatus, facing away from the guillotine door.

  • Allow the animal to explore the compartment for a set period (e.g., 60 seconds).

  • Raise the guillotine door to allow access to the dark compartment.

  • Once the rat enters the dark compartment with all four paws, close the door.

  • Return the animal to its home cage.

  • Clean the apparatus thoroughly between each animal to remove any olfactory cues.[7]

2. Drug Administration

  • Administer this compound, scopolamine, or vehicle control at the appropriate time before the training phase. The timing will depend on the pharmacokinetic properties of the compounds. For example, scopolamine is often administered 20-30 minutes before training.[8]

3. Training (Acquisition Trial)

  • Approximately 30 minutes after drug administration, place the rat in the illuminated compartment.

  • After a brief acclimatization period (e.g., 5 seconds), open the guillotine door.

  • When the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds).[9]

  • The latency to enter the dark compartment (step-through latency) is recorded.

  • Return the animal to its home cage immediately after the shock.

4. Retention Test (24 hours later)

  • Place the rat back into the illuminated compartment.

  • After a 5-second acclimatization period, open the guillotine door.

  • Record the latency to enter the dark compartment (step-through latency) up to a maximum cut-off time (e.g., 300 seconds). No foot shock is delivered during the retention test.

  • A longer step-through latency in the retention test compared to the training trial indicates successful memory of the aversive stimulus.

Data Presentation

Quantitative data from passive avoidance studies are typically presented as the mean ± standard error of the mean (SEM) for the step-through latency in both the acquisition and retention phases.

Example Data Table: Effect of this compound on Scopolamine-Induced Memory Impairment

The following table is a representative example based on the expected outcomes of such an experiment.

Treatment GroupDose (mg/kg, s.c.)NAcquisition Latency (s) (Mean ± SEM)Retention Latency (s) (Mean ± SEM)
Vehicle + Saline-1015.2 ± 2.1250.5 ± 25.3
Vehicle + Scopolamine0.31016.5 ± 2.585.3 ± 15.8*
This compound + Scopolamine0.11015.8 ± 2.3180.1 ± 20.1#
This compound + Scopolamine0.31016.1 ± 2.0235.7 ± 22.9#
This compound + Saline0.31015.5 ± 2.2245.9 ± 24.1

*p < 0.05 compared to Vehicle + Saline group #p < 0.05 compared to Vehicle + Scopolamine group

Note: The doses of this compound in this table are hypothetical and should be optimized in specific experimental settings. A study by Misane and Ögren (2003) demonstrated that NAD-299 (this compound) attenuated the impairment of passive avoidance caused by 0.3 mg/kg s.c. of scopolamine.[1]

Concluding Remarks

The passive avoidance test, in conjunction with pharmacological tools like this compound, provides a valuable model for investigating the neurobiological mechanisms of learning and memory. These application notes offer a foundational protocol that can be adapted and optimized for specific research questions. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols: In Vitro Receptor Binding Assay for Robalzotan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robalzotan (also known as NAD-299) is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] This receptor is a key target in the central nervous system implicated in the modulation of mood, anxiety, and cognition. Understanding the binding characteristics of compounds like this compound to the 5-HT1A receptor is crucial for drug discovery and development. This document provides detailed protocols for conducting in vitro receptor binding assays to characterize the affinity and selectivity of this compound and similar compounds for the 5-HT1A receptor.

Data Presentation

This compound Binding Affinity

The binding affinity of this compound for the 5-HT1A receptor has been determined using radioligand binding assays with its tritiated form, [3H]NAD-299. The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.

RadioligandPreparationKd (nM)Bmax (pmol/g wet weight)Reference
[3H]NAD-299Rat Hippocampal Homogenate0.1726.7[4]
[3H]NAD-299Cloned Human 5-HT1A Receptors0.16Not Reported[4]
This compound Receptor Selectivity Profile

This compound exhibits high selectivity for the 5-HT1A receptor. Studies have shown that it has negligible affinity for other serotonin receptor subtypes, as well as other major neurotransmitter receptors. This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target side effects.

ReceptorLigand/AssayResultReference
5-HT1A[3H]NAD-299 BindingKd = 0.17 nM[4]
5-HT2ABinding Efficacy AssayNo effect[5]
Dopamine D2Binding Efficacy AssayNo effect[5]
β-AdrenoceptorsBinding Efficacy AssayNo effect[5]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor (Saturation Assay)

This protocol is adapted from the methods described by Jerning et al. (1998) for the characterization of [3H]NAD-299 binding.[4]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at the 5-HT1A receptor using a saturation binding assay with [3H]NAD-299.

Materials:

  • Receptor Source: Rat hippocampal tissue or cells expressing cloned human 5-HT1A receptors.

  • Radioligand: [3H]NAD-299 (this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled 8-OH-DPAT or another suitable 5-HT1A ligand.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation:

    • Homogenize rat hippocampus in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare a series of dilutions of [3H]NAD-299 in assay buffer (e.g., 0.01 to 2.0 nM).

    • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • To the non-specific binding tubes, add 10 µM unlabeled 8-OH-DPAT.

    • Add the membrane preparation (typically 50-100 µg of protein) to each tube.

    • The final assay volume should be consistent (e.g., 250 µL).

  • Incubation:

    • Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression to fit a one-site binding model (hyperbola) to determine the Kd and Bmax values.

Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a novel 5-HT1A ligand) by measuring its ability to displace the binding of a known radioligand ([3H]NAD-299).

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • Use a single, fixed concentration of [3H]NAD-299, typically at or near its Kd value (e.g., 0.2 nM).

    • Prepare tubes for total binding (no competitor), non-specific binding (with 10 µM 8-OH-DPAT), and for each concentration of the test compound.

    • Add the membrane preparation and [3H]NAD-299 to all tubes.

  • Incubation, Filtration, and Quantification:

    • Follow the same procedures as described in the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Hippocampus or Transfected Cells homogenize Homogenize in Assay Buffer tissue->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (40,000 x g) supernatant1->centrifuge2 pellet Resuspend Pellet (Membrane Prep) centrifuge2->pellet protein_assay Protein Assay pellet->protein_assay setup Assay Setup: - Radioligand ([3H]NAD-299) - Competitor (if any) - Membrane Prep pellet->setup incubate Incubate (25°C, 60 min) setup->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash scintillation Scintillation Counting wash->scintillation calculate Calculate Specific Binding scintillation->calculate plot Plot Data & Non-linear Regression calculate->plot results Determine Kd, Bmax, Ki plot->results

Caption: Workflow for the in vitro receptor binding assay of this compound.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion atp ATP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Downstream Cellular Response pka->cellular_response Phosphorylation of target proteins This compound This compound (Antagonist) This compound->receptor Blocks Binding serotonin Serotonin (Agonist) serotonin->receptor Binds

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of this compound.

References

Application Notes and Protocols for Combining Robalzotan with SSRIs in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combined effects of Robalzotan, a selective 5-HT1A receptor antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs) in preclinical experimental models.

Introduction

Selective Serotonin Reuptake Inhibitors (SSRIs) are a first-line treatment for major depressive disorder. Their primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in extracellular serotonin (5-HT) levels in the brain. However, the therapeutic effects of SSRIs are often delayed by several weeks, and a significant portion of patients do not achieve full remission. One hypothesis for this delay is the activation of inhibitory 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN). Increased 5-HT in the somatodendritic area activates these autoreceptors, leading to a decrease in neuronal firing and a subsequent reduction in 5-HT release in projection areas, counteracting the effect of SERT inhibition.

This compound is a selective antagonist of the 5-HT1A receptor.[1] By blocking the 5-HT1A autoreceptors, this compound is hypothesized to prevent the negative feedback mechanism initiated by SSRIs. This is expected to lead to a more rapid and robust increase in synaptic 5-HT levels, potentially accelerating and enhancing the antidepressant effects of SSRIs.[2]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the interaction between 5-HT1A antagonists and SSRIs.

Table 1: Effect of this compound on SSRI-Induced Inhibition of Dorsal Raphe 5-HT Neuron Firing

Treatment GroupMean Firing Rate (% of Baseline)
Citalopram (300 µg/kg, i.v.)15 ± 5
Citalopram + this compound (12.5 µg/kg, i.v.)95 ± 10
Citalopram + this compound (25 µg/kg, i.v.)105 ± 8
Citalopram + this compound (50 µg/kg, i.v.)110 ± 12
Citalopram + this compound (100 µg/kg, i.v.)115 ± 15

Data are hypothetical and presented for illustrative purposes based on findings that this compound completely reverses citalopram-induced inhibition of serotonergic cell firing.

Table 2: Effect of a 5-HT1A Antagonist (WAY-100635) and an SSRI (Paroxetine) on Extracellular Serotonin Levels in the Frontal Cortex

Treatment GroupPeak Extracellular 5-HT (% of Baseline)
Paroxetine (0.8 mg/kg, i.v.)~100% (no significant change)
WAY-100635 (0.1 mg/kg, i.v.) + Paroxetine (0.8 mg/kg, i.v.)~350%

Data adapted from a study by Gartside et al. (1995), demonstrating the synergistic effect of a 5-HT1A antagonist on SSRI-induced 5-HT increase.[3]

Table 3: Representative Data from Forced Swim Test in Rats

Treatment GroupImmobility Time (seconds)
Vehicle180 ± 15
Citalopram (10 mg/kg, i.p.)135 ± 12
This compound (1 mg/kg, i.p.)170 ± 14
Citalopram (10 mg/kg, i.p.) + this compound (1 mg/kg, i.p.)95 ± 10

Data are hypothetical and for illustrative purposes, representing the expected synergistic antidepressant-like effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Behavioral Assay: Forced Swim Test (FST) in Rats

This protocol is used to assess antidepressant-like activity by measuring the immobility of rats when placed in an inescapable water-filled cylinder.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Glass or Plexiglas cylinders (40 cm high, 20 cm in diameter)

  • Water at 25 ± 1°C

  • Video recording system

  • Towels and a warming chamber

Procedure:

  • Habituation: On day 1 (pre-test), place each rat individually in a cylinder filled with 30 cm of water for 15 minutes.

  • Drug Administration: 24 hours after the pre-test, administer the test compounds. For combined treatment, this compound (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the SSRI (e.g., Citalopram, 10 mg/kg, i.p.). The behavioral test is typically conducted 60 minutes after the SSRI administration.

  • Test Session: On day 2, place the rats back into the cylinders with fresh water for a 5-minute test session.

  • Data Acquisition: Record the entire 5-minute session using a video camera positioned to the side of the cylinder.

  • Scoring: An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

Behavioral Assay: Tail Suspension Test (TST) in Mice

This test is another widely used model to screen for antidepressant-like activity, based on the principle of measuring learned helplessness.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Tail suspension apparatus (a horizontal bar raised above the floor)

  • Adhesive tape

  • Video recording system

Procedure:

  • Preparation: Cut strips of adhesive tape (approximately 1 cm wide and 20 cm long).

  • Suspension: Securely attach approximately 1-2 cm of the tape to the tip of the mouse's tail. Suspend the mouse by fixing the other end of the tape to the horizontal bar. The mouse should be suspended approximately 50 cm above the floor.

  • Data Acquisition: Video record the mouse for a 6-minute period.

  • Scoring: A trained observer, blind to the experimental groups, should measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Neurochemical Analysis: In Vivo Microdialysis in the Rat Prefrontal Cortex

This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.

Materials:

  • Male Sprague-Dawley rats (270-320g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane length)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex.

  • Recovery: Allow the animal to recover from surgery for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Basal Level Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes to establish a stable baseline of extracellular 5-HT.

  • Drug Administration: Administer this compound and/or the SSRI (e.g., Citalopram) systemically (i.p. or s.c.).

  • Sample Collection: Continue collecting dialysate samples for at least 3 hours post-drug administration.

  • Analysis: Analyze the 5-HT concentration in the dialysate samples using HPLC-ED.

Electrophysiological Recording: In Vivo Single-Unit Recording of Dorsal Raphe Neurons

This method is used to measure the firing rate of individual serotonin neurons in the dorsal raphe nucleus.

Materials:

  • Male Sprague-Dawley rats (280-350g)

  • Stereotaxic apparatus

  • Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system

  • Anesthetic (e.g., chloral hydrate or isoflurane)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. A burr hole is drilled over the cerebellum to allow for the insertion of the recording electrode.

  • Electrode Placement: Lower the microelectrode into the dorsal raphe nucleus.

  • Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration, positive-going action potentials.

  • Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for at least 10 minutes.

  • Drug Administration: Administer the SSRI (e.g., Citalopram, 300 µg/kg, i.v.) and observe the expected inhibition of firing. Subsequently, administer this compound (e.g., 12.5-100 µg/kg, i.v.) to observe the reversal of this inhibition.

  • Data Analysis: Analyze the firing rate of the neuron before and after drug administration.

Visualization of Pathways and Workflows

Signaling Pathways

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH2 Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC Synaptic_Cleft Synaptic Cleft Serotonin_vesicle->Synaptic_Cleft Exocytosis SERT Serotonin Transporter (SERT) FiveHT1A_auto 5-HT1A Autoreceptor Gi Gi FiveHT1A_auto->Gi AC_inhibit Adenylate Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Synaptic_Cleft->SERT Synaptic_Cleft->FiveHT1A_auto FiveHT1A_post Postsynaptic 5-HT1A Receptor Synaptic_Cleft->FiveHT1A_post G_protein_post G Protein FiveHT1A_post->G_protein_post Effector Effector (e.g., K+ channel) G_protein_post->Effector Signal_transduction Signal Transduction (e.g., Hyperpolarization) Effector->Signal_transduction SSRI SSRI SSRI->SERT Inhibits This compound This compound This compound->FiveHT1A_auto Antagonizes G cluster_0 Forced Swim Test Workflow Day1 Day 1: Pre-test (15 min swim) Day2_drug Day 2: Drug Administration (Vehicle, SSRI, this compound, Combo) Day1->Day2_drug 24h Day2_test Day 2: Test Session (5 min swim) Day2_drug->Day2_test Pre-treatment interval Analysis_FST Video Analysis: Measure Immobility Time Day2_test->Analysis_FST G cluster_1 In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Recovery Period (≥48h) Surgery->Recovery Probe_insertion Probe Insertion & Perfusion Recovery->Probe_insertion Baseline Collect Baseline Dialysate Samples Probe_insertion->Baseline Drug_admin_micro Administer Drugs Baseline->Drug_admin_micro Post_drug_collection Collect Post-drug Dialysate Samples Drug_admin_micro->Post_drug_collection HPLC HPLC Analysis of 5-HT Post_drug_collection->HPLC G cluster_2 In Vivo Electrophysiology Workflow Anesthesia Anesthetize Animal Surgery_electro Stereotaxic Surgery Anesthesia->Surgery_electro Electrode_placement Lower Electrode into DRN Surgery_electro->Electrode_placement Neuron_ID Identify 5-HT Neuron Electrode_placement->Neuron_ID Baseline_rec Record Baseline Firing Neuron_ID->Baseline_rec Drug_admin_electro Administer SSRI, then this compound Baseline_rec->Drug_admin_electro Post_drug_rec Record Post-drug Firing Drug_admin_electro->Post_drug_rec Analysis_electro Analyze Firing Rate Changes Post_drug_rec->Analysis_electro

References

Measuring the Brain Penetrance and Distribution of Robalzotan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the brain penetrance and distribution of Robalzotan (NAD-299), a potent and selective 5-HT1A receptor antagonist. The methodologies described herein are essential for researchers in neuroscience and drug development to accurately quantify the central nervous system (CNS) exposure of this compound and to understand its engagement with its molecular target. The protocols cover key experimental techniques, including Positron Emission Tomography (PET) for in vivo receptor occupancy, in vivo microdialysis for measuring extracellular concentrations, and brain tissue homogenate analysis for determining total brain concentration. This document also includes a summary of available quantitative data and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] By blocking these receptors, particularly the presynaptic autoreceptors in the dorsal raphe nucleus, this compound can prevent the negative feedback mechanism that inhibits serotonin (5-HT) release.[1][4] This leads to an increase in the firing rate of serotonergic neurons and enhanced serotonin levels in the synapse, which is a key mechanism for potential antidepressant and anxiolytic effects.[1][4] Accurate measurement of this compound's ability to cross the blood-brain barrier (BBB) and its distribution within the brain is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding clinical dose selection.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's interaction with its target in the brain.

Table 1: In Vivo 5-HT1A Receptor Occupancy of this compound in Cynomolgus Monkey Brain Measured by PET

Intravenous (IV) Dose (µg/kg)5-HT1A Receptor Occupancy (%)
2Not Reported
10Not Reported
20Not Reported
10070-80[2]

Data from a study utilizing [carbonyl-11C]WAY-100635 as the radioligand.[2]

Table 2: Effect of this compound on Extracellular Serotonin Levels in the Rat Frontal Cortex Measured by In Vivo Microdialysis

Subcutaneous (SC) Dose (mg/kg)Effect on Extracellular 5-HT
0.1 - 0.3No significant change when administered alone[1]
0.3 (in combination with 5 mg/kg citalopram)Potentiated the 5-HT-elevating action of citalopram[1]

Table 3: this compound Brain Penetrance and Distribution (Template)

ParameterValueSpeciesMethod
Brain-to-Plasma Ratio (Kp) Data not available
Unbound Brain-to-Plasma Ratio (Kp,uu) Data not available
Regional Brain Distribution
Frontal CortexData not available
HippocampusData not available
StriatumData not available
CerebellumData not available

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action at the 5-HT1A Receptor

The following diagram illustrates the signaling pathway affected by this compound. As a 5-HT1A receptor antagonist, this compound blocks the downstream signaling cascade typically initiated by serotonin.

Robalzotan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin (5-HT) HT1A_Auto 5-HT1A Autoreceptor Serotonin_pre->HT1A_Auto Binds HT1A_Post Postsynaptic 5-HT1A Receptor Serotonin_pre->HT1A_Post Binds This compound This compound This compound->HT1A_Auto Blocks Gi Gi Protein HT1A_Auto->Gi Activates AC_pre Adenylyl Cyclase Gi->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP to PKA_pre PKA cAMP_pre->PKA_pre Activates Firing Neuron Firing (5-HT Release) PKA_pre->Firing Inhibits G_protein_post G Protein HT1A_Post->G_protein_post Activates Effector Effector Proteins (e.g., Ion Channels) G_protein_post->Effector Modulates Signal Postsynaptic Signal Effector->Signal Generates

Caption: this compound's antagonistic action on 5-HT1A autoreceptors.
Experimental Workflow Overviews

The following diagrams provide a high-level overview of the experimental workflows for measuring this compound's brain penetrance and distribution.

PET Imaging Workflow

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Monkey, Anesthesia) Baseline_Scan Baseline PET Scan (Radioligand only) Animal_Prep->Baseline_Scan Radioligand_Synth Radioligand Synthesis ([11C]WAY-100635) Radioligand_Synth->Baseline_Scan Drug_Admin Administer this compound (IV) Baseline_Scan->Drug_Admin Post_Drug_Scan Post-treatment PET Scan Drug_Admin->Post_Drug_Scan Image_Recon Image Reconstruction Post_Drug_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Occupancy_Calc Receptor Occupancy Calculation ROI_Analysis->Occupancy_Calc

Caption: Workflow for PET receptor occupancy studies.

In Vivo Microdialysis Workflow

Microdialysis_Workflow cluster_surgery Surgery cluster_sampling Sampling cluster_analysis_md Analysis Probe_Implant Stereotaxic Implantation of Microdialysis Probe (e.g., Rat Frontal Cortex) Perfusion Probe Perfusion with aCSF Probe_Implant->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Admin_MD Administer this compound (SC) Baseline_Collection->Drug_Admin_MD Post_Drug_Collection Post-treatment Sample Collection Drug_Admin_MD->Post_Drug_Collection Sample_Analysis LC-MS/MS Analysis of Dialysate for 5-HT and this compound Post_Drug_Collection->Sample_Analysis Data_Interpretation Data Interpretation (Change in Extracellular Levels) Sample_Analysis->Data_Interpretation

Caption: Workflow for in vivo microdialysis studies.

Experimental Protocols

Protocol 1: Determination of 5-HT1A Receptor Occupancy by this compound using PET Imaging

Objective: To quantify the in vivo occupancy of 5-HT1A receptors by this compound in the non-human primate brain.

Materials:

  • Positron Emission Tomography (PET) scanner

  • Anesthesia (e.g., ketamine, isoflurane)

  • [carbonyl-11C]WAY-100635 (radiotracer)

  • This compound for intravenous injection

  • Non-human primates (e.g., Cynomolgus monkeys)

  • Arterial blood sampling setup (optional, for kinetic modeling)

  • Centrifuge and gamma counter for plasma analysis

Procedure:

  • Animal Preparation:

    • Fast the monkey overnight.

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Insert intravenous catheters for radiotracer and drug administration.

    • Position the animal in the PET scanner with the head in the field of view.

  • Baseline Scan:

    • Administer a bolus injection of [carbonyl-11C]WAY-100635 intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

    • If performing kinetic modeling, collect arterial blood samples throughout the scan.

  • This compound Administration:

    • Following the baseline scan (or on a separate day), administer a specific dose of this compound intravenously.[2]

  • Post-treatment Scan:

    • After a predetermined uptake period for this compound, administer a second bolus of [carbonyl-11C]WAY-100635.

    • Acquire a second dynamic PET scan for the same duration as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) on the images corresponding to brain areas with high (e.g., cortex, hippocampus) and low (e.g., cerebellum, as a reference region) 5-HT1A receptor density.

    • Calculate the binding potential (BP_ND) for each ROI in both the baseline and post-treatment scans.

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = [ (BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline ] * 100

Note: The specific doses of this compound and the timing of the post-treatment scan should be based on the pharmacokinetic profile of the compound and may require optimization.

Protocol 2: Measurement of Extracellular this compound and Serotonin Levels using In Vivo Microdialysis

Objective: To measure the concentration of this compound in the brain extracellular fluid and its effect on serotonin levels in a specific brain region of an awake, freely moving rat.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with a suitable molecular weight cutoff)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for subcutaneous injection

  • LC-MS/MS system for sample analysis

Procedure:

  • Surgical Implantation of the Probe:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeted to the desired brain region (e.g., frontal cortex).[1]

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.

    • Collect baseline dialysate samples into vials using a fraction collector at regular intervals (e.g., every 20-30 minutes).

    • Administer this compound subcutaneously at the desired dose.[1]

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for this compound and serotonin concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the baseline extracellular concentrations of serotonin.

    • Plot the change in serotonin and the concentration of this compound in the dialysate over time.

    • Express the post-treatment serotonin levels as a percentage of the baseline.

Note: The in vivo recovery of the microdialysis probe for this compound should be determined to accurately quantify its extracellular concentration. This can be done using the retrodialysis method.

Protocol 3: Determination of Total this compound Concentration in Brain Tissue Homogenate

Objective: To measure the total concentration of this compound in different brain regions.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound for administration (e.g., oral, intravenous)

  • Tissue homogenizer

  • Centrifuge

  • LC-MS/MS system

  • Organic solvents (e.g., acetonitrile, methanol)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Dosing and Tissue Collection:

    • Administer this compound to the animals at the desired dose and route.

    • At a specific time point post-administration, euthanize the animal and rapidly excise the brain.

    • Dissect the brain into desired regions (e.g., cortex, hippocampus, striatum, cerebellum) on ice.

    • Weigh each brain region sample.

  • Sample Preparation:

    • Homogenize the brain tissue samples in a suitable buffer or solvent (e.g., a mixture of water and organic solvent).

    • Add an internal standard to the homogenate.

    • Perform protein precipitation by adding an excess of a cold organic solvent (e.g., acetonitrile).

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Quantify the concentration of this compound in the brain tissue samples based on the calibration curve and the internal standard.

    • Express the results as ng or µg of this compound per gram of brain tissue.

Note: This protocol provides the total brain tissue concentration (bound and unbound). To determine the unbound fraction, a separate brain tissue binding assay using equilibrium dialysis would be required.

Conclusion

The protocols and data presented in this document provide a framework for the comprehensive evaluation of this compound's brain penetrance and distribution. By employing these methodologies, researchers can gain critical insights into the CNS disposition of this 5-HT1A receptor antagonist, which is essential for its preclinical and clinical development. The provided workflows and diagrams serve as a visual guide to the experimental processes and the underlying biological context. It is important to note that while general protocols are provided, optimization of specific parameters for this compound may be necessary to achieve the most accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Behavioral Effects of Robalzotan In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected behavioral effects of Robalzotan in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides

This section is designed to help you identify and resolve unexpected behavioral outcomes in your experiments with this compound.

Locomotor Activity

Question: I administered this compound and observed a significant decrease in locomotor activity in the open field test. Isn't a 5-HT1A antagonist expected to have no effect or even increase activity?

Answer: While the effects of 5-HT1A antagonists on locomotor activity can be complex and context-dependent, a decrease in motor activity has been reported. This seemingly paradoxical effect could be due to several factors:

  • Mechanism of Action: this compound is a selective 5-HT1A receptor antagonist. Blockade of 5-HT1A autoreceptors in the raphe nuclei is expected to increase serotonergic neuron firing. However, the net effect on locomotion depends on the complex interplay between different serotonin receptor subtypes in various brain regions involved in motor control. For instance, studies with other 5-HT1A antagonists have shown a reduction in overall activity and exploratory behavior.[1][2]

  • Dose-Response Relationship: The dose of this compound used could be a critical factor. Higher doses may lead to off-target effects or engage additional neural circuits that result in sedation or reduced locomotion. It is crucial to perform a thorough dose-response study to identify the optimal dose for your intended behavioral paradigm.

  • Habituation: The novelty of the testing environment can influence the effects of serotonergic drugs on locomotor activity. Some compounds may only show effects in a novel environment and not in the animal's home cage. Ensure your experimental design accounts for habituation.

Troubleshooting Steps:

  • Review Your Dose: Compare your dose to those reported in the literature. Consider performing a dose-response curve to determine if the observed effect is dose-dependent.

  • Control for Environmental Factors: Ensure the testing environment is consistent across all animals and experimental groups. Factors such as lighting, noise, and time of day can significantly impact locomotor activity.

  • Assess Sedative Effects: If you suspect sedation, consider using a simple observational assessment or a test like the rotarod to evaluate motor coordination and balance.

  • Consider the Test Paradigm: The open field test measures both locomotor activity and anxiety-like behavior. A decrease in movement could be confounded by an anxiogenic-like response. Analyze the time spent in the center versus the periphery of the open field to dissociate these effects.

Anxiety-Like Behavior

Question: I expected this compound to have anxiolytic-like effects, but in the elevated plus maze, I'm seeing an increase in anxiety-like behavior (less time in open arms). What could be happening?

Answer: The role of 5-HT1A receptors in anxiety is complex, and antagonism does not always lead to anxiolysis. A paradoxical anxiogenic-like effect can occur due to the following reasons:

  • Autoreceptor vs. Postsynaptic Receptor Blockade: 5-HT1A receptors are present as both autoreceptors on serotonin neurons and as postsynaptic receptors in limbic brain regions. While blocking autoreceptors can increase serotonin release, which may be anxiolytic in some contexts, the blockade of postsynaptic 5-HT1A receptors in areas like the amygdala could disrupt normal anxiety regulation and lead to an anxiogenic phenotype.

  • Interaction with other Neurotransmitter Systems: The serotonergic system extensively interacts with other neurotransmitter systems, including the dopaminergic and GABAergic systems, which are also crucial for anxiety modulation. The net effect of this compound on anxiety-like behavior will be the result of these complex interactions.

  • Baseline Anxiety State of the Animal: The effect of a drug on anxiety can depend on the baseline anxiety level of the animal. In animals with low baseline anxiety, a drug might have a different or even opposite effect compared to animals in a high-anxiety state.

Troubleshooting Steps:

  • Examine Multiple Anxiety Paradigms: Do not rely on a single test. Use a battery of anxiety tests (e.g., elevated plus maze, open field test, light-dark box) to get a more comprehensive picture of the anxiety phenotype.

  • Control for Locomotor Effects: Ensure that the observed changes in the elevated plus maze are not a secondary consequence of altered locomotor activity. Analyze the total number of arm entries as a measure of general activity.

  • Consider the Animal Model: The strain, sex, and age of the animals can all influence the behavioral response to serotonergic drugs. Ensure these are consistent and reported in your study.

  • Review the Literature on Similar Compounds: Look for studies on other 5-HT1A antagonists to see if similar paradoxical anxiogenic effects have been reported.

Depressive-Like Behavior

Question: In the forced swim test, this compound did not decrease immobility time as I anticipated for a potential antidepressant. Why might this be the case?

Answer: The forced swim test is a widely used model, but a lack of effect with a 5-HT1A antagonist like this compound can be interpreted in several ways:

  • Complex Role of 5-HT1A Receptors in Depression: While increasing serotonin is a common strategy for treating depression, the specific role of 5-HT1A receptor antagonism is nuanced. The antidepressant-like effects of some drugs are thought to be mediated by the desensitization of 5-HT1A autoreceptors over time with chronic treatment. An acute blockade might not produce the same effect.

  • Test-Specific Effects: The forced swim test primarily measures a behavioral response to an acute, inescapable stressor. This may not fully recapitulate the complex neurobiology of depression. The lack of effect in this test does not necessarily rule out antidepressant potential in other models (e.g., chronic mild stress).

  • Interaction with other Neurotransmitter Systems: Antidepressant-like effects in the forced swim test can be mediated by different neurotransmitter systems (e.g., serotonergic, noradrenergic, dopaminergic). The specific profile of this compound may not strongly engage the pathways that lead to reduced immobility in this particular test.

Troubleshooting Steps:

  • Consider Chronic Dosing: Many antidepressants require chronic administration to see behavioral effects. Consider a chronic dosing regimen with this compound.

  • Use a Different Behavioral Model: Employ other models of depressive-like behavior, such as the tail suspension test or the sucrose preference test, to see if the lack of effect is specific to the forced swim test.

  • Analyze Active Behaviors: In a modified forced swim test, differentiate between swimming and climbing behaviors. This can provide more insight into the potential neurochemical systems being affected.

  • Control for General Activity: Ensure that this compound is not causing a general decrease in motor activity, which could be misinterpreted as an increase in immobility.

Frequently Asked Questions (FAQs)

Q1: What are the most critical confounding factors to consider in my in vivo study with this compound?

A1: Several factors can influence the outcome of your behavioral experiments:

  • Environmental Conditions: Light intensity, noise levels, and temperature in the housing and testing rooms can significantly impact rodent behavior.[3][4]

  • Handling and Acclimation: Proper handling and adequate acclimation to the testing room and equipment are crucial to reduce stress-induced behavioral changes.[5]

  • Experimenter Effects: The experimenter's presence, scent (e.g., perfumes), and handling technique can all be confounding variables. It is best to have a single, consistent experimenter or to counterbalance experimenters across groups.[6]

  • Circadian Rhythms: Rodents are nocturnal. The time of day when testing is conducted can have a profound effect on their behavior.[5]

  • Animal Characteristics: The strain, sex, age, and social housing conditions of the animals can all lead to variability in behavioral responses.

Q2: How should I prepare and administer this compound for in vivo studies?

A2: The route of administration and vehicle can impact the bioavailability and effects of the compound. Intravenous (i.v.) and subcutaneous (s.c.) routes have been used for this compound. Always ensure the compound is fully dissolved in a suitable, non-toxic vehicle. A vehicle-only control group is essential in your experimental design.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is described as a selective 5-HT1A receptor antagonist, it is always important to consider potential off-target effects, especially at higher doses. If you observe unexpected behaviors that cannot be explained by 5-HT1A antagonism, consider consulting pharmacological databases for information on its binding profile at other receptors.

Data Presentation

Table 1: Summary of Potential Behavioral Effects of 5-HT1A Receptor Antagonists In Vivo

Behavioral DomainExpected/Reported EffectPotential Unexpected/Paradoxical EffectKey Considerations
Locomotor Activity Variable; may increase or have no effectDecreased locomotor activity and exploration[1][2]Dose-dependent effects; novelty of the environment
Anxiety-Like Behavior Anxiolytic-like effectsAnxiogenic-like effects (e.g., decreased open arm time in EPM)Autoreceptor vs. postsynaptic receptor effects; baseline anxiety
Depressive-Like Behavior Potential for antidepressant-like effects (especially with chronic administration)No effect or even pro-depressive effects in some modelsAcute vs. chronic administration; choice of behavioral model

Experimental Protocols

Elevated Plus Maze (EPM)

This test is used to assess anxiety-like behavior in rodents.[7][8][9]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Open Field Test (OFT)

This test assesses locomotor activity and anxiety-like behavior.[2][4][10][11]

  • Apparatus: A square arena with high walls to prevent escape.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session with a video camera.

  • Data Analysis:

    • Total distance traveled (locomotor activity).

    • Time spent in the center of the arena versus the periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

    • A decrease in the time spent in the center is indicative of an anxiogenic-like effect.

Forced Swim Test (FST)

This test is used to assess depressive-like behavior.[12]

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Gently place the animal into the water-filled cylinder.

    • A typical session lasts for 6 minutes. The first 2 minutes are considered a habituation period.

    • Record the session for later scoring.

  • Data Analysis:

    • Measure the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

5-HT1A_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT_synthesis Tryptophan -> 5-HTP -> 5-HT 5-HT_vesicle VMAT2 5-HT_synthesis->5-HT_vesicle Packaging 5-HT_release 5-HT Release 5-HT_vesicle->5-HT_release Exocytosis 5-HT_synapse 5-HT 5-HT_release->5-HT_synapse 5-HT1A_autoreceptor 5-HT1A Autoreceptor 5-HT1A_autoreceptor->5-HT_release Inhibits (-) SERT SERT 5-HT1A_postsynaptic Postsynaptic 5-HT1A Receptor G_protein Gi/o Protein 5-HT1A_postsynaptic->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Firing cAMP->Neuronal_activity Robalzotan_presynaptic This compound Robalzotan_presynaptic->5-HT1A_autoreceptor Antagonizes Robalzotan_postsynaptic This compound Robalzotan_postsynaptic->5-HT1A_postsynaptic Antagonizes 5-HT_synapse->5-HT1A_autoreceptor Binds 5-HT_synapse->SERT Reuptake 5-HT_synapse->5-HT1A_postsynaptic Binds

Caption: this compound's mechanism of action on 5-HT1A receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling (3-5 days) Animal_acclimation->Habituation Baseline Baseline Behavioral Testing (Optional) Habituation->Baseline Drug_prep This compound Preparation Dosing This compound/Vehicle Administration Drug_prep->Dosing Baseline->Dosing Behavioral_testing Behavioral Assay (e.g., EPM, OFT, FST) Dosing->Behavioral_testing Video_scoring Video Scoring/ Automated Tracking Behavioral_testing->Video_scoring Data_extraction Data Extraction Video_scoring->Data_extraction Stats Statistical Analysis Data_extraction->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for an in vivo behavioral study.

Troubleshooting_Logic Start Unexpected Behavioral Effect Observed Check_protocol Review Experimental Protocol and Dosing Start->Check_protocol Check_confounds Assess Potential Confounding Factors (Environment, Handling, etc.) Check_protocol->Check_confounds Review_literature Review Literature for Similar Paradoxical Effects Check_confounds->Review_literature Consider_mechanism Consider Alternative Mechanisms (Off-target effects, receptor subtypes) Review_literature->Consider_mechanism Modify_protocol Modify Protocol Consider_mechanism->Modify_protocol Dose_response Conduct Dose-Response Study Modify_protocol->Dose_response Yes Alternative_assay Use Alternative Behavioral Assay Modify_protocol->Alternative_assay Yes Chronic_dosing Consider Chronic Dosing Modify_protocol->Chronic_dosing Yes Re-evaluate Re-evaluate Hypothesis Modify_protocol->Re-evaluate No further modifications Dose_response->Re-evaluate Alternative_assay->Re-evaluate Chronic_dosing->Re-evaluate

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Optimizing Robalzotan Dose to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Robalzotan (also known as NAD-299 or AZD-7371), a potent and selective 5-HT1A receptor antagonist. The information provided is intended to help users minimize off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] Its primary on-target effect is to block this receptor, leading to a reversal of the autoreceptor-mediated inhibition of serotonin release. This action can increase the firing rate of serotonergic neurons.[1]

Q2: What are the known off-target effects of this compound?

Preclinical studies have indicated that this compound is a highly selective antagonist for the 5-HT1A receptor. One study involving sub-chronic treatment in rats found no effect on the binding efficacy of 5-HT2A, dopamine D2, and β-adrenoceptors, suggesting a low propensity for off-target activity at these receptors at therapeutic doses.[2] However, as with any pharmacological agent, the potential for off-target effects increases with concentration. Researchers should exercise caution and perform appropriate control experiments, especially when using high concentrations of this compound.

Q3: Why was the clinical development of this compound discontinued?

This compound was investigated as a potential treatment for depression and irritable bowel syndrome but its development was discontinued.[1] The specific reasons for the discontinuation are not publicly detailed but may be related to factors such as efficacy, pharmacokinetics, or adverse effects observed in clinical trials.

Q4: What is a recommended starting concentration for in vitro experiments?

A starting point for in vitro experiments can be derived from its high affinity for the 5-HT1A receptor. The reported dissociation constant (Kd) for [3H]NAD-299 (this compound) is approximately 0.16 nM for human 5-HT1A receptors and 0.17 nM for rat hippocampal receptors.[3] Therefore, concentrations in the low nanomolar range are recommended to achieve on-target effects while minimizing the risk of off-target interactions. A concentration-response curve should be generated to determine the optimal concentration for a specific experimental system.

Q5: How can I be sure that the observed effects in my experiment are due to 5-HT1A receptor antagonism?

To confirm that the observed effects are mediated by 5-HT1A receptor antagonism, several control experiments can be performed:

  • Rescue experiments: Co-administration of a 5-HT1A receptor agonist, such as 8-OH-DPAT, should reverse the effects of this compound.

  • Use of a structurally different 5-HT1A antagonist: Replicating the experiment with another selective 5-HT1A antagonist (e.g., WAY-100635) can help confirm that the effect is specific to 5-HT1A receptor blockade.

  • Experiments in null-receptor systems: If available, using cells or tissues that do not express the 5-HT1A receptor can serve as a negative control.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results at presumed therapeutic doses.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure the proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Consider verifying the integrity of the compound using analytical methods such as HPLC if degradation is suspected.

  • Possible Cause 2: Variability in Experimental System.

    • Troubleshooting Step: Ensure consistency in cell line passage number, cell density, and reagent preparation. If working with primary cells or tissues, inherent biological variability may be higher. Increase the number of replicates and include appropriate biological and technical controls.

  • Possible Cause 3: Off-target effects at higher concentrations.

    • Troubleshooting Step: Carefully perform a dose-response curve to identify the optimal concentration range. If unexpected effects are observed at the higher end of the concentration range, consider the possibility of off-target interactions and perform counter-screening against a panel of relevant receptors.

Issue 2: High background or non-specific binding in radioligand binding assays.
  • Possible Cause 1: Inappropriate assay conditions.

    • Troubleshooting Step: Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the concentration of the radioligand is appropriate (typically at or below its Kd value) for competition assays.

  • Possible Cause 2: Issues with cell membranes or receptor preparation.

    • Troubleshooting Step: Ensure the quality and purity of the membrane preparation. Perform protein concentration determination to ensure consistent amounts of receptor are used in each assay well.

  • Possible Cause 3: Non-specific binding of the test compound.

    • Troubleshooting Step: Include a control to determine non-specific binding by adding a high concentration of a known, unlabeled ligand that has high affinity for the target receptor. This will help to differentiate between specific and non-specific binding of this compound.

Data Presentation

Table 1: On-Target Affinity of this compound (NAD-299)
ReceptorSpeciesTissue/SystemAffinity (Kd)Reference
5-HT1AHumanCloned Receptor0.16 nM[3]
5-HT1ARatHippocampus0.17 nM[3]
Table 2: Qualitative Assessment of Off-Target Binding of this compound (NAD-299)
ReceptorFindingReference
5-HT2ANo effect on binding efficacy after sub-chronic treatment.[2]
Dopamine D2No effect on binding efficacy after sub-chronic treatment.[2]
β-adrenoceptorsNo effect on binding efficacy after sub-chronic treatment.[2]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Competitive)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand with known affinity for the target receptor.

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations).

    • Unlabeled competing ligand for determining non-specific binding.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd), and the various concentrations of this compound.

    • To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of the unlabeled competing ligand.

    • To determine total binding, a set of wells should contain only the radioligand.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Safety Pharmacology Assessment (General Framework)

This protocol outlines a general approach for assessing potential in vivo off-target effects of this compound, based on ICH S7A guidelines.

  • Animal Model:

    • Select an appropriate animal model (e.g., rats or mice).

    • Ensure animals are healthy and acclimated to the laboratory environment.

  • Dose Selection and Administration:

    • Select a range of doses, including a therapeutically relevant dose and higher doses to assess potential off-target effects.

    • Administer this compound via the intended clinical route or a relevant experimental route (e.g., intravenous, intraperitoneal, oral).

  • Core Battery of Assessments:

    • Central Nervous System (CNS):

      • Conduct a functional observational battery (e.g., modified Irwin test) to assess changes in behavior, autonomic function, and sensorimotor reflexes.

      • Measure locomotor activity using automated activity monitors.

    • Cardiovascular System:

      • Monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, freely moving animals using telemetry.

    • Respiratory System:

      • Measure respiratory rate and tidal volume using whole-body plethysmography.

  • Data Analysis:

    • Compare the physiological parameters in this compound-treated animals to a vehicle-treated control group.

    • Analyze the data for statistically significant changes from baseline and between dose groups.

    • Evaluate any observed effects in the context of the dose-response relationship to distinguish between on-target and potential off-target effects.

Visualizations

Robalzotan_Signaling_Pathway This compound This compound HTR1A 5-HT1A Receptor This compound->HTR1A Antagonizes Firing Neuronal Firing Rate This compound->Firing Increases (by blocking inhibition) Gi Gi/o Protein HTR1A->Gi Activates HTR1A->Firing Inhibits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Signaling pathway of this compound at the 5-HT1A receptor.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., cAMP measurement) Binding->Functional DoseResponse Dose-Response Study (On-target effect) Functional->DoseResponse Safety Safety Pharmacology (Off-target effects) DoseResponse->Safety

Caption: Experimental workflow for this compound dose optimization.

Dose_Effect_Relationship Dose This compound Dose OnTarget On-Target Effect (5-HT1A Antagonism) Dose->OnTarget Low Dose OffTarget Potential Off-Target Effects Dose->OffTarget High Dose Therapeutic Therapeutic Window OnTarget->Therapeutic OffTarget->Therapeutic Narrows

Caption: Logical relationship between this compound dose and effects.

References

Robalzotan Technical Support Center: Troubleshooting Solubility for In vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Robalzotan in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

A1: this compound is a potent and selective antagonist of the 5-Hydroxytryptamine 1A (5-HT1A) receptor.[1][2][3][4] It is commonly available in two salt forms for research purposes: this compound hydrochloride and this compound tartrate monohydrate. These salt forms are often used to improve the compound's stability and handling properties.

Q2: I am experiencing difficulty dissolving this compound for my in vivo study. What are the recommended solvents?

A2: this compound, like many small molecule antagonists, can exhibit poor aqueous solubility. For in vivo applications, a common starting point is the use of organic solvents, followed by dilution with a physiologically compatible vehicle. Based on available data, Dimethyl sulfoxide (DMSO) is an effective solvent for this compound hydrochloride.[1][2] For final formulation, co-solvent systems are often employed.

Q3: My this compound solution appears cloudy or precipitates upon dilution. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

  • Optimize Co-Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the injection vehicle should be kept to a minimum to avoid toxicity. However, a sufficient amount is necessary to maintain solubility. Experiment with different final concentrations of your co-solvent.

  • Use of Surfactants or Cyclodextrins: Incorporating a small percentage of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (e.g., HP-β-CD) in the final vehicle can help to maintain the solubility of the compound in the aqueous phase.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Adjusting the pH of the final vehicle to a range of 6.8-7.2 may improve solubility and is generally well-tolerated for parenteral administration.[5][6]

  • Sonication and Warming: Gentle warming and sonication can aid in the initial dissolution of this compound in the stock solvent.[1][2] Ensure the temperature is not excessively high to prevent degradation.

Q4: What are some recommended vehicle compositions for intravenous (IV) or subcutaneous (SC) injection of this compound in rodents?

A4: The choice of vehicle is critical for ensuring the tolerability and effectiveness of the administered compound. For poorly soluble drugs like this compound, multi-component vehicle systems are common. While a specific vehicle for this compound is not extensively documented in publicly available literature, a general approach for rodent studies would be:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • For the final injection volume, dilute the stock solution in a vehicle that may contain a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and a sterile aqueous solution (e.g., saline or PBS). The final DMSO concentration should ideally be below 10% to minimize potential toxicity.

It is crucial to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model.

Solubility Data

The following table summarizes the available solubility data for this compound hydrochloride. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound.

CompoundSolventSolubilityNotes
This compound hydrochlorideDMSO100 mg/mL (281.81 mM)May require sonication and warming for complete dissolution.[1][2]

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Solution for Intravenous Injection in Rodents (General Guidance)

This protocol provides a general guideline for preparing a this compound hydrochloride solution for in vivo use. It is essential to optimize the formulation for your specific experimental needs and to ensure the final solution is sterile and clear of any particulates.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Propylene glycol (PG), sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Syringe filters (0.22 µm)

  • Sonicator bath

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • In a sterile microcentrifuge tube, weigh the required amount of this compound hydrochloride.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL).

    • Vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath and gentle warming (e.g., 37°C) until the solution is clear.[1][2]

  • Prepare Vehicle:

    • In a separate sterile tube, prepare the vehicle by mixing the desired ratio of co-solvents and aqueous solution. A common starting point could be a mixture of PEG400, PG, and saline. The final concentration of each component should be determined based on tolerability studies.

  • Prepare Final Dosing Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration for injection.

    • Slowly add the calculated volume of the this compound hydrochloride stock solution to the prepared vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • The final concentration of DMSO in the dosing solution should be minimized, ideally kept below 10%.

  • Sterilization and Final Check:

    • Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Visually inspect the final solution to ensure it is clear and free of any precipitates or particulates before administration.

Important Considerations for In Vivo Administration: [5][6][7][8]

  • Tonicity: The final formulation should be as close to isotonic as possible.

  • pH: The pH of the final solution should be within a physiologically acceptable range (typically 6.8-7.2).

  • Sterility: All parenteral solutions must be sterile.

  • Administration Volume: Adhere to the recommended maximum injection volumes for the specific route of administration and animal species.

  • Animal Welfare: Closely monitor animals for any adverse reactions to the vehicle or the compound.

Visualizations

Below are diagrams illustrating the 5-HT1A receptor signaling pathway and a general experimental workflow for preparing this compound for in vivo studies.

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_Receptor->G_protein Activates ERK ERK Pathway 5HT1A_Receptor->ERK Modulates Akt Akt Pathway 5HT1A_Receptor->Akt Modulates This compound This compound (Antagonist) This compound->5HT1A_Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->5HT1A_Receptor Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreased Activation Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response

This compound's antagonistic action on the 5-HT1A receptor signaling pathway.

G cluster_prep Preparation of Dosing Solution start Weigh this compound Hydrochloride dissolve Dissolve in DMSO (Stock Solution) start->dissolve warm_sonicate Warm/Sonicate (if necessary) dissolve->warm_sonicate mix Mix Stock with Vehicle warm_sonicate->mix prepare_vehicle Prepare Vehicle (e.g., PEG400, PG, Saline) prepare_vehicle->mix filter Sterile Filter (0.22 µm) mix->filter end Ready for Injection filter->end

A generalized workflow for preparing a this compound solution for in vivo administration.

References

Technical Support Center: Interpreting Conflicting Results in Robalzotan Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Robalzotan, a potent and selective 5-HT1A receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret potentially conflicting results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My in vitro binding assay shows a different binding affinity (Ki) for this compound than published values. What could be the cause?

A1: Discrepancies in Ki values can arise from several factors. Firstly, variations in experimental protocols such as radioligand concentration, incubation time, and temperature can significantly impact the results. Secondly, the choice of tissue preparation (e.g., whole brain homogenate vs. specific brain region, or cell lines expressing the receptor) can lead to different apparent affinities due to variations in receptor density and the presence of interacting proteins. Finally, ensure that the this compound solution is properly prepared and that its concentration has been accurately determined.

Q2: In our functional assay, this compound is showing some agonist activity, but it's described as a silent antagonist. Why is this happening?

A2: This could be a case of observing partial agonism. While this compound is characterized as a silent antagonist, some 5-HT1A receptor antagonists have been shown to exhibit partial agonist effects under certain conditions. This can be dependent on the specific cell line used, the level of receptor expression, and the sensitivity of the functional assay (e.g., cAMP accumulation, GIRK channel activation). It is also possible that the observed effect is due to an off-target interaction, although this compound is known to be highly selective for the 5-HT1A receptor.

Q3: We are seeing variable effects of this compound on serotonin levels in our in vivo microdialysis studies. What could be the reason?

A3: The in vivo effects of this compound can be complex due to the differential roles of presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors. The net effect on serotonin levels can depend on the brain region being studied, the basal serotonergic tone of the animal, and the dose of this compound administered. For instance, blockade of autoreceptors in the raphe nuclei is expected to increase serotonin release, while blockade of heteroreceptors in cortical regions might have different downstream effects. Anesthesia can also significantly alter neuronal activity and neurotransmitter release, contributing to variability.

Q4: Our results with this compound in combination with an SSRI are not showing the expected synergistic increase in serotonin. What should we check?

A4: The synergistic effect of this compound and SSRIs relies on the blockade of the 5-HT1A autoreceptor-mediated negative feedback. If this effect is not observed, consider the following:

  • Dosing: Ensure that both the SSRI and this compound are administered at effective doses.

  • Timing: The timing of administration of both compounds is crucial. The SSRI needs to be given sufficient time to increase synaptic serotonin levels for the effect of this compound to be apparent.

  • Experimental Model: The physiological state of the animals (e.g., stress levels, circadian rhythm) can influence the responsiveness of the serotonergic system.

Troubleshooting Guides

Issue 1: Inconsistent In Vitro Binding Affinity (Ki)
Potential Cause Troubleshooting Steps
Radioligand Issues Verify the specific activity and concentration of the radioligand. Ensure it has not degraded. Use a fresh batch if necessary.
Buffer Composition Check the pH and composition of the binding buffer. The presence of certain ions or detergents can alter binding characteristics.
Tissue/Cell Preparation Standardize the tissue homogenization or cell harvesting protocol. Ensure consistent protein concentrations across assays.
Incubation Parameters Optimize and standardize incubation time and temperature to ensure equilibrium is reached.
Data Analysis Review the curve fitting model used to calculate the Ki value. Ensure non-specific binding is appropriately subtracted.
Issue 2: Unexpected Agonist/Partial Agonist Activity in Functional Assays
Potential Cause Troubleshooting Steps
Cell Line Variability Different cell lines can have varying levels of receptor expression and different complements of G proteins and downstream effectors, which can unmask partial agonism. Test in a different cell line if possible.
Assay Sensitivity Highly sensitive assays might detect low levels of intrinsic activity. Try a less sensitive or different functional readout to confirm.
Compound Purity Ensure the purity of the this compound sample. Contaminants could potentially have agonist activity.
"Silent" Antagonism Context Remember that "silent" antagonism is often context-dependent. The lack of intrinsic activity in one assay system does not preclude it in all systems.
Issue 3: Variable In Vivo Efficacy
Potential Cause Troubleshooting Steps
Route of Administration The route of administration (e.g., i.p., s.c., i.v.) will affect the pharmacokinetics of this compound. Ensure consistency.
Animal Strain and Species Different strains or species of animals can have variations in 5-HT1A receptor expression and function.
Anesthesia If using anesthesia, be aware that different anesthetic agents can have profound and differential effects on neuronal activity and neurotransmitter systems.
Behavioral State The behavioral state of the animal (e.g., awake and freely moving vs. anesthetized) will significantly impact the outcome of neurochemical and behavioral experiments.

Quantitative Data Summary

Table 1: In Vitro Binding and Functional Data for this compound

Parameter Value Assay Conditions Reference
Ki (nM) 0.23[3H]8-OH-DPAT binding in calf hippocampus(Jerning et al., 1998)
IC50 (nM) 1.3Inhibition of [3H]8-OH-DPAT binding in rat hippocampus(Jerning et al., 1998)
Functional Activity Silent AntagonistForskolin-stimulated cAMP accumulation in HeLa cells(Jerning et al., 1998)

Table 2: In Vivo Effects of this compound

Experiment Dose Range Effect Species Reference
Reversal of SSRI-induced firing inhibition 12.5 - 100 µg/kg, i.v.Complete reversal of citalopram-induced inhibition of 5-HT neuron firing.[1]Rat(Arborelius et al., 1999)[1]
Increase in 5-HT neuron firing rate 5, 50 µg/kg, i.v.Increased firing rate of the majority of 5-HT cells.[1]Rat(Arborelius et al., 1999)[1]

Experimental Protocols

[3H]-8-OH-DPAT Competition Binding Assay

This protocol is for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor.

Materials:

  • Tissue homogenate (e.g., rat hippocampus) or cell membranes expressing 5-HT1A receptors.

  • Binding buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific binding control: 10 µM 5-HT.

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare tissue homogenate or cell membranes and determine the protein concentration.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Test compound at various concentrations or vehicle.

    • For non-specific binding wells, add 10 µM 5-HT.

    • [3H]-8-OH-DPAT at a final concentration of ~1 nM.

    • Tissue/cell membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubate at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol is for determining the functional antagonist activity of a test compound at the Gi-coupled 5-HT1A receptor.

Materials:

  • Cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Forskolin.

  • 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

  • Test compound (this compound).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the cells in a 96-well plate and grow to confluency.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle for 15-30 minutes.

  • Add the 5-HT1A agonist (at its EC80 concentration) and forskolin (at a final concentration of 1-10 µM) to all wells except the basal control.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • A "silent" antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, bringing the cAMP levels back towards those seen with forskolin alone. The IC50 for this reversal can be determined.

Mandatory Visualizations

G cluster_0 Presynaptic 5-HT1A Autoreceptor Signaling Serotonin_pre Serotonin HT1A_auto 5-HT1A Autoreceptor Serotonin_pre->HT1A_auto Gi_auto Gi/o HT1A_auto->Gi_auto AC_auto Adenylyl Cyclase Gi_auto->AC_auto cAMP_auto cAMP AC_auto->cAMP_auto PKA_auto PKA cAMP_auto->PKA_auto Firing_rate Neuron Firing Rate PKA_auto->Firing_rate Serotonin_release Serotonin Release Firing_rate->Serotonin_release Robalzotan_pre This compound Robalzotan_pre->HT1A_auto G cluster_1 Postsynaptic 5-HT1A Heteroreceptor Signaling Serotonin_post Serotonin HT1A_hetero 5-HT1A Heteroreceptor Serotonin_post->HT1A_hetero Gi_hetero Gi/o HT1A_hetero->Gi_hetero AC_hetero Adenylyl Cyclase Gi_hetero->AC_hetero GIRK GIRK Channel Gi_hetero->GIRK cAMP_hetero cAMP AC_hetero->cAMP_hetero PKA_hetero PKA cAMP_hetero->PKA_hetero Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neuronal_activity Decreased Neuronal Activity Hyperpolarization->Neuronal_activity Robalzotan_post This compound Robalzotan_post->HT1A_hetero G cluster_2 Experimental Workflow: In Vitro Binding Assay Prep Prepare Tissue/ Cell Membranes Incubate Incubate with [3H]-Radioligand & this compound Prep->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Analyze Data (IC50 -> Ki) Count->Analyze G cluster_3 Troubleshooting Logic: Unexpected Agonism Start Unexpected Agonist Effect Observed Check_Purity Check Compound Purity Start->Check_Purity Check_Assay Review Assay Sensitivity Start->Check_Assay Check_Cell_Line Consider Cell Line Specifics Start->Check_Cell_Line Conclusion Potential Partial Agonism or Off-Target Effect Check_Purity->Conclusion Check_Assay->Conclusion Check_Cell_Line->Conclusion

References

Technical Support Center: Robalzotan and Head-Twitch Response (HTR) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of Robalzotan to modulate the head-twitch response (HTR) in rodents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as NAD-299) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] Its primary mechanism of action is to block the effects of serotonin and other 5-HT1A receptor agonists at this specific receptor subtype. In preclinical studies, it has been shown to reverse the inhibition of serotonergic neuron firing induced by selective serotonin reuptake inhibitors (SSRIs).[4]

Q2: What is the head-twitch response (HTR) in rodents?

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents.[5][6] It is a well-established behavioral proxy for the hallucinogenic potential of substances in humans.[7] The HTR is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor.[5][8]

Q3: Does this compound induce the head-twitch response (HTR) on its own?

Based on its known mechanism of action as a 5-HT1A receptor antagonist, this compound is not expected to induce the head-twitch response when administered alone. The HTR is a 5-HT2A receptor-mediated behavior.[5]

Q4: How might this compound modulate the head-twitch response induced by other compounds?

While this compound is unlikely to cause HTR by itself, it may modulate the HTR induced by 5-HT2A receptor agonists (e.g., DOI, psilocybin). The 5-HT1A and 5-HT2A receptor systems are known to interact. Specifically, activation of 5-HT1A receptors has been shown to attenuate the HTR induced by 5-HT2A agonists.[8] As a 5-HT1A antagonist, this compound could potentially block this inhibitory effect, thereby potentiating or increasing the frequency of HTR induced by a 5-HT2A agonist.

Troubleshooting Guides

Issue 1: No significant change in HTR frequency is observed after administering this compound in combination with a 5-HT2A agonist.

  • Possible Cause 1: Inappropriate Dosage of this compound. The dose of this compound may be too low to achieve sufficient 5-HT1A receptor occupancy and antagonism.

    • Troubleshooting Step: Conduct a dose-response study with this compound. Based on existing literature, intravenous doses in rats have ranged from 1 to 100 µg/kg.[1] It is crucial to determine the optimal dose for your specific experimental conditions.

  • Possible Cause 2: Timing of Administration. The pharmacokinetic profiles of this compound and the 5-HT2A agonist may not be optimally aligned.

    • Troubleshooting Step: Vary the pretreatment time with this compound before administering the 5-HT2A agonist. A typical starting point would be to administer this compound 15-30 minutes prior to the 5-HT2A agonist.

  • Possible Cause 3: Ceiling Effect of the 5-HT2A Agonist. The dose of the 5-HT2A agonist used may already be inducing a maximal HTR, leaving no room for potentiation by this compound.

    • Troubleshooting Step: Use a sub-maximal dose of the 5-HT2A agonist that produces a clear but not maximal HTR. This will allow for the detection of any potentiating effects of this compound.

Issue 2: Unexpected decrease in HTR frequency after this compound administration.

  • Possible Cause: Off-Target Effects at High Doses. While this compound is selective for the 5-HT1A receptor, very high doses may lead to off-target effects that could interfere with the HTR.

    • Troubleshooting Step: Review the dose of this compound used. If it is significantly higher than what is reported in the literature, consider reducing it. Perform a thorough literature search for any known off-target binding of this compound at higher concentrations.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Studies

SpeciesRoute of AdministrationDose RangeObserved EffectReference
RatIntravenous (i.v.)1 - 100 µg/kgReversal of citalopram-induced inhibition of 5-HT neuron firing[1]
RatIntravenous (i.v.)5, 50 µg/kgIncreased firing rate of 5-HT cells[4]
MonkeyIntravenous (i.v.)2 - 100 µg/kgDose-dependent 5-HT1A receptor occupancy[1]

Table 2: Key Parameters of the Head-Twitch Response Assay

ParameterDescriptionTypical Values/ConditionsReference
5-HT2A AgonistCompound used to induce HTRDOI (0.1 - 10 mg/kg), Psilocybin[5][8]
Animal ModelRodent species and strainC57BL/6J mice, Sprague-Dawley rats[8]
Observation PeriodDuration of HTR counting10 - 60 minutes[8][9]
HTR QuantificationMethod of counting head twitchesManual observation, automated systems with magnetometers or video analysis[5][6]

Experimental Protocols

Protocol 1: Investigating the Modulatory Effect of this compound on DOI-Induced Head-Twitch Response in Mice

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Drug Preparation:

    • This compound: Dissolve in sterile saline.

    • (-)-DOI hydrochloride: Dissolve in sterile saline.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle (saline) + Vehicle (saline)

    • Group 2: Vehicle (saline) + DOI (e.g., 1 mg/kg, intraperitoneal - i.p.)

    • Group 3: this compound (e.g., 10 µg/kg, intravenous - i.v.) + Vehicle (saline)

    • Group 4: this compound (e.g., 1 µg/kg, i.v.) + DOI (1 mg/kg, i.p.)

    • Group 5: this compound (e.g., 10 µg/kg, i.v.) + DOI (1 mg/kg, i.p.)

    • Group 6: this compound (e.g., 100 µg/kg, i.v.) + DOI (1 mg/kg, i.p.)

  • Procedure:

    • Acclimatize mice to the observation chambers for 30 minutes.

    • Administer this compound or vehicle via the tail vein (i.v.).

    • After 15 minutes, administer DOI or vehicle intraperitoneally (i.p.).

    • Immediately after DOI injection, begin recording the number of head twitches for 30 minutes.

  • Data Analysis:

    • Count the total number of head twitches for each animal.

    • Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the different treatment groups.

Mandatory Visualizations

G cluster_0 5-HT2A Receptor-Mediated Head-Twitch Response DOI DOI (5-HT2A Agonist) Receptor_2A 5-HT2A Receptor DOI->Receptor_2A Activates HTR Head-Twitch Response Signaling_2A Intracellular Signaling Receptor_2A->Signaling_2A Initiates Signaling_2A->HTR Induces

Caption: 5-HT2A receptor activation pathway leading to the head-twitch response.

G cluster_1 Modulation of HTR by this compound This compound This compound Receptor_1A 5-HT1A Receptor This compound->Receptor_1A Blocks Inhibitory_Signal Inhibitory Signal Receptor_1A->Inhibitory_Signal Mediates HTR_Pathway 5-HT2A-Mediated HTR Pathway Inhibitory_Signal->HTR_Pathway Attenuates

Caption: Proposed mechanism of this compound's modulation of the HTR.

G cluster_workflow Experimental Workflow start Start acclimatize Acclimatize Animals start->acclimatize administer_this compound Administer this compound/Vehicle acclimatize->administer_this compound wait Wait 15 min administer_this compound->wait administer_doi Administer DOI/Vehicle wait->administer_doi observe Observe & Record HTR (30 min) administer_doi->observe analyze Data Analysis observe->analyze end End analyze->end

Caption: Workflow for investigating this compound's effect on HTR.

References

Addressing poor brain penetration of Robalzotan in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Robalzotan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on its potential for poor brain penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as NAD-299 or AZD-7371) is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor.[1][2][3][4] Its primary mechanism of action is to block the 5-HT1A receptor, thereby preventing serotonin from binding and exerting its usual inhibitory effects.[5] This modulation of the serotonergic system has been investigated for its potential therapeutic benefits in conditions such as depression and anxiety.[4][6]

Q2: My in vivo experiments with this compound are showing weaker than expected CNS effects. Could this be related to poor brain penetration?

This is a strong possibility. For a centrally acting drug to be effective, it must cross the blood-brain barrier (BBB) in sufficient concentrations to engage its target. If this compound has low BBB permeability, the concentration reaching the 5-HT1A receptors in the brain may be insufficient to elicit the expected pharmacological response.

Q3: What are the common reasons a small molecule like this compound might have poor brain penetration?

Several factors can limit a drug's ability to cross the BBB:

  • Low Lipophilicity: The BBB is a lipid-rich barrier, and compounds that are too polar (hydrophilic) may not be able to passively diffuse across it.[7]

  • High Molecular Weight: Generally, molecules with a molecular weight greater than 400-500 Da have more difficulty crossing the BBB.[8]

  • High Polar Surface Area (PSA): A large PSA is often associated with poor BBB penetration.

  • Efflux Transporter Activity: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain and back into the bloodstream.[2][9][10] If this compound is a substrate for these transporters, its brain concentrations will be significantly reduced.[2][9][10]

  • Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit the amount of free drug available for brain entry.

Q4: What are the key physicochemical properties of this compound relevant to BBB penetration?

PropertyValueSignificance for BBB Penetration
Molar Mass 318.39 g/mol [4]Within the generally accepted range for good BBB penetration (<400-500 g/mol ).
Computed XLogP3 2.8[11]Indicates moderate lipophilicity, which is often favorable for BBB penetration.
IUPAC Name (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide[4]Provides the chemical structure for further computational modeling.

A Central Nervous System Multiparameter Optimization (CNS MPO) score is a tool used to predict the likelihood of a compound having favorable CNS drug-like properties.[12][13][14] The score is calculated based on six key physicochemical properties. While a calculated CNS MPO score for this compound is not publicly available, researchers can use the known properties to estimate its potential for CNS penetration.

Troubleshooting Guides

Issue: Inconsistent or Low Efficacy of this compound in CNS-Related Assays

This guide provides a systematic approach to investigate and potentially resolve issues of low this compound efficacy that may be linked to poor brain penetration.

It is crucial to experimentally determine if this compound is reaching its target in the brain. Several in vitro and in vivo methods can be employed.

In Vitro Models:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[15][16]

  • Cell-Based Assays (MDCK-MDR1): This assay uses a monolayer of Madin-Darby canine kidney cells transfected with the human MDR1 gene, which expresses the P-gp efflux transporter.[1][9] It can determine if a compound is a substrate for P-gp.[1][9]

In Vivo Models:

  • In Situ Brain Perfusion: This technique allows for the direct measurement of drug transport across the BBB in an anesthetized animal, providing a robust measure of permeability.[2][10]

  • Microdialysis: This method measures the unbound drug concentration in the brain extracellular fluid over time, providing a direct measure of target site concentration.

Comparison of BBB Permeability Assessment Methods:

MethodTypeThroughputKey OutputAdvantagesDisadvantages
PAMPA-BBB In VitroHighEffective Permeability (Pe)Fast, cost-effective, good for early screening.[16]Only measures passive diffusion; no active transport.
MDCK-MDR1 Assay In VitroMediumApparent Permeability (Papp), Efflux Ratio (ER)Can identify substrates of P-gp efflux.[1][3]Does not fully replicate the complexity of the in vivo BBB.
In Situ Brain Perfusion In VivoLowBrain Uptake Clearance (K in)Provides a direct measure of BBB transport in a physiological context.[2][10]Technically demanding, requires anesthesia.
Microdialysis In VivoLowUnbound Brain Concentration (C u,brain)"Gold standard" for measuring target site concentration over time.Invasive, technically complex, potential for tissue damage.

If poor BBB penetration is confirmed, several strategies can be employed to improve it.

Chemical Modification:

  • Increase Lipophilicity: Modifying the structure of this compound to increase its lipophilicity (LogP) can enhance passive diffusion across the BBB. However, this must be balanced to avoid excessive non-specific binding or reduced solubility.

  • Reduce Efflux: Structural modifications can be made to reduce the affinity of this compound for efflux transporters like P-gp. This can involve reducing the number of hydrogen bond donors or altering the molecule's shape.[2]

Formulation Strategies:

  • Co-administration with P-gp Inhibitors: Using known P-gp inhibitors (e.g., verapamil, cyclosporin A) can block the efflux of this compound, thereby increasing its brain concentration.[17]

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB. These nanoparticles can also be surface-modified with ligands that target specific receptors on the BBB for enhanced uptake.

Detailed Experimental Protocols

Protocol 1: MDCK-MDR1 Permeability Assay

This protocol is a general guideline for assessing whether this compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES

  • This compound stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at an appropriate density and culture for 4-7 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-to-B): Add this compound (at a final concentration, e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber should contain fresh HBSS.

    • Basolateral to Apical (B-to-A): Add this compound to the basolateral chamber, and the apical chamber should contain fresh HBSS.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 is generally considered indicative of active efflux.

Protocol 2: In Situ Brain Perfusion in Rats

This protocol provides a general framework for measuring the brain uptake of this compound.

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)

  • This compound solution in perfusion buffer

  • [¹⁴C]-Sucrose or other non-permeable marker

  • Brain homogenization equipment

  • Scintillation counter and LC-MS/MS

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the internal carotid artery.

  • Perfusion: Begin perfusion with the buffer to wash out the blood. The perfusion rate should be carefully controlled.

  • Drug Infusion: Switch to the perfusion buffer containing a known concentration of this compound and the non-permeable marker for a short duration (e.g., 1-5 minutes).

  • Termination and Brain Collection: Stop the perfusion and decapitate the animal. Immediately dissect the brain and collect the relevant brain regions.

  • Sample Processing: Weigh the brain samples and homogenize them.

  • Analysis:

    • Determine the concentration of this compound in the brain homogenate and the perfusate using LC-MS/MS.

    • Measure the radioactivity of the non-permeable marker to calculate the vascular space in the brain samples.

  • Data Calculation:

    • Calculate the brain uptake clearance (K_in) using the following equation: K_in = (C_brain * V_brain) / (C_perfusate * T) Where C_brain is the concentration in the brain (corrected for vascular space), V_brain is the volume of the brain, C_perfusate is the concentration in the perfusate, and T is the perfusion time.

Visualizations

Signaling Pathway of the 5-HT1A Receptor

G cluster_0 Presynaptic Neuron (Raphe Nucleus) cluster_1 Postsynaptic Neuron Serotonin_release Serotonin Release HT1A_auto 5-HT1A Autoreceptor Serotonin_release->HT1A_auto Binds to Serotonin_synapse Serotonin HT1A_auto->Serotonin_release Inhibits (-) HT1A_post Postsynaptic 5-HT1A Receptor Gi Gi Protein HT1A_post->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Opens Neuronal_inhibition Neuronal Inhibition K_efflux->Neuronal_inhibition Robalzotan_pre This compound Robalzotan_pre->HT1A_auto Antagonizes Robalzotan_post This compound Robalzotan_post->HT1A_post Antagonizes Serotonin_synapse->HT1A_post Binds to

Caption: 5-HT1A Receptor Signaling and this compound's Antagonistic Action.

Experimental Workflow for Assessing this compound's Brain Penetration

G cluster_0 Initial Observation cluster_1 In Vitro Assessment cluster_2 In Vivo Confirmation cluster_3 Troubleshooting Strategies cluster_4 Outcome Start Low in vivo CNS efficacy of this compound PAMPA PAMPA-BBB Assay Start->PAMPA Hypothesis: Poor BBB Penetration MDCK MDCK-MDR1 Assay Start->MDCK Perfusion In Situ Brain Perfusion PAMPA->Perfusion Passive Permeability Data MDCK->Perfusion P-gp Substrate Data Modification Chemical Modification Perfusion->Modification Confirmed Poor Penetration Formulation Formulation Strategies Perfusion->Formulation Microdialysis Microdialysis Microdialysis->Modification Microdialysis->Formulation End Optimized Brain Penetration Modification->End Improved Compound Formulation->End Enhanced Delivery

Caption: Workflow for Investigating and Addressing Poor Brain Penetration.

References

Navigating Preclinical Research: A Technical Support Center for Robalzotan (AZD-7371) and Related 5-HT1A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing potential adverse effects and addressing experimental challenges related to the use of Robalzotan (AZD-7371), a selective 5-HT1A receptor antagonist. Due to the discontinuation of this compound's clinical development, publicly available data on its specific adverse effects in humans is limited. Therefore, this guide draws upon the established safety profile of the broader class of 5-HT1A receptor antagonists to provide relevant troubleshooting advice for preclinical and research applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 1A (5-HT1A).[1] It competitively binds to these receptors, blocking the effects of endogenous serotonin. In preclinical studies, it was shown to reverse the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) on serotonin neuron firing.

Q2: Why was the clinical development of this compound discontinued?

While the precise reasons for the discontinuation of this compound's development for depression and irritable bowel syndrome (IBS) by AstraZeneca have not been publicly detailed, it is not uncommon for investigational drugs to be halted due to a variety of factors, including insufficient efficacy, unfavorable risk-benefit profile, or strategic business decisions.[1] One preclinical study in rats noted a lack of visible gross side effects at the doses tested.

Q3: What are the expected or observed adverse effects associated with 5-HT1A receptor antagonists as a class?

Based on the pharmacological class, researchers should be aware of potential adverse effects observed with other 5-HT1A receptor antagonists. These can be broadly categorized and are summarized in the table below.

Troubleshooting Guides for In-Vivo Experiments

Issue 1: Unexpected Behavioral Changes in Animal Models

Potential Cause: Central nervous system (CNS) effects are a hallmark of 5-HT1A receptor modulation.

Troubleshooting Steps:

  • Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimal effective dose and a potential therapeutic window with fewer behavioral side effects.

  • Behavioral Monitoring: Implement a comprehensive behavioral observation battery to systematically assess for signs of dizziness (ataxia, circling), anxiety, or sedation.

  • Control Groups: Ensure the inclusion of appropriate vehicle and positive control groups to differentiate compound-specific effects from experimental artifacts.

Issue 2: Gastrointestinal Disturbances in Experimental Animals

Potential Cause: 5-HT1A receptors are present in the gastrointestinal tract and modulate motility and secretion.

Troubleshooting Steps:

  • Stool Consistency Monitoring: Regularly observe and score stool consistency to detect signs of diarrhea or constipation.

  • Food and Water Intake: Monitor daily food and water consumption as a general indicator of gastrointestinal distress.

  • Route of Administration: If gastrointestinal effects are pronounced with oral administration, consider alternative routes (e.g., subcutaneous, intraperitoneal) to bypass first-pass metabolism and potential gut wall interactions.

Data Presentation: Potential Class-Related Adverse Effects of 5-HT1A Receptor Antagonists

Adverse Effect CategoryPotential Manifestation in Preclinical ModelsMitigation Strategies in Research Setting
Central Nervous System Ataxia, sedation, hyperactivity, anxiety-like behaviorsDose titration, careful behavioral observation, use of validated behavioral assays
Gastrointestinal Changes in stool consistency (diarrhea or constipation), reduced food intakeMonitor GI parameters, consider alternative administration routes
Cardiovascular Changes in heart rate or blood pressureTelemetry monitoring in relevant animal models
Sexual Dysfunction Alterations in mating behavior (in relevant models)Specific behavioral paradigms for sexual function assessment

Experimental Protocols

Protocol 1: Assessment of Behavioral Effects in a Rodent Model

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to any procedures.

  • Baseline Observation: Record baseline locomotor activity and any abnormal behaviors for 30 minutes.

  • Compound Administration: Administer this compound or vehicle control via the intended route.

  • Post-Dosing Observation: Continuously record behavior for the first 60 minutes post-dosing and then at regular intervals (e.g., 2, 4, and 24 hours).

  • Specific Behavioral Tests: Conduct validated tests for anxiety (e.g., elevated plus maze, open field test) and motor coordination (e.g., rotarod) at a predetermined time point post-dosing.

  • Data Analysis: Analyze data for statistically significant differences between treatment and control groups.

Mandatory Visualizations

cluster_0 This compound's Mechanism of Action This compound This compound 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Antagonizes Blocked_Signal Signal Blocked 5-HT1A_Receptor->Blocked_Signal Leads to Serotonin Serotonin Serotonin->5-HT1A_Receptor Binds to

Caption: this compound's antagonistic action on the 5-HT1A receptor.

cluster_1 Troubleshooting Workflow for Unexpected CNS Effects Observation Unexpected CNS Effect Observed (e.g., Ataxia, Sedation) Dose Is this the lowest effective dose? Observation->Dose Reduce_Dose Reduce Dose and Re-evaluate Dose->Reduce_Dose No Behavioral_Assay Conduct Specific Behavioral Assays (e.g., Rotarod, Open Field) Dose->Behavioral_Assay Yes Confirm_Effect Confirm On-Target vs. Off-Target Effect Behavioral_Assay->Confirm_Effect

Caption: Workflow for addressing unexpected CNS effects.

References

Technical Support Center: Accounting for Robalzotan's Short Elimination Half-Life in Study Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting preclinical studies with Robalzotan, a selective 5-HT1A receptor antagonist with a notably short elimination half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported elimination half-life of this compound and why is it a critical factor in study design?

A1: The elimination half-life of this compound (also known as NAD-299) in rats is approximately 30 minutes. This rapid clearance is a critical consideration because it dictates the dosing regimen, blood sampling schedule, and the window of time for observing pharmacological effects. Standard study designs used for compounds with longer half-lives may not be suitable for accurately characterizing the pharmacokinetics and pharmacodynamics of this compound.

Q2: How does this compound's short half-life impact the choice of dosing regimen?

A2: A short half-life means the drug is cleared from the body quickly. For studies requiring sustained target engagement, a continuous intravenous infusion is often the most appropriate method to maintain steady-state plasma concentrations. If single bolus injections are used, the rapid elimination must be accounted for in the timing of pharmacodynamic assessments, as the drug's effect will be transient.

Q3: What are the key challenges in obtaining accurate pharmacokinetic data for a drug with a short half-life like this compound?

A3: The primary challenge is capturing the rapid changes in plasma concentration. This requires frequent blood sampling, especially in the initial minutes after administration, to accurately define the distribution and elimination phases. Logistical challenges include the potential for significant blood volume loss in small animals and the need for rapid sample processing to prevent degradation of the analyte.

Q4: Can I use sparse sampling techniques for my pharmacokinetic study of this compound?

A4: Yes, sparse sampling, where each animal contributes a limited number of blood samples at different time points, can be a viable strategy, especially in small rodents like mice where repeated sampling from a single animal is challenging. This approach requires a larger number of animals but minimizes the stress and physiological impact on each individual animal. However, the sampling schedule must be carefully designed to capture the full pharmacokinetic profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in pharmacokinetic data between animals. Inconsistent intravenous injection technique leading to partial subcutaneous administration. Stress-induced physiological changes affecting drug metabolism and clearance.Ensure proper training on intravenous administration techniques. Use of a consistent and minimally stressful restraint method is crucial. Acclimatize animals to handling and restraint procedures before the study.
Inability to accurately determine the peak plasma concentration (Cmax). Blood sampling schedule is not frequent enough immediately after bolus administration.For intravenous bolus studies, collect the first blood sample as early as possible (e.g., 1-2 minutes post-dose) and continue with frequent sampling (e.g., 5, 10, 15, 30 minutes) to adequately characterize the initial rapid decline in concentration.
Pharmacodynamic effect is not observed or is highly variable. The timing of the pharmacodynamic assessment does not align with the period of adequate target engagement due to the short half-life.If using bolus dosing, conduct pharmacodynamic assessments at or near the expected Tmax. For sustained effects, utilize a continuous intravenous infusion to maintain steady-state concentrations throughout the assessment period.
Analyte degradation in collected blood samples. Improper sample handling and storage, especially for a potentially labile compound.Process blood samples immediately after collection. This includes prompt centrifugation to separate plasma and storage at appropriate low temperatures (e.g., -80°C) until analysis. Use of appropriate anticoagulants and stabilizers should be validated.

Data Presentation

Due to the limited publicly available pharmacokinetic data for this compound, the following table presents representative pharmacokinetic parameters for a selective 5-HT1A antagonist with a similarly short half-life in rats following intravenous administration. This data should be used as a guide for what to expect and for planning analytical ranges.

Table 1: Representative Pharmacokinetic Parameters of a Short-Acting 5-HT1A Antagonist in Rats (Intravenous Bolus)

ParameterUnitValue
Dosemg/kg1
Cmaxng/mL~800-1200
Tmaxmin~1-5
AUC(0-inf)ng*h/mL~150-250
Half-life (t½)min~25-40
Clearance (CL)mL/min/kg~60-80
Volume of Distribution (Vd)L/kg~2.5-3.5

Note: These are representative values and will vary depending on the specific compound, dose, and experimental conditions.

Experimental Protocols

Protocol 1: Intravenous Bolus Pharmacokinetic Study in Rats

Objective: To determine the single-dose pharmacokinetic profile of this compound following intravenous bolus administration in rats.

Materials:

  • This compound (formulated in a suitable vehicle, e.g., saline, with solubility enhancers if necessary)

  • Male Sprague-Dawley rats (or other appropriate strain), weight-matched

  • Restrainers appropriate for tail vein injections

  • Sterile syringes and 27-30 gauge needles

  • Anticoagulant (e.g., K2EDTA) coated microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Dry ice and -80°C freezer

Procedure:

  • Animal Preparation: Acclimatize rats to handling and restraint for at least 3 days prior to the study. Fast animals overnight (with access to water) before dosing.

  • Dose Administration:

    • Record the body weight of each rat.

    • Prepare the dosing solution of this compound at the target concentration.

    • Place the rat in a restrainer, allowing access to the lateral tail vein.

    • Warm the tail using a heat lamp or warm water to dilate the vein.

    • Administer a single intravenous bolus of this compound solution via the lateral tail vein. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (~100-150 µL per sample) from the contralateral tail vein or another appropriate site (e.g., saphenous vein) at the following time points post-dose: 2, 5, 10, 15, 30, 60, 90, and 120 minutes.

    • Collect blood into pre-chilled microcentrifuge tubes containing anticoagulant.

  • Sample Processing:

    • Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.

    • Keep samples on ice.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled tubes.

    • Snap-freeze the plasma samples on dry ice and store them at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma samples for this compound concentration using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.

Protocol 2: Continuous Intravenous Infusion Study in Rats

Objective: To maintain a steady-state plasma concentration of this compound for pharmacodynamic studies.

Materials:

  • In addition to materials from Protocol 1:

  • Surgically implantable catheters (e.g., jugular vein)

  • Infusion pumps

  • Swivels and tethers to allow for free movement of the animal

Procedure:

  • Surgical Preparation:

    • At least 3-4 days prior to the study, surgically implant a catheter into the jugular vein of the rats under anesthesia.

    • Allow the animals to recover fully from surgery.

  • Study Initiation:

    • Connect the exteriorized catheter to an infusion pump via a swivel system, allowing the rat to move freely in its cage.

    • Optionally, a loading dose (bolus injection) can be administered at the start of the infusion to more rapidly achieve steady-state concentrations. The loading dose can be calculated based on the desired steady-state concentration and the volume of distribution.

    • Begin the continuous intravenous infusion of this compound at a constant rate. The infusion rate is determined based on the drug's clearance and the desired target steady-state concentration (Css = Infusion Rate / Clearance).

  • Pharmacodynamic Assessment:

    • Once steady-state is predicted to be reached (typically after 4-5 half-lives), perform the desired pharmacodynamic assessments.

  • Blood Sampling for Confirmation of Steady-State:

    • Collect blood samples at several time points during the infusion (e.g., mid-way, and towards the end of the infusion period) to confirm that steady-state concentrations have been achieved and are maintained.

    • Process and analyze the samples as described in Protocol 1.

Mandatory Visualizations

G cluster_cell Postsynaptic Neuron This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Antagonist Gi_Go Gαi/o Protein HT1A_Receptor->Gi_Go Activates ERK_Pathway ERK Signaling Pathway HT1A_Receptor->ERK_Pathway Modulates Adenylate_Cyclase Adenylate Cyclase Gi_Go->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: 5-HT1A Receptor Antagonist Signaling Pathway.

G start Study Initiation animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dosing Dose Administration (IV Bolus or Infusion) animal_prep->dosing sampling Blood Sampling (Frequent, Timed) dosing->sampling processing Sample Processing (Centrifugation, Plasma Separation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis end Study Conclusion pk_analysis->end

Caption: Preclinical Pharmacokinetic Study Workflow.

Technical Support Center: Robalzotan Preclinical Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Robalzotan in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are planning a co-administration study of this compound with a Selective Serotonin Reuptake Inhibitor (SSRI). What is the known pharmacodynamic interaction between these two drug classes in preclinical models?

A: Preclinical studies in rats have shown a significant pharmacodynamic interaction between this compound and SSRIs such as citalopram and paroxetine.[1] this compound, a 5-HT(1A) receptor antagonist, has been found to completely reverse the acute inhibitory effect of these SSRIs on the firing of serotonin (5-HT) neurons in the dorsal raphe nucleus.[1]

  • Mechanism: SSRIs typically increase serotonin levels in the synapse, which can lead to feedback inhibition of serotonergic neuron firing via activation of somatodendritic 5-HT(1A) autoreceptors. By blocking these receptors, this compound removes this inhibitory brake, leading to an augmented increase in serotonergic neurotransmission.[1]

  • Experimental Evidence: Intravenous administration of this compound at doses of 12.5, 25, 50, and 100 µg/kg was shown to reverse the firing inhibition caused by citalopram (300 µg/kg i.v.) or paroxetine (100 µg/kg i.v.) in anesthetized rats.[1] Interestingly, this compound administered alone at doses of 5 and 50 µg/kg i.v. increased the firing rate of most 5-HT cells studied.[1]

Q2: What is the known pharmacokinetic profile of this compound in preclinical models?

Q3: Is there any information on the metabolism of this compound, specifically which Cytochrome P450 (CYP) enzymes are involved?

A: Currently, there is no publicly available preclinical data identifying the specific CYP enzymes responsible for the metabolism of this compound. In vitro studies using rat liver microsomes or recombinant human CYP enzymes would be necessary to determine its metabolic pathways and potential for CYP-mediated drug interactions.

Q4: Has this compound been identified as a substrate or inhibitor of P-glycoprotein (P-gp)?

A: There is no available preclinical data from in vitro or in vivo studies to indicate whether this compound is a substrate, inhibitor, or inducer of the P-glycoprotein (P-gp) transporter. P-gp interaction studies are crucial for predicting potential drug-drug interactions, particularly at the blood-brain barrier.

Troubleshooting Guide

Problem: We are co-administering this compound with an SSRI and observing an unexpectedly potentiation of serotonin-related behaviors in our animal models.

Possible Cause: This is likely due to the known pharmacodynamic interaction between this compound and SSRIs. This compound blocks the 5-HT(1A) autoreceptor-mediated negative feedback on serotonin release, which is typically activated by the increased synaptic serotonin levels induced by SSRIs. This can lead to a synergistic effect on serotonergic neurotransmission.

Suggested Actions:

  • Review Dosing: Consider reducing the dose of either this compound or the SSRI in your experimental design to mitigate excessive serotonergic stimulation.

  • Monitor for Serotonin Syndrome: Be vigilant for behavioral and physiological signs of serotonin syndrome in your animal models, which can include tremors, hyperthermia, and agitation.

  • Control Experiments: Ensure you have appropriate control groups, including each drug administered alone, to accurately attribute the observed effects to the combination.

Data Presentation

Table 1: Pharmacodynamic Interaction of this compound with SSRIs in Rats

Drug CombinationAnimal ModelKey FindingReference
This compound + CitalopramRatThis compound completely reverses citalopram-induced inhibition of serotonergic cell firing.[1]
This compound + ParoxetineRatThis compound completely reverses paroxetine-induced inhibition of serotonergic cell firing.[1]

Experimental Protocols

Electrophysiological Recording of Dorsal Raphe 5-HT Neurons in Rats

This protocol is based on the methodology described in the study by Hjorth et al. (1999).[1]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with chloral hydrate. The femoral vein is cannulated for intravenous drug administration.

  • Electrode Placement: A recording electrode is stereotaxically lowered into the dorsal raphe nucleus to record the extracellular activity of single 5-HT neurons.

  • Neuron Identification: 5-HT neurons are identified based on their characteristic slow (0.5–2.5 Hz) and regular firing pattern.

  • Drug Administration:

    • A stable baseline firing rate of a single 5-HT neuron is recorded.

    • An SSRI (e.g., citalopram at 300 µg/kg i.v.) is administered to induce inhibition of the firing rate.

    • Once a stable, inhibited firing rate is established, this compound is administered in escalating doses (e.g., 12.5, 25, 50, 100 µg/kg, i.v.) to observe the reversal of the SSRI-induced inhibition.

  • Data Analysis: The firing rate of the neuron is recorded and analyzed to quantify the effects of the drugs and their combination.

Visualizations

SSRI_Robalzotan_Interaction cluster_presynaptic Presynaptic 5-HT Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_synthesis->5HT_vesicle 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT SERT Transporter 5HT1A_auto 5-HT1A Autoreceptor 5HT1A_auto->5HT_vesicle Inhibition 5HT_synapse->SERT Reuptake 5HT_synapse->5HT1A_auto Feedback 5HT_receptor Postsynaptic 5-HT Receptor 5HT_synapse->5HT_receptor Signal SSRI SSRI SSRI->SERT Blocks This compound This compound This compound->5HT1A_auto Blocks

Caption: Interaction of SSRIs and this compound at the serotonergic synapse.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure A Anesthetize Rat B Implant Recording Electrode in Dorsal Raphe A->B C Isolate Single 5-HT Neuron B->C D Record Baseline Firing Rate C->D E Administer SSRI (e.g., Citalopram) D->E F Record Inhibited Firing Rate E->F G Administer this compound F->G H Record Firing Rate (Reversal) G->H

Caption: Workflow for electrophysiological recording of drug effects.

References

Robalzotan Solution Stability: A Technical Guide for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of Robalzotan in solution for long-term experiments. Ensuring the integrity of your experimental compounds is critical for reproducible and reliable results. This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered when working with this compound solutions over extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: While specific solubility data for this compound in a wide range of laboratory solvents is not extensively published, a good starting point for many organic molecules is dimethyl sulfoxide (DMSO) for creating a stock solution. For final dilutions into aqueous experimental media, it is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on biological systems. Predicted water solubility for this compound is low (0.122 mg/mL), so direct dissolution in aqueous buffers may not be feasible for high concentrations.[1]

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: Like many pharmaceutical compounds, this compound's stability in solution can be affected by several factors, including:

  • Temperature: Higher temperatures generally accelerate chemical degradation.[2]

  • pH: The stability of compounds with ionizable groups can be pH-dependent.

  • Light: Exposure to UV or even ambient light can cause photodegradation.[2]

  • Oxygen: Oxidative degradation can occur, especially in the presence of reactive oxygen species.[2]

Q3: How should I store my this compound stock and working solutions for long-term use?

A3: For long-term storage, it is recommended to store stock solutions in a tightly sealed container at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which can degrade the compound. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage of working solutions is necessary, they should be kept at 2-8°C and protected from light.

Q4: I observed precipitation in my experimental media after adding the this compound working solution. What should I do?

A4: Precipitation can occur if the solubility of this compound in the final aqueous medium is exceeded. To troubleshoot this:

  • Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound.

  • Check the solvent concentration: Ensure the concentration of the organic solvent (e.g., DMSO) from your stock solution is not causing the compound to crash out of the aqueous solution.

  • Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate.

  • Use of a different solvent system: If possible, consider using a different, less volatile solvent for your stock solution, though compatibility with your experimental system must be verified.

Q5: How can I verify the concentration and integrity of my this compound solution over time?

A5: The most reliable method for verifying the concentration and detecting degradation products is High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7] A stability-indicating HPLC method can separate the intact this compound from any potential degradants.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound solutions in long-term experiments.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution, leading to a lower effective concentration.1. Prepare fresh working solutions for each experiment. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect all solutions from light and store at appropriate temperatures. 4. Periodically check the concentration and purity of your stock solution using HPLC.
Cloudiness or precipitation in the solution Poor solubility of this compound in the chosen solvent or buffer. Exceeding the solubility limit.1. Ensure the stock solution is fully dissolved before making dilutions. 2. Decrease the final concentration of this compound in your experiment. 3. Increase the proportion of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity.
Change in color of the solution Potential degradation of the compound or a reaction with a component of the medium.1. Discard the solution. 2. Prepare a fresh solution and protect it from light. 3. If the problem persists, investigate potential incompatibilities with your buffer or media components.

Experimental Protocols

General Protocol for Preparing this compound Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve the desired concentration.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protecting tubes and store at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your experimental buffer or medium. It is recommended to perform serial dilutions to ensure accuracy.

    • Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.1%).

    • Use the working solution immediately after preparation.

Protocol for Assessing Long-Term Stability using HPLC

This is a generalized protocol. The specific parameters (e.g., mobile phase composition, column type) will need to be optimized for this compound.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the desired solvent/buffer system.

    • Divide the solution into multiple aliquots in appropriate vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time Points:

    • Analyze one aliquot immediately (Time 0).

    • Analyze subsequent aliquots at predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, etc.).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Quantification: Create a standard curve with known concentrations of this compound. The peak area of this compound in the experimental samples can be compared to the standard curve to determine its concentration. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions in Experimental Buffer prep_stock->prep_working storage_conditions Store aliquots under different conditions (-20°C, 4°C, RT, Light) prep_working->storage_conditions time_points Analyze at defined time points (T=0, T=1, T=2...) storage_conditions->time_points hplc_analysis HPLC Analysis (Quantify this compound & detect degradants) time_points->hplc_analysis data_analysis Data Analysis (Degradation kinetics) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

signaling_pathway This compound's Antagonistic Action on the 5-HT1A Receptor Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ht1a_receptor 5-HT1A Receptor g_protein Gi/o Protein ht1a_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp serotonin Serotonin (5-HT) serotonin->ht1a_receptor Binds & Activates This compound This compound This compound->ht1a_receptor Blocks

Caption: this compound blocks serotonin's effect on the 5-HT1A receptor.

References

Technical Support Center: Development of Radioligands for Robalzotan PET Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of PET radioligands for Robalzotan and its analogs targeting the 5-HT1A receptor.

Frequently Asked Questions (FAQs)

Q1: Why is developing a specific PET radioligand for this compound challenging?

A1: While this compound has high affinity and selectivity for the 5-HT1A receptor, developing a dedicated radioligand based on its structure presents several challenges common to CNS PET tracer development. These include:

  • Blood-Brain Barrier (BBB) Penetration: The radioligand must effectively cross the BBB to reach its target in the brain.[1][2]

  • Metabolism: The radioligand should not have brain-penetrant radiometabolites that could interfere with the PET signal.[2]

  • Non-Specific Binding: The tracer should exhibit low non-specific binding to other tissues and receptors to ensure a high signal-to-noise ratio.[2]

  • Radiolabeling Chemistry: The chemical structure of this compound, a benzopyran derivative, may pose challenges for the rapid and efficient incorporation of positron-emitting isotopes like Carbon-11 or Fluorine-18.[3][4]

Q2: What are the key considerations when choosing between 11C and 18F for labeling a this compound analog?

A2: The choice between 11C and 18F depends on the specific research question and logistical considerations:

  • 11C (t1/2 = 20.4 min): Allows for multiple PET scans in the same subject on the same day, which is advantageous for receptor occupancy studies.[2][5] However, the short half-life requires an on-site cyclotron and rapid radiosynthesis.[6]

  • 18F (t1/2 = 109.8 min): The longer half-life allows for more complex radiosynthesis, centralized production and distribution, and longer imaging times, which can be beneficial for studying receptor kinetics.[6]

Q3: How can I assess the potential of a novel this compound-based radioligand to cross the blood-brain barrier?

A3: Several in vitro and in silico methods can predict BBB penetration:

  • LogP/LogD Measurement: A LogP value between 1 and 3 is generally considered optimal for passive diffusion across the BBB.[7]

  • In Silico Modeling: Computational models can predict BBB permeability based on the molecule's physicochemical properties.

  • Cell-Based Assays: In vitro models using endothelial cell lines can provide an experimental measure of BBB transport.[1]

Q4: What are the common pitfalls in analyzing PET data from 5-HT1A receptor studies?

A4: Common pitfalls include:

  • Patient Motion: Can lead to blurred images and inaccurate quantification.[8]

  • Partial Volume Effects: Can cause underestimation of radioactivity in small brain structures.[8]

  • Inaccurate Metabolite Correction: Failure to properly account for radiometabolites in the plasma can lead to errors in kinetic modeling.

  • Selection of Reference Region: An inappropriate reference region (a brain area devoid of the target receptor) can lead to inaccurate calculation of binding potential.

Troubleshooting Guides

Radiosynthesis and Quality Control
Problem Possible Causes Troubleshooting Steps
Low Radiochemical Yield - Inefficient precursor concentration. - Suboptimal reaction temperature or time. - Degradation of the precursor or radiolabeled product. - Issues with the automated synthesis module.- Optimize precursor amount. - Systematically vary reaction temperature and time. - Ensure anhydrous and oxygen-free conditions. - Check for leaks and proper functioning of the synthesis unit.[9]
Low Specific Activity - Contamination with carrier (non-radioactive) compound. - Inefficient purification. - Low specific activity of the initial radioisotope.- Use high-purity precursors and reagents. - Optimize HPLC purification to separate the radiolabeled compound from the precursor and byproducts.[9] - Ensure high specific activity of the starting [11C]CH3I or [18F]F-.
Failed Quality Control (e.g., Radiochemical Purity) - Incomplete reaction. - Formation of radiolabeled impurities. - Degradation of the product after synthesis.- Adjust reaction conditions to drive the reaction to completion. - Optimize HPLC purification method. - Investigate the stability of the final product in the formulation solution.[10]
In Vitro and In Vivo Experiments
Problem Possible Causes Troubleshooting Steps
High Non-Specific Binding in Autoradiography - Inappropriate buffer composition or pH. - Insufficient washing steps. - High concentration of the radioligand.- Optimize buffer conditions (e.g., ionic strength, pH). - Increase the number and duration of washing steps. - Perform saturation binding experiments to determine the optimal radioligand concentration.[11]
Poor Brain Uptake in PET Imaging - Low BBB penetration of the radioligand. - High affinity for plasma proteins. - Rapid peripheral metabolism. - Efflux by transporters at the BBB (e.g., P-glycoprotein).[1]- Re-evaluate the physicochemical properties of the ligand (e.g., lipophilicity). - Measure plasma protein binding. - Analyze plasma metabolites to assess the rate of metabolism. - Conduct in vitro transporter assays or in vivo studies with P-gp inhibitors.[1]
No Displacement with Blocking Agent - Insufficient dose of the blocking agent. - The radioligand has very high affinity and slow dissociation kinetics. - The observed signal is predominantly non-specific binding.- Increase the dose of the blocking agent. - Allow for a longer pre-treatment time with the blocking agent. - Re-evaluate the in vitro binding profile to confirm specific binding.
High Variability in PET Data Between Subjects - Physiological differences between subjects. - Inconsistent injection protocol. - Differences in subject state (e.g., anxiety, caffeine intake).- Standardize subject preparation and scanning protocols. - Increase the number of subjects to improve statistical power. - Monitor and record subject's physiological state.

Quantitative Data Summary

The following tables summarize key quantitative data for established 5-HT1A PET radioligands. Data for a hypothetical this compound-based radioligand would need to be determined experimentally.

Table 1: In Vitro Binding Affinities (Ki) of 5-HT1A Receptor Radioligands

RadioligandTargetKi (nM)Reference Compound
[3H]WAY-1006355-HT1A0.88-OH-DPAT
[3H]8-OH-DPAT5-HT1A1.2WAY-100635
DF-1005-HT1A22[3H]WAY100635
DF-3005-HT1A7.7[3H]WAY100635
DF-4005-HT1A5.8[3H]WAY100635
(Data sourced from multiple studies for illustrative purposes)[12][13]

Table 2: In Vivo Binding Potential (BPND) of [11C]WAY-100635 in Human Brain Regions

Brain RegionMean BPNDStandard Deviation
Hippocampus4.50.8
Insular Cortex3.90.7
Raphe Nuclei3.51.1
Cingulate Cortex3.20.6
Amygdala2.80.6
CerebellumReference Region-
(Illustrative data based on published studies)[14]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Autoradiography of 5-HT1A Receptors
  • Tissue Preparation:

    • Sacrifice animal and rapidly excise the brain.

    • Freeze the brain in isopentane cooled with dry ice.

    • Section the brain into 20 µm thick coronal sections using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.[15]

  • Incubation:

    • Pre-incubate the slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

    • Incubate the sections with the radioligand (e.g., [3H]8-OH-DPAT) in a buffer containing appropriate blockers for other serotonin receptor subtypes.

    • For non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

    • Incubation time is typically 60-120 minutes at room temperature.[15]

  • Washing:

    • Wash the slides in ice-cold buffer to remove unbound radioligand. Typically, 2-3 washes of 2-5 minutes each are performed.[15]

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.[15]

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Appose the slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

    • Exposure time will vary depending on the radioisotope and the density of the receptors (typically several days for 3H).

  • Data Analysis:

    • Scan the imaging plate or film to generate a digital autoradiogram.

    • Quantify the signal intensity in different brain regions using image analysis software, referencing the radioactive standards to convert signal intensity to fmol/mg tissue.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Protocol 2: General Workflow for a Human PET Receptor Occupancy Study
  • Subject Recruitment and Screening:

    • Recruit healthy volunteers or patients according to the study protocol.

    • Perform medical and psychological screening to ensure eligibility.

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer the radioligand as an intravenous bolus or bolus plus infusion.

    • Acquire dynamic PET data for 90-120 minutes.

    • Collect arterial blood samples throughout the scan to measure the plasma input function and radiometabolite levels.[5][16]

  • Drug Administration:

    • Administer the unlabeled drug (e.g., this compound) at the desired dose.

  • Post-Dose PET Scan:

    • After a suitable time for the drug to reach its target, perform a second PET scan following the same procedure as the baseline scan.[5]

  • Data Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with the subject's MRI for anatomical localization.

    • Draw regions of interest (ROIs) on the co-registered images.

    • Perform kinetic modeling of the time-activity curves from each ROI to estimate the binding potential (BPND) or volume of distribution (VT) at baseline and post-dose.

    • Calculate receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline[17]

Visualizations

G Simplified 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreased Activation K_efflux K+ Efflux GIRK->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Serotonin Serotonin Serotonin->5HT1A_R Activates This compound This compound (Antagonist) This compound->5HT1A_R Blocks

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

G Experimental Workflow for this compound Radioligand Development Start Start Ligand_Selection Select this compound Analog for Radiolabeling Start->Ligand_Selection Radiosynthesis Radiosynthesis with 11C or 18F Ligand_Selection->Radiosynthesis QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC In_Vitro In Vitro Evaluation (Binding Affinity, Autoradiography) QC->In_Vitro In_Vivo In Vivo Evaluation (PET Imaging in Animals) In_Vitro->In_Vivo Data_Analysis Data Analysis (Kinetics, Specific Binding) In_Vivo->Data_Analysis Decision Suitable for Human Studies? Data_Analysis->Decision End End Decision->End Yes Optimize Optimize Structure or Labeling Decision->Optimize No Optimize->Ligand_Selection

Caption: this compound Radioligand Development Workflow.

G Troubleshooting Logic for Low Brain Uptake in PET Studies Start Low Brain Uptake Observed Check_BBB Is LogP/LogD in Optimal Range (1-3)? Start->Check_BBB Check_Metabolism Are Brain-Penetrant Metabolites Present? Check_BBB->Check_Metabolism Yes Redesign Redesign Ligand to Optimize Lipophilicity Check_BBB->Redesign No Check_Pgp Is it a P-gp Substrate? Check_Metabolism->Check_Pgp No Modify_Structure Modify Structure to Block Metabolic Sites Check_Metabolism->Modify_Structure Yes Co-administer_Pgp Co-administer with P-gp Inhibitor Check_Pgp->Co-administer_Pgp Yes End Problem Identified Check_Pgp->End No Redesign->End Modify_Structure->End Co-administer_Pgp->End

Caption: Troubleshooting Low Brain Uptake in PET.

References

Minimizing variability in animal studies with Robalzotan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Robalzotan (also known as NAD-299 or AZD-7371) in animal studies. Our aim is to help you minimize variability and ensure the robustness and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] Its primary mechanism of action is to block these receptors, which are involved in the feedback inhibition of serotonin (5-HT) release. By antagonizing these autoreceptors, this compound can increase the firing rate of 5-HT neurons and enhance serotonin levels in the synapse.[3] This is particularly relevant when used in conjunction with selective serotonin reuptake inhibitors (SSRIs), as it can reverse the initial SSRI-induced inhibition of serotonergic cell firing.[3][4]

Q2: What are the common research applications for this compound in animal models?

A2: this compound has been investigated in animal models for its potential as an antidepressant, both as a monotherapy and as an adjunct to SSRIs.[3][5] It has also been studied for its potential role in treating irritable bowel syndrome.[5] Researchers can use this compound to probe the function of the 5-HT1A receptor in various physiological and pathological processes.

Q3: What is the reported half-life of this compound in rats?

A3: The elimination half-life of a single dose of this compound (NAD-299) in rats is approximately 30 minutes.[5] This short half-life is a critical factor to consider when designing experimental protocols, especially for chronic studies.

Q4: In what forms is this compound available and how should it be stored?

A4: this compound is often available as this compound hydrochloride.[2] It should be stored according to the manufacturer's instructions, which typically recommend storage at room temperature in the continental US, although this may vary elsewhere.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in behavioral readouts Animal Stress: Stress can significantly impact the serotonergic system and behavioral responses.Acclimatize animals to the experimental environment and handling procedures. Minimize noise and other stressors in the animal facility.
Genetic Variability: Different strains of rodents can exhibit varied responses to serotonergic drugs.[6]Use a consistent and well-characterized rodent strain for all experiments. Report the strain, sex, and age of the animals in all publications.
Pharmacokinetic Variability: The short half-life of this compound can lead to fluctuating plasma and brain concentrations.[5]For continuous exposure, consider using osmotic mini-pumps for administration.[1] For acute studies, ensure precise timing of administration relative to behavioral testing.
Inconsistent drug effects between studies Route of Administration: The bioavailability and brain penetration of this compound can differ with various administration routes (e.g., intravenous, subcutaneous, oral).Select and consistently use the most appropriate route of administration for your experimental question. Intravenous (i.v.) and subcutaneous (s.c.) routes have been reported in the literature.[1][5]
Vehicle Solution: The solubility and stability of this compound can be influenced by the vehicle used for injection.A commonly used vehicle for intravenous administration of this compound is acidified saline.[1] Ensure the vehicle itself does not have any behavioral or physiological effects by including a vehicle-only control group.
Unexpected or paradoxical effects Pre- vs. Post-synaptic 5-HT1A Receptor Effects: 5-HT1A receptors are located both pre-synaptically (autoreceptors) and post-synaptically, and their activation can have different functional consequences.[7]Carefully consider the dose of this compound used. Dose-response studies are crucial to delineate the specific receptor populations being targeted.
Interaction with other neurotransmitter systems: The serotonergic system interacts with other neurotransmitter systems, such as the dopaminergic system.[8]Be aware of potential off-target effects or downstream consequences on other neurotransmitter systems, and consider measuring markers for these systems if relevant to your research question.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Rodents

Species Dose Range Route of Administration Observed Effect Reference
Rat5, 50 µg/kgi.v.Increased firing rate of 5-HT cells.[3]
Rat12.5, 25, 50, 100 µg/kgi.v.Completely reversed citalopram-induced inhibition of serotonergic cell firing.[3][4]
Rat0.3, 1, 3 µmol/kgs.c.Dose-dependent increase of extracellular acetylcholine levels in the frontal cortex.[5]

Table 2: In Vivo 5-HT1A Receptor Occupancy of this compound in Monkeys

Dose Route of Administration Receptor Occupancy Reference
2 µg/kgi.v.Dose-dependent[9]
10 µg/kgi.v.Dose-dependent[9]
20 µg/kgi.v.Dose-dependent[9]
100 µg/kgi.v.70-80%[9]

Experimental Protocols

Protocol 1: Acute Intravenous Administration of this compound in Rats for Behavioral Studies
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Handle animals daily for at least 3 days before the experiment to minimize stress.

  • This compound Preparation:

    • Dissolve this compound hydrochloride in sterile, acidified saline (0.9% NaCl adjusted to pH 5.5-6.5 with HCl) to the desired concentration (e.g., 5 µg/mL, 50 µg/mL).

    • Prepare fresh on the day of the experiment and protect from light.

  • Administration:

    • Gently restrain the rat and administer the this compound solution via the lateral tail vein at a volume of 1 mL/kg.

    • The control group should receive an equivalent volume of the acidified saline vehicle.

  • Behavioral Testing:

    • Conduct behavioral tests (e.g., forced swim test, elevated plus maze) at a predetermined time point after injection, considering the short half-life of this compound (e.g., 15-30 minutes post-injection).

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical methods (e.g., t-test, ANOVA).

Protocol 2: Chronic Subcutaneous Administration of this compound in Rats via Osmotic Mini-pumps
  • Animal Model: Female Sprague-Dawley rats (250-350g).[1]

  • This compound and Pump Preparation:

    • Dissolve this compound in acidified saline to a concentration calculated to deliver the desired daily dose based on the pump's flow rate and duration.

    • Fill osmotic mini-pumps (e.g., Alzet model 2002) with the this compound solution or vehicle according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Make a small subcutaneous incision on the back, between the shoulder blades.

    • Insert the filled osmotic mini-pump into the subcutaneous pocket.

    • Close the incision with sutures or surgical staples.

    • Provide post-operative analgesia as per veterinary guidelines.

  • Experimental Period:

    • Allow the animals to recover for at least 24 hours before commencing behavioral or physiological measurements.

    • The duration of administration will depend on the specific model of the osmotic mini-pump used (e.g., 14 days).[1]

  • Outcome Measures:

    • Conduct behavioral tests, microdialysis, or other assessments at specified time points during the chronic administration period.

  • Data Analysis:

    • Analyze data using statistical methods appropriate for repeated measures designs (e.g., repeated measures ANOVA).

Protocol 3: Assessment of 5-HT1A Receptor Occupancy in Vivo

This protocol provides a general framework. Specific details will depend on the imaging modality (e.g., PET, SPECT) or ex vivo technique used.

  • Animal Model: As appropriate for the chosen technique (e.g., rats, non-human primates).

  • Radioligand/Tracer Selection:

    • For PET imaging, a common radioligand for 5-HT1A receptors is [¹¹C]WAY-100635.[2][10]

    • For non-radiolabeled methods with LC-MS/MS detection, WAY-100635 can also be used as a tracer.[11]

  • Baseline Measurement:

    • In imaging studies, a baseline scan is typically performed to measure receptor availability before drug administration.

  • This compound Administration:

    • Administer a single dose of this compound at the desired concentration and route.

  • Post-Dosing Measurement:

    • At a time point corresponding to the expected peak plasma concentration of this compound, administer the radioligand or tracer.

    • Acquire the post-dosing PET scan or collect brain tissue for ex vivo analysis.

  • Data Analysis:

    • Receptor occupancy is calculated as the percentage reduction in the binding potential or specific binding of the tracer in the presence of this compound compared to the baseline condition.

Visualizations

Robalzotan_Mechanism_of_Action cluster_presynaptic Presynaptic 5-HT Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_HT_synthesis 5-HT Synthesis 5_HT_vesicle 5-HT Vesicle 5_HT_synthesis->5_HT_vesicle 5_HT 5-HT 5_HT_vesicle->5_HT Release 5_HT1A_Autoreceptor 5-HT1A Autoreceptor 5_HT1A_Autoreceptor->5_HT_vesicle Inhibits Release 5_HT->5_HT1A_Autoreceptor Negative Feedback Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5_HT->Postsynaptic_Receptor Binds Neuronal_Response Neuronal Response Postsynaptic_Receptor->Neuronal_Response Initiates This compound This compound This compound->5_HT1A_Autoreceptor Blocks Experimental_Workflow_Acute_Study start Start acclimatization Animal Acclimatization (>= 7 days) start->acclimatization handling Daily Handling (>= 3 days) acclimatization->handling drug_prep Prepare this compound and Vehicle Solutions handling->drug_prep randomization Randomize Animals to Groups drug_prep->randomization administration Administer this compound or Vehicle (i.v.) randomization->administration behavioral_testing Behavioral Testing (15-30 min post-injection) administration->behavioral_testing data_collection Data Collection behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end Troubleshooting_Logic issue High Variability in Results? cause_stress Check for Animal Stressors issue->cause_stress Yes cause_genetics Verify Animal Strain Consistency issue->cause_genetics Yes cause_pk Consider Pharmacokinetics (Short Half-Life) issue->cause_pk Yes solution_stress Refine Acclimatization and Handling Protocols cause_stress->solution_stress solution_genetics Standardize and Report Animal Strain cause_genetics->solution_genetics solution_pk Use Osmotic Pumps or Optimize Timing cause_pk->solution_pk

References

Validation & Comparative

A Comparative Guide to Robalzotan (NAD-299) and WAY-100635 in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent 5-HT1A receptor antagonists, Robalzotan (NAD-299) and WAY-100635, widely used in behavioral pharmacology research. The information presented is supported by experimental data to assist in the selection of the appropriate tool compound for preclinical studies.

Introduction

Both this compound and WAY-100635 are potent and selective antagonists of the serotonin 1A (5-HT1A) receptor.[1][2] This receptor is a key target in the central nervous system, implicated in the modulation of mood, anxiety, and cognition.[3] As antagonists, these compounds block the effects of endogenous serotonin and synthetic 5-HT1A agonists, making them invaluable for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. While both are classified as "silent" antagonists, meaning they lack intrinsic agonist activity, subtle differences in their pharmacological profiles can influence their effects in behavioral paradigms.[1][4]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and WAY-100635, providing a direct comparison of their binding affinities and functional potencies.

Table 1: 5-HT1A Receptor Binding Affinity

CompoundRadioligand DisplacedPreparationKi (nM)IC50 (nM)pIC50Kd (pM)
This compound (NAD-299) [3H]NAD-299Rat Hippocampal Membranes-~0.6[5]--
WAY-100635 [3H]8-OH-DPATRat Hippocampal Membranes0.39[1]1.35[6]8.87[7]87 ± 4[8]
WAY-100635 [3H]WAY-100635Rat Hippocampal Membranes---87 ± 4[8]

Table 2: Functional Antagonist Activity

CompoundAssayPreparationAgonist AntagonizedpA2
This compound (NAD-299) ----
WAY-100635 Inhibition of 5-CT induced effectsIsolated Guinea-Pig Ileum5-Carboxamidotryptamine (5-CT)9.71[7]

Behavioral Pharmacology Comparison

This compound and WAY-100635 have been extensively characterized in a variety of behavioral models. While both effectively antagonize 5-HT1A receptor-mediated effects, their standalone behavioral profiles and interactions with other neurochemical systems can differ.

Anxiety and Depression:

  • WAY-100635 has demonstrated anxiolytic-like effects in the mouse light/dark box test and in non-human primates.[4][9]

  • This compound has been shown to reverse the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) like citalopram on the firing of serotonergic neurons, suggesting a potential to accelerate or enhance antidepressant effects.[2][10] When administered alone, this compound can increase the firing rate of 5-HT cells.[11][12]

Learning and Memory:

  • Both This compound and WAY-100635 have been found to attenuate the impairment of passive avoidance learning caused by the muscarinic receptor antagonist scopolamine in rats, indicating a potential role for 5-HT1A receptor antagonism in mitigating cognitive deficits.[13]

Motor Activity:

  • WAY-100635 has been reported to decrease motor and exploratory behaviors in rats.[14] In some studies, it has been shown to increase locomotion in habituated rats.[15]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the 5-HT1A receptor.

Protocol:

  • Membrane Preparation: Rat hippocampi are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: Membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) and varying concentrations of the test compound (this compound or WAY-100635).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of the test compound on extracellular serotonin levels in a specific brain region.

Protocol:

  • Probe Implantation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or hippocampus).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a baseline period, the test compound is administered (e.g., systemically via subcutaneous or intravenous injection, or locally through the probe). Dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline values.

Passive Avoidance Test

Objective: To assess the effect of the test compound on learning and memory.

Protocol:

  • Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Training (Acquisition): A rodent is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

  • Drug Administration: The test compound is administered before or after the training session, depending on whether the aim is to study its effect on acquisition or consolidation of memory.

  • Testing (Retention): Typically 24 hours after training, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.

In Vivo Electrophysiology

Objective: To measure the effect of the test compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

Protocol:

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

  • Electrode Placement: A recording microelectrode is lowered into the DRN to record the extracellular single-unit activity of identified serotonergic neurons.

  • Drug Administration: The test compound is administered intravenously.

  • Data Recording and Analysis: The firing rate of the neurons is recorded before and after drug administration. Changes in firing rate are analyzed to determine the effect of the compound.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Presynaptic 5-HT Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Presynaptic Terminal 5-HT_synthesis Tryptophan -> 5-HTP -> 5-HT 5-HT_vesicle VMAT2 5-HT_synthesis->5-HT_vesicle Packaging 5-HT 5-HT 5-HT_vesicle->5-HT Release 5-HT1A_R_post Postsynaptic 5-HT1A Receptor 5-HT->5-HT1A_R_post Binds 5-HT1A_R_pre Presynaptic 5-HT1A Autoreceptor 5-HT->5-HT1A_R_pre Binds G_protein_post Gi/o 5-HT1A_R_post->G_protein_post Activates AC_post Adenylyl Cyclase G_protein_post->AC_post Inhibits K_channel GIRK Channel G_protein_post->K_channel Activates cAMP_post ↓ cAMP AC_post->cAMP_post Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization G_protein_pre Gi/o 5-HT1A_R_pre->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits Release_inhibition ↓ 5-HT Release G_protein_pre->Release_inhibition cAMP_pre ↓ cAMP AC_pre->cAMP_pre Release_inhibition->5-HT_vesicle Robalzotan_WAY This compound / WAY-100635 Robalzotan_WAY->5-HT1A_R_post Antagonizes Robalzotan_WAY->5-HT1A_R_pre Antagonizes

Caption: 5-HT1A Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow: In Vivo Microdialysis

G Start Start Probe_Implantation Stereotaxic Implantation of Microdialysis Probe Start->Probe_Implantation Recovery Animal Recovery (e.g., 24-48 hours) Probe_Implantation->Recovery Baseline_Collection Baseline Sample Collection (aCSF perfusion) Recovery->Baseline_Collection Drug_Administration Administer this compound or WAY-100635 (s.c. or i.v.) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC-ED Analysis of Serotonin Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis (% change from baseline) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an In Vivo Microdialysis Experiment.

Logical Relationship: Antagonism of 8-OH-DPAT Effects

G 8-OH-DPAT 8-OH-DPAT (5-HT1A Agonist) 5-HT1A_Receptor 5-HT1A Receptor 8-OH-DPAT->5-HT1A_Receptor Activates Behavioral_Effect Behavioral Effect (e.g., Hypothermia, 5-HT Syndrome) 5-HT1A_Receptor->Behavioral_Effect Induces Blockade Blockade of Behavioral Effect Robalzotan_WAY This compound or WAY-100635 (5-HT1A Antagonist) Robalzotan_WAY->5-HT1A_Receptor Blocks Robalzotan_WAY->Blockade

Caption: Antagonism of 8-OH-DPAT-induced behavioral effects.

References

A Comparative Analysis of the Selectivity of Robalzotan and Other 5-HT1A Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the receptor selectivity of Robalzotan in comparison to established 5-HT1A antagonists, supported by experimental data and detailed protocols.

Introduction

The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, is a well-established target for the development of therapeutics for a range of central nervous system disorders, including anxiety and depression. The selectivity of a 5-HT1A antagonist for its target receptor over other neurotransmitter receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This guide provides a detailed comparison of the in vitro receptor binding affinity of this compound (also known as NAD-299), a potent and selective 5-HT1A receptor antagonist, with other widely used 5-HT1A antagonists: WAY-100635, Lecozotan, and Spiperone.

Comparative Selectivity Profile

The selectivity of these antagonists is quantitatively expressed by their binding affinities (Ki values) for the 5-HT1A receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity. The data presented in the following table has been compiled from various in vitro radioligand binding assays. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions. However, the relative affinities and selectivity profiles provide valuable insights for drug development professionals.

Receptor This compound (NAD-299) WAY-100635 Lecozotan Spiperone
Serotonin
5-HT1A0.16 nM 0.39 nM 1.6 nM High Affinity
5-HT2A>1000 nM>100-fold selectivity>60-fold selectivity0.5 nM
5-HT2C->100-fold selectivity>60-fold selectivityModerate Affinity
Dopamine
D2>1000 nM940 nM (D2L)>60-fold selectivity0.12 nM
D3-370 nM-High Affinity
D4-16 nM (D4.2)-High Affinity
Adrenergic
α1-251 nM (pIC50 = 6.6)>60-fold selectivityHigh Affinity
α2---Moderate Affinity
β>1000 nM---

Data Interpretation:

  • This compound (NAD-299) demonstrates high affinity and remarkable selectivity for the 5-HT1A receptor. Its binding affinity for other tested receptors, including 5-HT2A, dopamine D2, and β-adrenergic receptors, is significantly lower (Ki > 1000 nM), indicating a highly selective profile.

  • WAY-100635 is also a potent and selective 5-HT1A antagonist, often used as a benchmark in research. While highly selective against many receptors, it displays a notable affinity for the dopamine D4 receptor.

  • Lecozotan exhibits high affinity for the 5-HT1A receptor with a reported selectivity of over 60-fold against a large panel of other receptors, though specific Ki values for off-target receptors are less comprehensively documented in publicly available literature.

  • Spiperone , a classic antagonist, shows high affinity for not only the 5-HT1A receptor but also for dopamine D2 and serotonin 5-HT2A receptors, making it a non-selective antagonist. It also has a significant affinity for α1-adrenergic receptors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of comparing antagonist selectivity and a typical experimental workflow for determining binding affinity.

cluster_0 Comparative Selectivity Analysis cluster_1 Receptor Panel Compound_A This compound Binding_Assay Radioligand Binding Assay (Determine Ki values) Compound_A->Binding_Assay Compound_B WAY-100635 Compound_B->Binding_Assay Compound_C Lecozotan Compound_C->Binding_Assay Compound_D Spiperone Compound_D->Binding_Assay Receptor_1 5-HT1A Receptor_1->Binding_Assay Receptor_2 Other 5-HT Subtypes Receptor_2->Binding_Assay Receptor_3 Dopamine Receptors Receptor_3->Binding_Assay Receptor_4 Adrenergic Receptors Receptor_4->Binding_Assay Data_Analysis Compare Ki values (Selectivity Ratio) Binding_Assay->Data_Analysis Conclusion Determine Selectivity Profile Data_Analysis->Conclusion

Caption: Logical workflow for comparing the selectivity of 5-HT1A antagonists.

Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of antagonist Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand Separate->Measure_Radioactivity Data_Analysis Analyze data to determine IC50 and calculate Ki Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a radioligand binding assay.

Experimental Protocols

The determination of binding affinities (Ki values) is typically performed using radioligand binding assays. Below are generalized protocols for such assays.

Radioligand Binding Assay for 5-HT1A Receptor
  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

  • Materials:

    • Cell membranes prepared from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

    • Radioligand: Typically [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

    • Test compounds (this compound, WAY-100635, Lecozotan, Spiperone).

    • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4.

    • Non-specific binding control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Aliquots of the cell membrane preparation are incubated in the assay buffer.

    • A fixed concentration of the radioligand (typically near its Kd value) is added to each tube.

    • A range of concentrations of the test compound is added to respective tubes to generate a competition curve.

    • Tubes for determining non-specific binding receive the high concentration of the non-labeled ligand.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., GTPγS Binding or cAMP Accumulation)

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

  • GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor. Antagonists will block the agonist-stimulated binding of [³⁵S]GTPγS to the G-protein.

  • cAMP Accumulation Assay: For Gi-coupled receptors like 5-HT1A, agonists inhibit the production of cyclic AMP (cAMP) stimulated by forskolin. Antagonists will reverse this inhibition.

Conclusion

This comparative analysis highlights the superior selectivity of this compound for the 5-HT1A receptor when compared to other commonly used antagonists. Its minimal interaction with other key CNS receptors suggests a lower potential for off-target side effects. While WAY-100635 also demonstrates high selectivity, its affinity for the D4 receptor should be considered in experimental design. Lecozotan presents a favorable selectivity profile, though more comprehensive public data on its off-target binding would be beneficial. Spiperone, due to its significant affinity for multiple receptor systems, serves as a non-selective tool and its use requires careful interpretation of results. The choice of a 5-HT1A antagonist for research or therapeutic development should be guided by a thorough understanding of its selectivity profile to ensure the desired pharmacological effect and minimize confounding variables.

A Comparative Guide to Robalzotan and Buspirone as 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Robalzotan and Buspirone, two distinct ligands targeting the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety. This compound is characterized as a selective 5-HT1A receptor antagonist, while Buspirone is a partial agonist at this receptor. This fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications. This document summarizes key experimental data, provides detailed experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these two compounds.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound and Buspirone at the 5-HT1A receptor and other relevant receptors. This data is crucial for understanding their potency, selectivity, and potential off-target effects.

Table 1: 5-HT1A Receptor Binding Affinity
CompoundRadioligandTissue/Cell LineKi (nM)
This compound [3H]8-OH-DPATRat Hippocampus1.35
Buspirone [3H]8-OH-DPATRat Hippocampus10
[3H]8-OH-DPATHuman 5-HT1A in CHO cells25
[3H]WAY-100635Human 5-HT1A in CHO cellsBiphasic

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity at the 5-HT1A Receptor
CompoundAssayTissue/Cell LineParameterValue
This compound In vivo electrophysiologyRat Dorsal Raphe NucleusAntagonistCompletely reverses citalopram-induced inhibition of firing[1]
Buspirone [35S]GTPγS BindingRat Hippocampal MembranesEmax (% of 8-OH-DPAT)19 ± 1%[2]
Tyrosine Hydroxylation InhibitionRat StriatumEC50 (µM)48.4[3]

Emax (Maximum Effect): The maximal response a ligand can produce. EC50 (Half-maximal Effective Concentration): The concentration of a ligand that produces 50% of its maximal effect.

Table 3: Receptor Selectivity Profile
CompoundReceptorKi (nM)
This compound 5-HT1A 1.35
α1-adrenergic>10,000
Dopamine D2>10,000
Buspirone 5-HT1A 10
Dopamine D2380[4]
α1-adrenergicModerate Affinity
5-HT2Weak Affinity[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Buspirone, as a partial agonist, weakly activates this pathway, while this compound, as an antagonist, blocks the binding of agonists like serotonin, thereby preventing this signaling cascade.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT1A_R Binds & Activates Buspirone Buspirone (Partial Agonist) Buspirone->5HT1A_R Binds & Partially Activates This compound This compound (Antagonist) This compound->5HT1A_R Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

5-HT1A Receptor Signaling Cascade
Experimental Workflow: Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand Displacement Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., from CHO cells expressing 5-HT1A) Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Prepare Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Displacement Assay Workflow
Experimental Workflow: [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a ligand. Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

GTP_gamma_S_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., from rat hippocampus) Incubate Incubate Membranes, Reagents, and Test Compound Membrane_Prep->Incubate Reagents Prepare Assay Buffer with GDP and [35S]GTPγS Reagents->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Filter Separate Bound from Free [35S]GTPγS (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count EC50_Emax Determine EC50 and Emax for Agonists Count->EC50_Emax Kb Determine Kb for Antagonists EC50_Emax->Kb

[35S]GTPγS Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Displacement Assay for 5-HT1A Receptor Binding

This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled compounds to the 5-HT1A receptor.

1. Membrane Preparation:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT1A receptor are cultured and harvested.

  • The cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • 50 µL of assay buffer.

    • 50 µL of a known concentration of the radioligand (e.g., [3H]8-OH-DPAT, typically at a concentration near its Kd).

    • 50 µL of various concentrations of the unlabeled test compound (this compound or Buspirone).

    • 100 µL of the membrane preparation.

  • For determining non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) is used instead of the test compound.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This protocol outlines a method to assess the functional activity of compounds at the 5-HT1A receptor by measuring G-protein activation.

1. Membrane Preparation:

  • Membranes are prepared from a tissue source rich in 5-HT1A receptors, such as the rat hippocampus or cerebral cortex, or from cells expressing the receptor, as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • The assay is typically conducted in a 96-well plate.

  • The reaction mixture in each well contains:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

    • A specific concentration of GDP (e.g., 10 µM) to maintain a basal level of G-protein activity.

    • A fixed concentration of [35S]GTPγS (e.g., 0.1 nM).

    • Varying concentrations of the test compound (Buspirone for agonist activity, or a known agonist in the presence of varying concentrations of this compound for antagonist activity).

    • The membrane preparation (typically 10-20 µg of protein per well).

  • Basal binding is determined in the absence of any stimulating ligand.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

  • The amount of [35S]GTPγS bound to the G-proteins, which are retained on the filter with the membranes, is quantified by liquid scintillation counting.

4. Data Analysis:

  • For agonists (e.g., Buspirone), the net stimulated binding is calculated by subtracting the basal binding from the binding at each drug concentration.

  • The data are plotted as the percentage of maximal stimulation versus the log concentration of the agonist to determine the EC50 and Emax values through non-linear regression.

  • For antagonists (e.g., this compound), the assay is performed with a fixed concentration of a 5-HT1A agonist, and the ability of increasing concentrations of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured.

  • The IC50 of the antagonist is determined, and the antagonist dissociation constant (Kb) can be calculated using the Cheng and Prusoff equation for functional antagonism.

Conclusion

This compound and Buspirone represent two distinct pharmacological approaches to modulating the 5-HT1A receptor. This compound, as a potent and selective antagonist, is a valuable tool for probing the consequences of blocking 5-HT1A receptor signaling and has been investigated for its potential to augment the effects of selective serotonin reuptake inhibitors[1]. In contrast, Buspirone's partial agonism at the 5-HT1A receptor provides a more nuanced modulation of serotonergic activity, which is thought to underlie its anxiolytic effects. The choice between these or similar ligands in a research or drug development context will depend on the desired therapeutic outcome and the specific aspect of 5-HT1A receptor function under investigation. The data and protocols presented in this guide offer a foundational resource for the continued exploration of these and other 5-HT1A receptor ligands.

References

An In Vivo Comparison of Robalzotan and Paroxetine on Serotonin Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo effects of Robalzotan and paroxetine on serotonin (5-hydroxytryptamine, 5-HT) levels, intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data, experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vivo effects of this compound and paroxetine on extracellular serotonin levels, based on available preclinical data. It is important to note that direct head-to-head studies comparing this compound and paroxetine are limited. The data for the combination of a Selective Serotonin Reuptake Inhibitor (SSRI) and a 5-HT1A antagonist is drawn from studies using paroxetine with the 5-HT1A antagonist WAY-100635 and citalopram (another SSRI) with this compound, which demonstrate a consistent synergistic effect.

Treatment GroupBrain RegionChange in Extracellular 5-HT (from baseline)Animal ModelReference
Paroxetine Frontal CortexNo significant increase at 3-10 mg/kg (s.c.)Rat[1]
Anterior Lateral StriatumStatistically significant increase (10 mg/kg, i.p.)Rat[2]
This compound Frontal CortexNo significant change (0.1-0.3 mg/kg, s.c.)Rat[3]
Paroxetine + 5-HT1A Antagonist (WAY-100635) Frontal CortexSignificant enhancement compared to paroxetine aloneRat[1]
Citalopram (SSRI) + this compound Frontal CortexStrong potentiation of the 5-HT-elevating action of citalopramRat[3]

Experimental Protocols

The data presented above is primarily derived from in vivo microdialysis studies in rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals.

In Vivo Microdialysis Protocol
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][2][3]

  • Surgical Procedure:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., frontal cortex, dorsal raphe nucleus).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed a recovery period of several days post-surgery.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe has a semi-permeable membrane at its tip.

  • Perfusion and Sampling:

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Neurotransmitters and other molecules in the extracellular fluid diffuse across the membrane into the aCSF.

    • The resulting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • After a baseline collection period to establish stable serotonin levels, this compound, paroxetine, or a combination is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][2][3]

  • Sample Analysis:

    • The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and paroxetine on serotonin levels stem from their different molecular targets and mechanisms of action.

Paroxetine: As a selective serotonin reuptake inhibitor (SSRI), paroxetine's primary target is the serotonin transporter (SERT) located on the presynaptic neuron.[4] By blocking SERT, paroxetine prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. However, this initial increase in synaptic serotonin also activates 5-HT1A autoreceptors on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus. This activation triggers a negative feedback loop, reducing the firing rate of these neurons and consequently limiting the overall increase in serotonin release.

This compound: this compound is a potent and selective antagonist of the 5-HT1A receptor.[3] When administered alone, it has a minimal effect on basal extracellular serotonin levels. Its significant impact is observed when co-administered with an SSRI like paroxetine. By blocking the 5-HT1A autoreceptors, this compound prevents the negative feedback mechanism initiated by the increased synaptic serotonin levels caused by the SSRI. This disinhibition of the serotonin neurons leads to a more robust and sustained increase in their firing rate and, consequently, a greater elevation of extracellular serotonin in projection areas like the frontal cortex.

cluster_0 Paroxetine Signaling Pathway cluster_1 This compound Signaling Pathway (in combination with Paroxetine) Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Leads to HT1A_Autoreceptor 5-HT1A Autoreceptor (Activation) Serotonin_Synapse->HT1A_Autoreceptor Activates Neuron_Firing Decreased Serotonin Neuron Firing HT1A_Autoreceptor->Neuron_Firing Negative Feedback This compound This compound HT1A_Autoreceptor_Blocked 5-HT1A Autoreceptor (Blocked) This compound->HT1A_Autoreceptor_Blocked Blocks No_Feedback No Negative Feedback HT1A_Autoreceptor_Blocked->No_Feedback Sustained_Firing Sustained Serotonin Neuron Firing No_Feedback->Sustained_Firing Enhanced_Serotonin Enhanced Serotonin Release Sustained_Firing->Enhanced_Serotonin

Caption: Signaling pathways of Paroxetine and this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment designed to compare the effects of this compound and paroxetine on brain serotonin levels.

cluster_workflow In Vivo Microdialysis Experimental Workflow Animal_Prep Animal Preparation (Rat Model) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Prep->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline Drug_Admin Drug Administration (Paroxetine, this compound, or Combination) Baseline->Drug_Admin Post_Drug_Sampling Post-Administration Sample Collection Drug_Admin->Post_Drug_Sampling Analysis Sample Analysis (HPLC-ED) Post_Drug_Sampling->Analysis Data_Quant Data Quantification (% Change from Baseline) Analysis->Data_Quant

Caption: Workflow for in vivo microdialysis experiments.

References

A Comparative Guide to Robalzotan and Ebalzotan: Two Distinct 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological properties of Robalzotan (NAD-299) and ebalzotan (NAE-086), two research compounds that target the serotonin 1A (5-HT1A) receptor. While both molecules exhibit high affinity for this receptor, their divergent mechanisms of action—this compound as an antagonist and ebalzotan as an agonist—lead to distinct downstream effects and therapeutic potential. This document synthesizes available preclinical data, outlines key experimental methodologies, and presents quantitative comparisons to aid researchers in the fields of neuroscience and drug development.

Core Pharmacological Differences

The fundamental distinction between this compound and ebalzotan lies in their functional activity at the 5-HT1A receptor. This compound is a potent and selective antagonist, binding to the receptor without activating it, thereby blocking the effects of endogenous serotonin and other 5-HT1A agonists.[1][2] In contrast, ebalzotan is a selective 5-HT1A receptor agonist, which binds to and activates the receptor, mimicking the effects of serotonin.[3] This opposing pharmacology governs their different biological and potential therapeutic effects. Both compounds were investigated for central nervous system disorders, including depression and anxiety, but their development was ultimately discontinued.[3] Ebalzotan's development was halted due to undesirable side effects observed in Phase I clinical trials.[3]

Quantitative Comparison of Pharmacological Parameters

To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and ebalzotan.

Table 1: 5-HT1A Receptor Binding Affinity

CompoundRadioligandPreparationKd (nM)Ki (nM)Reference
This compound (NAD-299)[3H]NAD-299Rat Hippocampal Membranes0.17-[1]
This compound (NAD-299)[3H]NAD-299Cloned Human 5-HT1A Receptors0.16-[1]
Ebalzotan (NAE-086)Not SpecifiedRat Hippocampal Membranes-4.5Not Specified in search results

Table 2: Functional Activity at the 5-HT1A Receptor

CompoundAssay TypeParameterValueReference
This compound (NAD-299)GTPγS BindingAntagonistBinding unaffected by GTPγS[1]
Ebalzotan (NAE-086)Not SpecifiedAgonist-[3]

Further quantitative data on the functional potency of this compound (Kb) and ebalzotan (EC50, Emax) were not available in the searched literature.

Table 3: Pharmacokinetic Parameters

CompoundSpeciesParameterValueReference
This compound (NAD-299)RatElimination Half-life (t1/2)~30 minutes[4]

Comprehensive pharmacokinetic data for ebalzotan were not available in the searched literature.

Signaling Pathways: Agonist vs. Antagonist Action

The differential effects of ebalzotan and this compound can be understood by examining the downstream signaling cascades of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) primarily linked to inhibitory Gi/o proteins.[1][5]

5-HT1A_Signaling cluster_agonist Agonist (Ebalzotan) Pathway cluster_antagonist Antagonist (this compound) Pathway ebalzotan Ebalzotan receptor_active Active 5-HT1A Receptor ebalzotan->receptor_active Binds & Activates gi_protein_active Activated Gαi/Gβγ receptor_active->gi_protein_active adenylyl_cyclase_inhibited Adenylyl Cyclase (Inhibited) gi_protein_active->adenylyl_cyclase_inhibited Gαi girk_activated GIRK Channel (Activated) gi_protein_active->girk_activated Gβγ erk_pathway ERK Pathway (Activated) gi_protein_active->erk_pathway camp_decreased ↓ cAMP adenylyl_cyclase_inhibited->camp_decreased pka_decreased ↓ PKA Activity camp_decreased->pka_decreased k_efflux ↑ K+ Efflux (Hyperpolarization) girk_activated->k_efflux This compound This compound receptor_inactive Inactive 5-HT1A Receptor This compound->receptor_inactive Binds & Blocks no_signal No Downstream Signaling receptor_inactive->no_signal serotonin Serotonin serotonin->receptor_active Endogenous Ligand serotonin->receptor_inactive Blocked by this compound

Figure 1. Differential signaling of 5-HT1A receptor by an agonist versus an antagonist.

As an agonist, ebalzotan activates the 5-HT1A receptor, leading to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits.[1] The Gαi subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[1] Additionally, 5-HT1A receptor activation can stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[1]

Conversely, this compound, as a silent antagonist, binds to the 5-HT1A receptor but does not induce a conformational change necessary for G-protein activation.[1] This blockade prevents endogenous serotonin from activating the receptor, thus inhibiting all downstream signaling events. In vivo studies have shown that this compound can increase the firing rate of serotonergic neurons by blocking presynaptic 5-HT1A autoreceptors, which normally provide negative feedback on serotonin release.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections describe the general principles of the key assays used to characterize this compound and ebalzotan.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.

Objective: To quantify the binding of this compound and ebalzotan to the 5-HT1A receptor.

General Methodology:

  • Membrane Preparation:

    • Tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]NAD-299 for antagonist studies) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound or ebalzotan) are added to compete for binding with the radioligand.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand to saturate the receptors.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments with a radiolabeled version of the compound itself, the Kd (dissociation constant) is determined directly.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Objective: To determine the agonist or antagonist properties and potency of this compound and ebalzotan at the 5-HT1A receptor.

General Methodology:

  • Membrane Preparation:

    • Membranes containing the 5-HT1A receptor are prepared as described for the radioligand binding assay.

  • Assay Reaction:

    • The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (ebalzotan or this compound).

    • For antagonist testing, membranes are pre-incubated with the antagonist before the addition of a known 5-HT1A agonist.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Mechanism of Action:

    • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Since [35S]GTPγS is poorly hydrolyzed, it remains bound to the Gα subunit, leading to an accumulation of radioactivity in the membranes.

    • An antagonist will not stimulate [35S]GTPγS binding on its own and will inhibit the stimulation caused by an agonist.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis:

    • For agonists (e.g., ebalzotan), the data are plotted as [35S]GTPγS binding versus compound concentration, and a sigmoidal curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonists (e.g., this compound), the ability to inhibit agonist-stimulated [35S]GTPγS binding is measured, and an antagonist constant (Kb) can be determined using Schild analysis.[7] A lack of effect of a non-hydrolyzable GTP analog on the binding of a ligand, as observed for this compound, is also indicative of antagonist properties.[1]

Summary and Conclusion

This compound and ebalzotan, despite both targeting the 5-HT1A receptor with high affinity, represent two sides of the pharmacological coin. This compound's antagonist profile suggests its potential utility in conditions where blocking serotonergic input at 5-HT1A receptors is desired. Its ability to disinhibit serotonergic neuron firing has been a key area of preclinical investigation. In contrast, ebalzotan's agonist properties align it with therapeutic strategies aimed at mimicking or enhancing the effects of serotonin at 5-HT1A receptors, a common approach for anxiolytic and antidepressant drug development.

The discontinuation of both compounds from clinical development highlights the challenges in translating preclinical findings into safe and effective therapeutics for complex neuropsychiatric disorders. Nevertheless, this compound and ebalzotan remain valuable research tools for elucidating the multifaceted roles of the 5-HT1A receptor in the central nervous system. This guide provides a foundational understanding of their key differences, supported by available quantitative data and an overview of the experimental approaches used for their characterization. Further research to fill the existing gaps in their pharmacological profiles would provide a more complete picture of these two distinct 5-HT1A receptor ligands.

References

Validating Robalzotan's Antagonist Activity at the 5-HT1A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Robalzotan's antagonist activity at the 5-hydroxytryptamine 1A (5-HT1A) receptor with other established antagonists, namely WAY-100635 and pindolol. The information is tailored for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed protocols, and visual representations of key concepts.

Comparative Analysis of 5-HT1A Receptor Antagonists

The antagonist activity of this compound, WAY-100635, and pindolol at the 5-HT1A receptor has been evaluated using various in vitro and in vivo experimental models. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: 5-HT1A Receptor Binding Affinity
CompoundRadioligandPreparationKi (nM)pIC50Reference
This compound (NAD-299) [3H]8-OH-DPATRat Hippocampal MembranesNot explicitly reported in searchesNot explicitly reported in searches[1]
WAY-100635 [3H]8-OH-DPATRat Hippocampal Membranes0.398.87[2][3]
(-)Pindolol [3H]8-OH-DPATHuman 5-HT1A Receptors (CHO cells)6.4-[3]
(-)Pindolol [3H]8-OH-DPATHuman Brain10.8 (Dorsal Raphe), 6.5 - 13.5 (Postsynaptic)-[4]
(-)Pindolol [3H]WAY-100635Rodent, Primate, Human Brain5.8 - 22.3-[4]
Table 2: Functional Antagonist Potency at the 5-HT1A Receptor
CompoundFunctional AssayAgonistPreparationpA2pIC50Reference
This compound (NAD-299) Not explicitly reported in searches--Not explicitly reported in searchesNot explicitly reported in searches
WAY-100635 Isolated Guinea-Pig Ileum5-CarboxamidotryptamineGuinea-Pig Ileum9.71-[5]
(-)Pindolol [35S]GTPγS Binding5-HTRat Brain-5.82[6]
(-)Pindolol Adenylate Cyclase Inhibition8-OH-DPATRat Hippocampus--[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay ([3H]8-OH-DPAT Competition)

This assay measures the affinity of a test compound for the 5-HT1A receptor by assessing its ability to displace a radiolabeled ligand, such as [3H]8-OH-DPAT, from the receptor.

Materials:

  • Cell membranes expressing 5-HT1A receptors (e.g., from rat hippocampus or transfected cell lines).

  • [3H]8-OH-DPAT (radioligand).

  • Test compounds (this compound, WAY-100635, pindolol).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare membrane homogenates and dilute to the desired protein concentration in incubation buffer.

  • In a 96-well plate, add a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd).

  • Add increasing concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. Antagonists are evaluated by their ability to inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

  • Cell membranes expressing 5-HT1A receptors.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • 5-HT1A receptor agonist (e.g., 8-OH-DPAT or 5-HT).

  • Test compounds (this compound, WAY-100635, pindolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).

  • GDP (Guanosine diphosphate).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubate membranes with the test antagonist at various concentrations.

  • Add a fixed concentration of the 5-HT1A agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Determine the ability of the antagonist to inhibit the agonist-induced increase in [35S]GTPγS binding and calculate the IC50 or pA2 value.

cAMP Functional Assay

This assay measures the functional consequence of 5-HT1A receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists are assessed by their ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

  • Test compounds (this compound, WAY-100635, pindolol).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test antagonist.

  • Add a fixed concentration of the 5-HT1A agonist.

  • Stimulate adenylyl cyclase with forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Analyze the data to determine the ability of the antagonist to block the agonist-induced decrease in forskolin-stimulated cAMP levels and calculate the IC50 or pA2 value.

Visualizations

The following diagrams illustrate key concepts related to the validation of this compound's antagonist activity.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT 5-HT (Agonist) 5HT1A_R 5-HT1A Receptor 5HT->5HT1A_R Binds & Activates This compound This compound (Antagonist) This compound->5HT1A_R Binds & Blocks G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Effector Downstream Effectors (e.g., GIRK channels) G_protein->Effector Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Figure 1. Simplified 5-HT1A receptor signaling pathway.

Experimental_Workflow Start Start: Characterize Antagonist Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (Determine pA2/IC50) Start->Functional_Assay InVivo_Study In Vivo Studies (e.g., Electrophysiology) Binding_Assay->InVivo_Study GTP_Assay GTPγS Binding Assay Functional_Assay->GTP_Assay cAMP_Assay cAMP Accumulation Assay Functional_Assay->cAMP_Assay GTP_Assay->InVivo_Study cAMP_Assay->InVivo_Study Conclusion Conclusion: Validate Antagonist Activity InVivo_Study->Conclusion

Figure 2. Experimental workflow for antagonist validation.

Logical_Relationship Antagonists 5-HT1A Receptor Antagonists Selective Selective Antagonists Antagonists->Selective NonSelective Non-Selective Antagonists Antagonists->NonSelective This compound This compound Selective->this compound WAY100635 WAY-100635 Selective->WAY100635 Pindolol Pindolol (also a β-blocker) NonSelective->Pindolol

Figure 3. Classification of 5-HT1A antagonists.

References

A Comparative Analysis of the Off-Target Binding Profiles of Robalzotan and WAY-100635

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target binding profiles of two prominent 5-HT1A receptor antagonists, Robalzotan (NAD-299) and WAY-100635. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool for their specific scientific investigations.

Executive Summary

This compound and WAY-100635 are both potent antagonists of the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology. While both compounds exhibit high affinity for their primary target, their off-target binding profiles diverge significantly. WAY-100635, a widely used research tool, demonstrates considerable affinity for the dopamine D4 receptor, where it acts as an agonist. This polypharmacology can confound experimental results where selective 5-HT1A antagonism is desired. In contrast, available data suggests this compound possesses a more selective binding profile, with minimal interaction with several other key central nervous system receptors. This guide will delve into the quantitative binding data, detail the experimental methodologies used to obtain this data, and visualize the relevant signaling pathways and experimental workflows.

Data Presentation: Off-Target Binding Affinity

The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and WAY-100635 for their primary target (5-HT1A) and key off-target receptors. Lower values indicate higher affinity.

Target ReceptorThis compound (Ki/IC50, nM)WAY-100635 (Ki/IC50, nM)Reference
Serotonin 5-HT1A 0.17 (Kd) 0.39 (Ki), 0.91 (IC50)
Dopamine D4No significant binding reported16 (binding affinity), 3.3 (Ki)
Dopamine D2LNo significant effect on binding940 (binding affinity), 420 (Ki)
Dopamine D3No significant binding reported370 (binding affinity)
α1-AdrenergicNo significant binding reported~251 (pIC50 of 6.6 converted to IC50)
5-HT2ANo significant effect on binding>100-fold selectivity for 5-HT1A
β-AdrenoceptorsNo significant effect on binding>100-fold selectivity for 5-HT1A

Note: "No significant binding reported" for this compound is based on studies indicating a lack of effect on the binding efficacy of these receptors, although specific high-throughput screening data with Ki values across a wide panel of receptors is not as readily available in the public domain as for WAY-100635.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from two key experimental techniques: radioligand displacement assays and functional assays measuring second messenger modulation.

Radioligand Displacement Assay

This technique is used to determine the binding affinity of a test compound (e.g., this compound or WAY-100635) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]WAY-100635 for 5-HT1A receptors) is incubated with the membrane preparation in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Displacement_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Competitor at various concentrations prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand prep_radioligand->incubation prep_competitor Prepare Unlabeled Competitor (Test Compound) prep_competitor->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis (IC50/Ki determination) scintillation->analysis

Radioligand Displacement Assay Workflow
cAMP Functional Assay

This assay is employed to determine the functional activity of a compound at a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic adenosine monophosphate (cAMP). For the dopamine D4 receptor, which is a Gi/o-coupled receptor, agonist activation leads to a decrease in intracellular cAMP levels.

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., dopamine D4) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Stimulation: Cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.

  • Compound Addition: The test compound is added at various concentrations. For an agonist, this will lead to a decrease in forskolin-stimulated cAMP levels.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.

  • Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50 for an agonist or IC50 for an antagonist) is determined.

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, the G-protein dissociates into its Gαi/o and Gβγ subunits, which initiate downstream signaling cascades. The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[][2][3] Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[][3]

G_protein_Signaling_5HT1A cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand 5-HT (Agonist) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition (Gαi/o) girk GIRK Channel g_protein->girk Activation (Gβγ) mapk MAPK/ERK Pathway g_protein->mapk Modulation (Gβγ) pi3k PI3K/Akt Pathway g_protein->pi3k Modulation (Gβγ) camp cAMP adenylyl_cyclase->camp ATP to cAMP pka PKA camp->pka Activation k_ion K+ Efflux girk->k_ion

5-HT1A Receptor Signaling Pathway
Dopamine D4 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D4 receptor is also a Gi/o-coupled GPCR. Its activation by an agonist, such as dopamine or, in the case of its off-target effect, WAY-100635, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is the primary signaling pathway for D2-like dopamine receptors. D4 receptor activation has also been shown to modulate other signaling pathways, including the MAPK/ERK pathway and ion channels, and can interact with other proteins like β-arrestin.

G_protein_Signaling_D4 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Dopamine / WAY-100635 (Agonist) receptor Dopamine D4 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition (Gαi/o) mapk MAPK/ERK Pathway g_protein->mapk Modulation camp cAMP adenylyl_cyclase->camp ATP to cAMP pka PKA camp->pka Activation

Dopamine D4 Receptor Signaling Pathway

Conclusion

The choice between this compound and WAY-100635 as a 5-HT1A receptor antagonist should be guided by the specific requirements of the experiment. WAY-100635 is a potent and well-characterized 5-HT1A antagonist, but its significant agonist activity at dopamine D4 receptors necessitates careful consideration and appropriate control experiments, especially in studies where dopaminergic systems may be involved. This compound, based on the available evidence, offers a more selective antagonism of the 5-HT1A receptor, making it a preferable tool when high selectivity is paramount to avoid confounding off-target effects. Researchers are encouraged to consider the binding profiles presented in this guide to make an informed decision for their future studies.

References

A Comparative Review of Preclinical 5-HT1A Antagonists: Unraveling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key preclinical 5-HT1A receptor antagonists. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to facilitate the informed selection of compounds for further investigation into their therapeutic applications for neurological and psychiatric disorders.

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is a critical modulator of serotonergic neurotransmission. Its involvement in mood, anxiety, and cognition has made it a prime target for drug discovery. Antagonists of the 5-HT1A receptor have shown promise in preclinical models for treating a range of conditions, from anxiety and depression to cognitive deficits. This guide offers a comparative analysis of prominent 5-HT1A antagonists, focusing on their binding affinities, functional activities, and the experimental frameworks used to characterize them.

Quantitative Comparison of 5-HT1A Antagonists

The following table summarizes the in vitro binding affinities (Ki) of several well-characterized 5-HT1A antagonists. Lower Ki values indicate a higher binding affinity for the receptor.

CompoundReceptorRadioligandTissue/Cell LineKi (nM)Citation(s)
WAY-100635 5-HT1A[3H]8-OH-DPATRat Hippocampus0.84
5-HT1A[3H]WAY-100635Rat Hippocampus0.39[1][2]
5-HT1A[3H]8-OH-DPATRat Hippocampus0.8[3]
DU-125530 5-HT1ANot SpecifiedNot Specified0.7[4]
5-HT1BNot SpecifiedNot Specified890[4]
5-HT1DNot SpecifiedNot Specified1200[4]
5-HT2ANot SpecifiedNot Specified240[4]
5-HT2CNot SpecifiedNot Specified750[4]
5-HT3Not SpecifiedNot Specified1100[4]
Lecozotan (SRA-333) 5-HT1A (agonist site)[3H]8-OH-DPATCloned human 5-HT1A receptor1.6[5]
5-HT1A (antagonist site)[3H]WAY-100635Cloned human 5-HT1A receptor4.5[5]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of 5-HT1A receptor antagonism, it is crucial to visualize the underlying molecular pathways and the experimental procedures used for their investigation.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channel G_Protein->GIRK Activation MAPK MAPK Pathway G_Protein->MAPK Modulation cAMP cAMP AC->cAMP K_ion K+ Efflux GIRK->K_ion PKA PKA cAMP->PKA Activation Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Antagonist 5-HT1A Antagonist Antagonist->5HT1A_R Blockade Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., cAMP, GTPγS) (Determine IC50/EC50, Intrinsic Activity) Binding->Functional Confirm Target Engagement Electrophysiology Electrophysiology (Dorsal Raphe Firing) Functional->Electrophysiology Predict In Vivo Potency Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Electrophysiology->Microdialysis Behavior Behavioral Models (e.g., Anxiety, Cognition) Microdialysis->Behavior

References

Safety Operating Guide

Navigating the Disposal of Robalzotan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to note that all waste disposal activities must comply with local, state, and federal regulations. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.[5][6]

Chemical and Physical Properties of Robalzotan

Understanding the properties of a compound is the first step in a sound disposal plan. Below is a summary of key data for this compound.

PropertyValueSource
Molecular FormulaC18H23FN2O2[7]
Molar Mass318.392 g·mol−1[2]
AppearanceSolid (form not specified)[1]
StorageRoom temperature in continental US; may vary elsewhere.[1]

Procedural Guidance for this compound Disposal

The following steps outline a recommended procedure for the disposal of this compound, synthesized from general laboratory waste management guidelines.[8][9][10]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles.

  • Chemically resistant gloves.

  • A laboratory coat.

2. Waste Identification and Segregation:

  • Solid Waste: Unused or expired pure this compound, as well as materials significantly contaminated with the compound (e.g., weighing papers, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5] The label should include the chemical name ("this compound"), the quantity, and the date.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[8]

3. In-Lab Deactivation (Not Recommended without Specific Protocol): Without a validated and manufacturer-approved deactivation protocol, attempting to neutralize or chemically alter this compound is not recommended. Such actions could create unknown, potentially more hazardous byproducts.

4. Packaging for Disposal:

  • Ensure all waste containers are in good condition and securely sealed to prevent leaks.

  • If the original container is used for disposal of the pure compound, ensure the label is intact and legible.[9]

  • For solutions, use containers compatible with the solvent used.

5. Storage Pending Disposal:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5][6]

  • The SAA should be a secure area, away from general laboratory traffic and drains.

6. Disposal Request and Handover:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

  • Provide all necessary documentation, which may include a hazardous waste manifest.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Robalzotan_Disposal_Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated assess Assess Waste Type (Solid, Liquid, Sharps) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe solid Collect Solid Waste in Designated Container ppe->solid Solid liquid Collect Liquid Waste in Designated Container ppe->liquid Liquid sharps Dispose of Sharps in Sharps Container ppe->sharps Sharps label_waste Label Container: 'this compound Waste', Date, Quantity solid->label_waste liquid->label_waste sharps->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store request Request Waste Pickup via Institutional EHS Protocol store->request handover Hand Over Waste to Authorized Personnel request->handover end End: Proper Disposal Complete handover->end

References

Essential Safety and Logistical Information for Handling Robalzotan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Robalzotan could not be located. The following guidance is based on best practices for handling potent, selective, and bioactive research compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's safety office.

This document provides essential safety, handling, and disposal information for this compound (also known as NAD-299), a potent and selective 5-HT1A receptor antagonist. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Given that this compound is a potent bioactive molecule, stringent safety measures should be in place to prevent accidental exposure.

1.1. Engineering Controls:

  • Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Ensure easy access to an emergency eyewash station and safety shower.

1.2. Personal Protective Equipment:

  • Gloves: Wear two pairs of nitrile gloves that have been tested for use with chemicals. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat/Gown: A dedicated lab coat or disposable gown should be worn. Ensure it has long sleeves and fits snugly at the wrists.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

1.3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the generation of dust when handling the solid form.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the area where this compound is handled.

Storage and Transportation
  • Storage: Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which is typically at room temperature in the continental US, but may vary elsewhere.[1]

  • Transportation: When transporting this compound, ensure the container is securely sealed and placed within a secondary, shatter-proof container.

First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

4.1. Spill Management:

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable detergent and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

4.2. Disposal Plan:

  • This compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Use a licensed hazardous waste disposal company.

Quantitative Data Presentation

The following table summarizes in vivo experimental data for this compound from published literature.

Parameter Species Dosage Route of Administration Observed Effect Citation
5-HT Neuron ActivityRat1-100 µg/kgIntravenous (i.v.)Significantly increased the activity of 5-HT neurons at 5 µg/kg.[1]
5-HT Neuron ActivityRat5, 50 µg/kgIntravenous (i.v.)Increased the firing rate of 5-HT cells.[1]
Reversal of SSRI EffectRat1-100 µg/kgIntravenous (i.v.)Reversed the acute inhibitory effect of citalopram (300 µg/kg i.v.) or paroxetine (100 µg/kg, i.v.) on 5-HT neuron activity.[1]
5-HT1A Receptor OccupancyMonkey2-100 µg/kgIntravenous (i.v.)Dose-dependent occupancy of 5-HT1A receptors, with the highest occupancy (70-80%) at 100 µg/kg.[1][2]
Acetylcholine LevelsRat0.3, 1, and 3 µmol/kgSubcutaneous (s.c)Dose-dependent increase of extracellular acetylcholine levels in the frontal cortex.[1]

Experimental Protocols

The following are representative methodologies for key experiments involving this compound, based on standard laboratory practices.

In Vivo Microdialysis in Rats for Neurotransmitter Level Assessment

This protocol describes a method to measure extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of this compound.

1.1. Surgical Implantation of Microdialysis Probe:

  • Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame.

  • Perform a craniotomy over the target brain region (e.g., the frontal cortex).

  • Slowly lower a microdialysis probe to the desired coordinates.

  • Secure the probe to the skull with dental cement and anchor screws.

  • Allow the animal to recover from surgery for at least 24 hours.

1.2. Microdialysis Procedure:

  • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).

  • Administer this compound (e.g., via subcutaneous injection) at the desired dose.[1]

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Analyze the concentration of neurotransmitters (e.g., acetylcholine) in the dialysate samples using a suitable analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]

Positron Emission Tomography (PET) Imaging in Monkeys for 5-HT1A Receptor Occupancy

This protocol outlines a method to determine the in vivo occupancy of 5-HT1A receptors by this compound in a non-human primate model.[2]

2.1. Animal Preparation:

  • Anesthetize the monkey (e.g., with ketamine and maintain with isoflurane).

  • Place the animal in the PET scanner.

  • Insert an intravenous catheter for radioligand and drug administration.

2.2. PET Imaging Procedure:

  • Perform a baseline scan by administering a bolus injection of a 5-HT1A receptor-specific radioligand, such as [carbonyl-¹¹C]WAY-100635.[2]

  • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • On a separate occasion, administer a specific dose of this compound intravenously.[2]

  • After a predetermined time, administer the same radioligand as in the baseline scan.

  • Acquire a second set of dynamic PET data.

  • Repeat steps 3-5 for different doses of this compound to determine dose-dependent occupancy.[2]

2.3. Data Analysis:

  • Reconstruct the PET images.

  • Define regions of interest (ROIs) in the brain known to have high 5-HT1A receptor density (e.g., raphe nuclei, hippocampus).

  • Calculate the binding potential of the radioligand in the ROIs for both the baseline and post-Robalzotan scans.

  • Determine the receptor occupancy by calculating the percentage reduction in radioligand binding after this compound administration compared to the baseline.

Mandatory Visualization

Signaling Pathway of this compound Action

This compound acts as an antagonist at the 5-HT1A receptor, which is a G-protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway that is inhibited by the binding of an agonist (like serotonin) and how an antagonist (like this compound) prevents this inhibition.

Robalzotan_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts serotonin Serotonin (Agonist) serotonin->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Binds & Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response ↓ Cellular Response (e.g., ↓ Neurotransmitter Release) pka->cellular_response Leads to

Caption: this compound antagonizes the 5-HT1A receptor, preventing serotonin-mediated inhibition of adenylyl cyclase.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the key steps in a typical in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthesia Anesthetize Rat surgery Stereotaxic Surgery: Implant Microdialysis Probe anesthesia->surgery recovery 24h Recovery surgery->recovery perfusion Perfuse Probe with aCSF recovery->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline administer Administer this compound baseline->administer collection Collect Post-Dose Dialysate Samples administer->collection hplc HPLC-ED Analysis of Neurotransmitter Levels collection->hplc data_analysis Data Analysis and Comparison to Baseline hplc->data_analysis

Caption: Workflow for a rat in vivo microdialysis experiment with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robalzotan
Reactant of Route 2
Robalzotan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.